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  • Product: 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
  • CAS: 383136-25-2

Core Science & Biosynthesis

Foundational

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde CAS number 383136-25-2

An In-Depth Technical Guide to 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Applications This document provides a comprehensive technical overview of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrol...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Synthesis, Properties, and Applications

This document provides a comprehensive technical overview of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS No. 383136-25-2), a heterocyclic building block with significant potential in coordination chemistry and pharmaceutical drug discovery. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its synthesis, characterization, reactivity, and prospective applications.

Introduction and Strategic Importance

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a bifunctional organic molecule integrating two key heterocyclic systems: a pyridine ring and a pyrrole ring. The strategic placement of the methyl group on the pyridine and the carbaldehyde on the pyrrole offers multiple points for chemical modification. This structure is of particular interest as it can act as a bidentate ligand for metal coordination or as a versatile intermediate for the synthesis of more complex molecular architectures. The aldehyde functional group serves as a reactive handle for derivatization, while the pyridine's nitrogen atom provides a coordination site, making this compound a valuable scaffold in medicinal chemistry and materials science.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably inferred from its constituent parts and are crucial for its application.

PropertyValue (Predicted/Inferred)Source/Justification
CAS Number 383136-25-2Public Record[1]
Molecular Formula C11H10N2ODerived from structure
Molecular Weight 186.21 g/mol Calculated from formula
Appearance Expected to be a beige to yellow solidBased on related pyrrole-aldehydes
Solubility Soluble in common organic solvents (DMSO, DCM, Ethyl Acetate)Inferred from structural polarity
Melting Point Not available; expected > 50 °CGeneral property of similar solids

Structural Confirmation: The definitive characterization of this molecule would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of protons and carbons and verify the presence of both the methyl-substituted pyridine and the formyl-substituted pyrrole rings.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern consistent with the proposed structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic stretching frequency of the aldehyde carbonyl group (C=O) around 1660-1700 cm⁻¹.

Synthesis and Mechanistic Rationale

The synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not explicitly detailed in publicly available literature. However, a robust synthetic route can be designed based on established methods for N-arylation of pyrroles, such as the Buchwald-Hartwig or Ullmann condensation, followed by formylation. A more direct and likely industrial approach involves a Paal-Knorr pyrrole synthesis followed by Vilsmeier-Haack formylation, or a direct condensation approach.

A plausible and efficient method is the condensation of 2-amino-6-methylpyridine with a suitable 1,4-dicarbonyl compound precursor to form the pyrrole ring, followed by formylation. A well-established method for synthesizing pyrrole-2-carbaldehydes involves the Vilsmeier-Haack reaction on the N-substituted pyrrole.[2]

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process:

  • Step 1: N-Arylation. Coupling of pyrrole with 2-chloro-6-methylpyridine.

  • Step 2: Formylation. Vilsmeier-Haack reaction to introduce the aldehyde group at the C2 position of the pyrrole ring.

G cluster_0 Step 1: N-Arylation (Ullmann Condensation) cluster_1 Step 2: Formylation (Vilsmeier-Haack) Pyrrole Pyrrole Intermediate 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole Pyrrole->Intermediate Halopyridine 2-Chloro-6-methylpyridine Halopyridine->Intermediate Catalyst1 CuI / L-proline Catalyst1->Intermediate cat. Base1 K2CO3 Base1->Intermediate Solvent1 DMSO, 100 °C Solvent1->Intermediate Vilsmeier POCl3 / DMF Intermediate->Vilsmeier Product 1-(6-Methyl-pyridin-2-yl)-1H- pyrrole-2-carbaldehyde Vilsmeier->Product Workup Aqueous NaOAc Workup->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole

  • To a sealed reaction vessel, add 2-chloro-6-methylpyridine (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) as the solvent.

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) and seal.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the intermediate.

Causality Insight: The Ullmann condensation is chosen for its reliability in forming C-N bonds between aryl halides and N-heterocycles. L-proline acts as a highly effective and inexpensive ligand for copper, accelerating the reaction rate and improving yield.

Step 2: Synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

  • In a three-necked flask under an inert atmosphere, cool dimethylformamide (DMF, 3.0 eq) to 0 °C.

  • Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise while maintaining the temperature below 10 °C to form the Vilsmeier reagent. Stir for 30 minutes.[2]

  • Add a solution of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole (1.0 eq) in a minimal amount of solvent (e.g., 1,2-dichloroethane) dropwise to the Vilsmeier reagent at 0 °C.[2]

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 2-4 hours.[2]

  • Cool the reaction mixture in an ice bath and carefully quench by adding a saturated aqueous solution of sodium acetate.[2]

  • Heat the mixture to reflux for 15 minutes to hydrolyze the iminium intermediate.[2]

  • After cooling, extract the product with a suitable organic solvent. Combine the organic phases, wash, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

Causality Insight: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrrole. The reaction proceeds via electrophilic aromatic substitution, where the highly electrophilic Vilsmeier reagent is attacked by the C2 position of the pyrrole ring, which is activated by the nitrogen atom.

Chemical Reactivity and Applications

The molecule's utility stems from the distinct reactivity of its functional groups.

Caption: Key reactivity sites of the core molecule.

Applications in Drug Discovery

Pyrrole-2-carbaldehydes are important precursors in the synthesis of natural products and pharmaceuticals.[3][4][5] The aldehyde can be readily converted into other functional groups or used in cyclization reactions to build more complex heterocyclic systems. The pyridine moiety can improve solubility, modulate electronic properties, or serve as a key binding element to biological targets. The integration of AI and machine learning in drug discovery can leverage scaffolds like this to predict potential drug candidates and optimize their properties for enhanced efficacy and safety.[6][7][8]

Applications in Coordination Chemistry

The N-pyridyl-pyrrole structure allows the molecule to act as an effective N,N'-bidentate ligand. The nitrogen on the pyridine and one of the pyrrole ring nitrogens can coordinate to a metal center, forming a stable five-membered chelate ring. Such ligands are used in the development of catalysts, molecular sensors, and functional materials.[9]

Safety and Handling

No specific safety data sheet (SDS) is available for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Therefore, handling precautions must be based on the data for its parent structures, pyrrole-2-carboxaldehyde and 6-methylpyridine-2-carboxaldehyde.

  • Health Hazards: Causes skin and serious eye irritation.[10][11] May cause respiratory irritation.[10][11]

  • Handling Precautions: Handle in a well-ventilated place.[10] Wear protective gloves, eye protection, and appropriate clothing to prevent skin exposure.[11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[10][11] Wash hands and any exposed skin thoroughly after handling.[10]

  • Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly closed and preferably store under an inert gas.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[10]

    • Skin: Wash with plenty of soap and water. If irritation occurs, get medical advice.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]

Conclusion

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a strategically designed chemical intermediate with considerable potential. Its synthesis, while not explicitly documented, can be reliably achieved through established synthetic methodologies. The dual functionality of this molecule makes it a valuable building block for creating complex molecular entities for applications ranging from medicinal chemistry to materials science. This guide provides a foundational understanding for researchers looking to exploit the unique chemical properties of this compound.

References

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet for Pyrrole-2-carboxaldehyde.
  • TCI Chemicals. (n.d.). Safety Data Sheet for Pyrrole-2-carboxaldehyde.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for Pyrrole-2-carboxaldehyde.
  • Fisher Scientific. (2025). Safety Data Sheet for N-Methylpyrrole-2-carboxaldehyde.
  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (Procedure based on general Vilsmeier-Haack reaction principles described in such standard texts).
  • Xu, K., et al. (2020). Synthesis of 2-Formylpyrroles from Pyridinium Iodide Salts. Organic Letters, 22(15), 6107-6111. Available from: [Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. Organic Letters, 20(3), 688-691. Available from: [Link]

  • Fisher Scientific. (2024). Safety Data Sheet for 6-Methylpyridine-2-carboxaldehyde.
  • NextSDS. (n.d.). 1-(3-METHYL-PYRIDIN-2-YL)-1H-PYRROLE-2-CARBALDEHYDE.
  • BLDpharm. (n.d.). 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde.
  • ResearchGate. (n.d.). Examples of synthesis of 2-formyl pyrroles.
  • MDPI. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities.
  • Rasayan Journal of Chemistry. (2025). One-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized MCM-41 catalysts and their antimicrobial evaluation.
  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from Beilstein Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B.
  • MDPI. (2024). Artificial Intelligence (AI) Applications in Drug Discovery and Drug Delivery: Revolutionizing Personalized Medicine.
  • Sigma-Aldrich. (n.d.). 6-Methylpyridine-2-carboxaldehyde.
  • PMC. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy.
  • PubChem. (n.d.). 1alpha,25-Dihydroxyvitamin D2.
  • IJFMR. (2025). Applications of Artificial Intelligence in Drug Discovery.
  • PharmaBlock. (2022). Safety Data Sheet for 3-Isobutoxypyrazine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). Cimetidine Impurity J Pharmaceutical Secondary Standard.
  • MIT Open Access Articles. (2010). Nanotechnology in Drug Delivery and Tissue Engineering: From Discovery to Applications.
  • PubMed. (2025). Applications of artificial intelligence in drug discovery.
  • Kao Corporation. (2025). chemSHERPA-CI Component Information.
  • Japan Food Chemical Research Foundation. (n.d.). FAQ on Positive List System for Food Utensils, Containers and Packaging.
  • RSC Publishing. (2025). Drug-loaded 3D-printed magnetically guided pills for biomedical applications.
  • Cheméo. (n.d.). Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester (CAS 74367-31-0).
  • NITE. (2011). Chemical Substance Information (2-2424).

Sources

Exploratory

The Physical and Chemical Profiling of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

A Technical Whitepaper on Advanced Ligand Design, Reactivity, and Synthetic Methodologies Executive Summary In the landscape of modern drug discovery and materials science, the rational design of multidentate ligands is...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Advanced Ligand Design, Reactivity, and Synthetic Methodologies

Executive Summary

In the landscape of modern drug discovery and materials science, the rational design of multidentate ligands is paramount. 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-25-2) [1] has emerged as a highly versatile building block. By bridging an electron-rich pyrrole core with a sterically tuned 6-methylpyridine moiety, this compound serves as an elite precursor for Schiff base ligands, metallo-pharmaceuticals, and functional organic materials.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical descriptors. We will dissect the causality behind its chemical behavior, explore the steric implications of its 6-methyl group in coordination chemistry, and provide a field-proven, self-validating synthetic protocol for its preparation via Ullmann-type C-N cross-coupling[2].

Physicochemical Profiling and Structural Data

Understanding the quantitative metrics of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is the first step in predicting its pharmacokinetic potential and solvent compatibility. The molecule features a highly conjugated π -system, rendering it lipophilic, while the formyl oxygen and pyridine nitrogen provide distinct hydrogen-bond acceptor sites.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS Registry Number 383136-25-2
Molecular Formula C₁₁H₁₀N₂O
Molecular Weight 186.21 g/mol
Appearance Pale yellow to amber crystalline solid/viscous oil
Hydrogen Bond Donors 0 (No N-H or O-H groups present)
Hydrogen Bond Acceptors 2 (Pyridine Nitrogen, Formyl Oxygen)
Rotatable Bonds 2 (Pyrrole-Pyridine linkage, Pyrrole-Formyl linkage)
Topological Polar Surface Area ~29.9 Ų (Predictive of excellent membrane permeability)
Solubility Profile Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in H₂O

Chemical Reactivity & Mechanistic Insights

The Steric Role of the 6-Methyl Group

The presence of the methyl group at the 6-position of the pyridine ring is not a trivial structural feature; it is a deliberate steric modifier. When this compound is converted into a Schiff base (via condensation of the formyl group with a primary amine), the resulting N,N-bidentate ligand exhibits profound steric hindrance around the metal-binding pocket.

  • Causality in Coordination: During transition metal chelation (e.g., with Cu²⁺ or Zn²⁺), the bulky 6-methyl group physically prevents the formation of planar geometries. Instead, it forces the complex into a distorted tetrahedral or helical architecture. This forced geometry is highly sought after in asymmetric catalysis and in designing DNA-cleaving metallo-drugs that require specific 3D conformations to intercalate into the DNA minor groove.

Formyl Group Reactivity

The pyrrole-2-carbaldehyde motif is uniquely stable compared to aliphatic aldehydes due to the resonance donation from the electron-rich pyrrole ring[3]. However, under mild acid catalysis, it readily undergoes nucleophilic addition-elimination with primary amines to yield imines (Schiff bases).

Coordination Precursor Ligand Precursor 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carbaldehyde Condensation Schiff Base Condensation + R-NH2 (Primary Amine) Precursor->Condensation H+ Cat. Bidentate Bidentate Ligand (N,N) Sterically Hindered Condensation->Bidentate -H2O Metal Metal Chelation + Cu(II) or Zn(II) Salts Bidentate->Metal Chelation Complex Metallo-Pharmaceutical Tetrahedral Geometry Metal->Complex Assembly

Figure 2: Reaction pathway from precursor to sterically tuned metallo-pharmaceutical complex.

Standardized Synthetic Protocol: Copper-Catalyzed Ullmann C-N Coupling

The synthesis of N-aryl pyrroles is notoriously sensitive to catalyst deactivation and homocoupling side-reactions. The following protocol leverages a modified, utilizing a Cu(I)/diamine catalytic system[2].

Why this specific system? Unactivated 2-bromopyridines are historically poor electrophiles for cross-coupling. By using N,N'-dimethylethylenediamine (DMEDA), we create a bidentate chelate with Cu(I). This dramatically lowers the activation energy for the oxidative addition of the aryl halide and prevents the Cu(I) species from disproportionating into inactive Cu(0) and Cu(II).

Reagents and Materials
  • Nucleophile: 1H-Pyrrole-2-carbaldehyde (1.0 equiv, 10 mmol)

  • Electrophile: 2-Bromo-6-methylpyridine (1.2 equiv, 12 mmol)

  • Catalyst: Copper(I) Iodide (CuI) (10 mol%, 1 mmol)

  • Ligand: N,N'-Dimethylethylenediamine (DMEDA) (20 mol%, 2 mmol)

  • Base: Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv, 20 mmol)

  • Solvent: Anhydrous Toluene (20 mL), rigorously degassed.

Step-by-Step Methodology

Step 1: System Evacuation and Catalyst Pre-activation

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI, K₂CO₃, and 1H-pyrrole-2-carbaldehyde.

  • Seal the flask with a rubber septum and subject it to three cycles of vacuum/argon backfill. (Self-Validation: Oxygen must be excluded to prevent the irreversible oxidation of the active Cu(I) catalyst to inactive Cu(II).)

  • Add anhydrous toluene via syringe, followed immediately by DMEDA. The solution will transition to a deep blue/green color, indicating the formation of the active Cu(I)-diamine complex.

Step 2: Reagent Addition and Thermal Coupling 4. Inject 2-bromo-6-methylpyridine dropwise into the stirring mixture. 5. Replace the septum with an argon-flushed reflux condenser and heat the reaction block to 110 °C for 24 hours. 6. In-Process Control (IPC): After 18 hours, sample 50 µL of the reaction, quench with aqueous NH₄Cl, and extract with EtOAc. Analyze via TLC (Hexanes:EtOAc 3:1). The product spot (UV active, stains dark with KMnO₄) should dominate, with complete consumption of the starting pyrrole.

Step 3: Quench and Biphasic Separation 7. Cool the reaction to room temperature. Dilute with 30 mL of Ethyl Acetate (EtOAc). 8. Filter the heterogeneous mixture through a 1-inch pad of Celite to remove the inorganic salts (K₂CO₃ and insoluble Cu complexes). Wash the filter cake with an additional 20 mL of EtOAc. 9. Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous ammonia (2 x 20 mL) to strip away any residual soluble copper, followed by brine (30 mL). 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude residue.

Step 4: Chromatographic Isolation 11. Purify the crude material via flash column chromatography on silica gel (Gradient: 100% Hexanes to 80:20 Hexanes:EtOAc). 12. Pool the product-containing fractions and evaporate to afford 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde as a highly pure compound.

Workflow Step1 1. Reagent Preparation 1H-Pyrrole-2-carbaldehyde + 2-Bromo-6-methylpyridine Step2 2. Catalyst Activation CuI (10 mol%) + DMEDA in Degassed Toluene Step1->Step2 Step3 3. C-N Coupling Reaction K2CO3 Base, 110°C, 24h Argon Atmosphere Step2->Step3 Step4 4. Quench & Workup Filter via Celite, Wash (EtOAc) Aq. NH4Cl Extraction Step3->Step4 Step5 5. Purification Silica Gel Chromatography (Hexanes/EtOAc) Step4->Step5

Figure 1: Step-by-step workflow for the Cu-catalyzed Ullmann C-N coupling synthesis.

Applications in Drug Development & Materials Science

The utility of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde extends across multiple high-impact fields:

  • Kinase Inhibitor Scaffolds: The pyrrole-pyridine axis is a privileged pharmacophore in oncology. It frequently acts as a hinge-binding motif in ATP-competitive kinase inhibitors, where the pyridine nitrogen engages the kinase hinge region via hydrogen bonding, and the methyl group occupies a specific hydrophobic pocket.

  • Luminescent Materials: When coordinated to d¹⁰ metals (like Zinc or Cadmium) or d⁶ metals (like Ruthenium), the resulting complexes often exhibit intense photoluminescence. The rigid, conjugated nature of the N-aryl pyrrole system minimizes non-radiative decay pathways, making these complexes excellent candidates for Organic Light-Emitting Diodes (OLEDs).

References

  • Title: CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Pyrrole-2-carboxaldehydes: Origins and Physiological Activities Source: Molecules (MDPI) URL: [Link]

Sources

Foundational

A Comprehensive Spectroscopic and Structural Elucidation Guide to 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on established spectroscopic principles and available information on analogous structures. We will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound, offering a robust framework for its identification and characterization.

Introduction and Molecular Structure

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a heteroaromatic compound of interest due to the prevalence of both pyrrole and pyridine moieties in pharmacologically active molecules. The conjugation between these two rings and the presence of a reactive carbaldehyde group make it a versatile scaffold for synthetic chemistry and drug discovery. A thorough understanding of its spectral properties is paramount for its unambiguous identification and for ensuring its purity in various applications.

The structure consists of a pyrrole ring N-substituted with a 6-methylpyridine group at the 2-position, and a carbaldehyde group at the 2-position of the pyrrole ring.

Figure 1: Structure of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Based on the analysis of related structures, such as N-benzyl-1H-pyrrole-2-carbaldehyde and 6-methyl-2-pyridinecarboxaldehyde, a detailed prediction of the ¹H and ¹³C NMR spectra can be made.[1][2]

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted δ (ppm)MultiplicityPredicted J (Hz)
H-aldehyde9.5 - 9.7s-
H-3 (Pyrrole)7.0 - 7.2ddJ = 3.5, 1.5
H-4 (Pyrrole)6.3 - 6.5tJ = 3.5
H-5 (Pyrrole)7.2 - 7.4ddJ = 3.5, 1.5
H-3' (Pyridine)7.3 - 7.5dJ = 7.5
H-4' (Pyridine)7.8 - 8.0tJ = 7.5
H-5' (Pyridine)7.1 - 7.3dJ = 7.5
CH₃ (Pyridine)2.5 - 2.7s-

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted δ (ppm)
C=O (Aldehyde)180 - 182
C-2 (Pyrrole)132 - 134
C-3 (Pyrrole)125 - 127
C-4 (Pyrrole)110 - 112
C-5 (Pyrrole)112 - 114
C-2' (Pyridine)150 - 152
C-3' (Pyridine)120 - 122
C-4' (Pyridine)138 - 140
C-5' (Pyridine)118 - 120
C-6' (Pyridine)158 - 160
CH₃ (Pyridine)24 - 26
Interpretation of Predicted NMR Spectra
  • ¹H NMR: The aldehyde proton is expected to be the most deshielded, appearing as a singlet downfield. The pyrrole protons will exhibit characteristic coupling patterns: H-4 as a triplet due to coupling with H-3 and H-5, while H-3 and H-5 will be doublets of doublets. The pyridine protons will show a typical three-spin system with ortho and meta couplings. The methyl group on the pyridine ring will be a singlet in the aliphatic region.

  • ¹³C NMR: The carbonyl carbon of the aldehyde will have the largest chemical shift. The aromatic region will show nine distinct signals for the carbons of the pyrrole and pyridine rings. The methyl carbon will appear upfield.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds), and a larger number of scans (1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The predicted IR spectrum of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde will be dominated by the strong absorption of the carbonyl group.

Predicted IR Data

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Frequency (cm⁻¹)Intensity
C-H stretch (Aromatic)3100 - 3000Medium
C-H stretch (Aldehyde)2850 - 2750Medium
C=O stretch (Aldehyde)1680 - 1660Strong
C=C and C=N stretch (Aromatic)1600 - 1450Medium-Strong
C-N stretch1350 - 1250Medium
Interpretation of Predicted IR Spectrum

The most prominent peak will be the strong C=O stretch of the conjugated aldehyde. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic fingerprint region with C=C and C=N stretching vibrations will confirm the heteroaromatic nature of the compound. The aldehyde C-H stretch, often appearing as a pair of weaker bands, provides further evidence for the aldehyde functionality.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a KBr pellet (by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk) or as a thin film (by dissolving the sample in a volatile solvent, depositing it on a salt plate, and allowing the solvent to evaporate).

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

The molecular formula of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is C₁₁H₁₀N₂O. The exact mass can be calculated for high-resolution mass spectrometry (HRMS).

  • Expected Molecular Ion (M⁺): m/z = 186.08

Table 4: Predicted Major Fragment Ions

m/zProposed Fragment
185[M-H]⁺
157[M-CHO]⁺
93[C₆H₇N]⁺ (6-methyl-2-aminopyridine cation radical)
92[C₆H₆N]⁺
Interpretation of Predicted Mass Spectrum

The mass spectrum is expected to show a prominent molecular ion peak at m/z 186. A key fragmentation pathway would involve the loss of the formyl radical (CHO), leading to a fragment at m/z 157. Another significant fragmentation would be the cleavage of the N-N bond between the two rings, generating a fragment corresponding to the 6-methyl-2-aminopyridine cation radical at m/z 93.

parent [M]⁺˙ m/z = 186 frag1 [M-CHO]⁺ m/z = 157 parent->frag1 - CHO frag2 [C₆H₇N]⁺˙ m/z = 93 parent->frag2 N-N cleavage

Figure 2: Predicted key fragmentation pathways in Mass Spectrometry.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS that typically yields the protonated molecule [M+H]⁺.

  • Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap, to separate the ions based on their mass-to-charge ratio.

  • Data Acquisition: The detector records the abundance of each ion, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. The presented NMR, IR, and MS data, based on sound spectroscopic principles and analysis of related compounds, offer a solid foundation for the structural elucidation of this molecule. The detailed experimental protocols provide practical guidance for researchers seeking to acquire and interpret their own data. This synthesized information serves as a valuable resource for anyone working with this or similar heteroaromatic compounds, facilitating their research and development efforts.

References

  • SciSpace. (2009, July 29). The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-al. Retrieved from [Link]

  • R Discovery. (2023, August 24). An easy and convenient approach to novel diarylpyrrole-2-carbaldehydes. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • ACS Publications. (2010, January 28). Infrared Spectra and Photochemistry of Matrix-Isolated Pyrrole-2-carbaldehyde. The Journal of Physical Chemistry A. Retrieved from [Link]

  • MDPI. (2020, April 30). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • MDPI. (2023, March 13). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of 1H-pyrrole-2-carbaldehyde (OA n°69, MW 95) obtained in.... Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). one-pot, green synthesis of pyridine-2-carbaldehyde based chalcones by functionalized. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2012, July 9). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Retrieved from [Link]

  • ResearchGate. (2022, October 13). (PDF) SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIPHENYLPHOSPHINE)COPPER(I)NITRATE. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Abstract This technical guide provides a comprehensive overview of the solubility characteristics of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and mat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of extensive public domain data for this specific molecule, this document synthesizes information from structurally related compounds and established methodologies to predict its solubility profile. Furthermore, it outlines a detailed, best-practice experimental protocol for the quantitative determination of its solubility in various pharmaceutically and industrially relevant solvents. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for understanding and experimentally verifying the solubility of this compound.

Introduction and Physicochemical Postulates

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a molecule featuring a pyrrole-2-carbaldehyde moiety N-substituted with a 6-methylpyridine group. The solubility of such a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and potential applications.[1] Pyrrole-2-carboxaldehyde derivatives are a class of compounds that have been isolated from various natural sources and are known to possess diverse physiological activities.[2] Their solubility is intrinsically linked to their structural features.

Based on its constituent parts, we can postulate the following physicochemical properties relevant to solubility:

  • Polarity: The molecule possesses polar functional groups, including the pyridine nitrogen, the pyrrole nitrogen, and the aldehyde carbonyl group. These are capable of forming hydrogen bonds with protic solvents. However, the molecule also has significant nonpolar surface area from the aromatic rings and the methyl group. This dual character suggests that its solubility will be highly dependent on the solvent system.

  • Aqueous Solubility: The presence of the basic pyridine ring suggests that the aqueous solubility of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde will be pH-dependent. In acidic conditions, the pyridine nitrogen can be protonated, forming a more soluble salt. In neutral or basic conditions, the free base is likely to have low aqueous solubility.

  • Organic Solvent Solubility: It is anticipated that the compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate to good solubility in polar protic solvents like ethanol and methanol. Solubility in nonpolar solvents like hexane is expected to be low.

Table 1: Predicted Physicochemical Properties of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde and Related Compounds
PropertyPredicted/Reported ValueSource/Rationale
Molecular Formula C₁₁H₁₀N₂O-
Molecular Weight 186.21 g/mol -
logP (Predicted) ~1.5 - 2.5Prediction based on similar structures. For instance, 6-methyl-pyridine-2-aldehyde has a calculated logP of 1.203.[3]
Aqueous Solubility Low (pH-dependent)The related 6-methyl-pyridine-2-aldehyde has an estimated water solubility of 1.215e+004 mg/L.[4] The larger size of the target molecule suggests lower solubility.
Melting Point Solid at room temperatureThe related 6-methylpyridine-2-carboxaldehyde has a melting point of 31-33 °C.[5] N-arylpyrrole carbaldehydes are also typically solids.[6]

Experimental Determination of Thermodynamic Solubility

To ascertain the precise solubility of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a rigorous experimental approach is necessary. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic equilibrium solubility.[7] This "excess solid" method ensures that the solvent is fully saturated with the solute.[1]

Rationale for Method Selection

The shake-flask method is chosen for its accuracy and ability to establish true thermodynamic equilibrium. This is crucial for applications in drug development where understanding the maximum dissolved concentration under stable conditions is paramount. Alternative high-throughput methods can determine kinetic solubility, but these may overestimate the stable soluble concentration.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Data Analysis A Weigh excess compound B Add known volume of solvent A->B in vials C Seal vials B->C D Agitate at constant temperature (e.g., 25°C) for 24-72h C->D E Allow solid to settle D->E post-equilibration F Filter supernatant (e.g., 0.22 µm PTFE filter) E->F G Dilute aliquot with mobile phase F->G H Quantify by HPLC-UV G->H I Calculate concentration from calibration curve H->I J Report solubility (mg/mL or µM) I->J

Caption: Workflow for shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (solid)

  • Analytical grade solvents (e.g., Water, Phosphate-Buffered Saline (PBS) pH 7.4, 0.1 M HCl, 0.1 M NaOH, Ethanol, Methanol, DMSO, Acetonitrile)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Standards for HPLC Quantification:

    • Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Add an excess amount of solid 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde to a series of glass vials (a visible amount of undissolved solid should remain at the end of the experiment).

    • Pipette a precise volume (e.g., 1 mL) of each test solvent into the respective vials.[8][9]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Sample Collection and Processing:

    • After the equilibration period, remove the vials from the shaker and let them stand to allow the undissolved solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

  • Quantification:

    • Accurately dilute the filtered supernatant with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by HPLC-UV.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor.

    • The resulting concentration is the thermodynamic solubility of the compound in that specific solvent at the tested temperature.

Data Presentation and Interpretation

The quantitative solubility data should be compiled into a clear and concise table for easy comparison across different solvent systems.

Table 2: Exemplary Solubility Data for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde at 25 °C
Solvent SystempHPredicted Solubility Range (mg/mL)Rationale
Deionized Water~7< 0.1Neutral form, limited H-bonding with water relative to self-association.
0.1 M HCl11 - 10Protonation of the pyridine nitrogen should significantly increase solubility.
PBS7.4< 0.1Similar to water, but buffering may slightly alter solubility.
0.1 M NaOH13< 0.1Compound is expected to be stable and in its neutral form.
EthanolN/A10 - 50Good balance of polarity for interaction with the compound.
DMSON/A> 100Highly polar aprotic solvent, excellent for dissolving a wide range of organic molecules.[1]
AcetonitrileN/A5 - 20Polar aprotic solvent, generally a good solvent for such structures.
HexaneN/A< 0.01Nonpolar solvent, unlikely to dissolve the polar compound.

Note: The values in this table are predictive and must be confirmed by experimental data as outlined in Section 2.

The pH-solubility profile is particularly important for compounds being considered for pharmaceutical development. A significant increase in solubility at low pH, as predicted here, has implications for oral absorption where the compound will encounter the acidic environment of the stomach.

Conclusion

References

  • Experiment 1. Solubility of Organic Compounds. Scribd. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. Course Hero. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Saddleback College. [Link]

  • Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. MDPI. [Link]

  • 1H-Pyrrole-2-carboxaldehyde, 1-methyl-. NIST WebBook. [Link]

  • Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. [Link]

  • 6-methyl-pyridine-2-aldehyde, 1122-72-1. The Good Scents Company. [Link]

  • 1-(3-METHYL-PYRIDIN-2-YL)-1H-PYRROLE-2-CARBALDEHYDE. NextSDS. [Link]

  • Chemical Properties of 6-Methyl pyridine-2-aldehyde (CAS 1122-72-1). Cheméo. [Link]

Sources

Foundational

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde molecular weight

Comprehensive Physicochemical and Analytical Profiling of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Molecular Weight and Structural Characterization Executive Summary As a Senior Application Scientist, I frequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Physicochemical and Analytical Profiling of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: Molecular Weight and Structural Characterization

Executive Summary

As a Senior Application Scientist, I frequently encounter heterocyclic scaffolds that serve as critical building blocks in Fragment-Based Drug Discovery (FBDD) and coordination chemistry. Among these, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde stands out due to its unique bidentate architecture, combining a substituted pyridine ring with a formylated pyrrole. A fundamental understanding of its molecular weight (186.21 g/mol ) and exact mass is paramount for downstream applications, including synthetic tracking, stoichiometric calculations, and mass spectrometric characterization[1].

This technical guide deconstructs the physicochemical properties of this compound, details its synthetic mass evolution, and provides a self-validating analytical protocol for exact mass verification.

Structural & Physicochemical Profiling

The compound consists of a 6-methylpyridine moiety covalently linked to the nitrogen of a pyrrole ring, which is further substituted at the C2 position with a carbaldehyde group. The precise calculation of its molecular weight is the first step in establishing a robust analytical profile.

Table 1: Quantitative Physicochemical and Molecular Weight Profile

ParameterValueAnalytical Significance
Molecular Formula C11H10N2ODefines the absolute atomic composition[2].
Average Molecular Weight 186.21 g/mol Essential for bulk stoichiometric calculations and reaction scaling[1].
Monoisotopic Mass 186.0793 DaThe exact mass of the most abundant isotopes; critical for HRMS[2].
Theoretical [M+H]+ m/z 187.0866The primary target ion for positive Electrospray Ionization (ESI+).
Lipinski H-Bond Acceptors 3Sum of N and O atoms; contributes to favorable ligand efficiency.
Lipinski H-Bond Donors 0Enhances membrane permeability (estimated LogP ~2.1).

Synthetic Pathway & Mass Evolution

To understand the molecular weight of the final product, we must trace the mass transitions through its synthetic pathway. The construction of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically follows a two-step sequence:

  • Clauson-Kaas Pyrrole Synthesis : The reaction between 2-amino-6-methylpyridine (MW: 108.14) and 2,5-dimethoxytetrahydrofuran (MW: 132.16) under acidic reflux generates the intermediate 1-(6-methylpyridin-2-yl)-1H-pyrrole (MW: 158.20)[3].

    • Causality: This method is chosen because it efficiently constructs the N-aryl pyrrole core directly from a primary amine, eliminating the need for complex, low-yield cross-coupling reagents.

  • Vilsmeier-Haack Formylation : The intermediate is treated with Phosphorus Oxychloride (POCl3) and Dimethylformamide (DMF).

    • Causality: The electron-rich nature of the pyrrole ring directs the electrophilic attack regioselectively to the C2 position, adding the formyl group (+28.01 Da net change) to yield the final product (MW: 186.21)[4].

Synthesis_Workflow A 2-Amino-6-methylpyridine MW: 108.14 g/mol C 1-(6-Methylpyridin-2-yl)- 1H-pyrrole MW: 158.20 g/mol A->C Clauson-Kaas Condensation B 2,5-Dimethoxytetrahydrofuran MW: 132.16 g/mol B->C E 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carbaldehyde MW: 186.21 g/mol C->E Vilsmeier-Haack Formylation D POCl3 / DMF (Vilsmeier Reagent) D->E

Mass evolution during the two-step synthesis of the target compound.

Analytical Methodologies: Self-Validating LC-HRMS Protocol

Relying solely on average molecular weight is insufficient for modern chemical validation. High-Resolution Mass Spectrometry (HRMS) is required to verify the exact monoisotopic mass (186.0793 Da). The following self-validating protocol ensures unambiguous identification.

Step-by-Step LC-HRMS Methodology:

  • Step 1: Sample Preparation. Dilute the analyte to 1 µg/mL in LC-MS grade Methanol.

    • Causality: This specific concentration prevents detector saturation and suppresses the formation of gas-phase multimers (e.g., [2M+H]+ at m/z 373.16), which can convolute spectral interpretation.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column. Use a gradient of H2O/Acetonitrile supplemented with 0.1% Formic Acid (FA).

    • Causality: The C18 stationary phase effectively retains the moderately lipophilic target. The addition of 0.1% FA is critical as it acts as a proton source, shifting the equilibrium to ensure complete protonation of the pyridine nitrogen prior to entering the source.

  • Step 3: ESI+ Ionization. Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

    • Causality: The basicity of the pyridine ring (pKa ~6) makes positive Electrospray Ionization (ESI+) the optimal choice, efficiently generating the [M+H]+ adduct.

  • Step 4: High-Resolution Mass Analysis. Scan from 100-500 m/z using an Orbitrap or TOF analyzer at a minimum resolution of 60,000.

    • Causality: High resolving power is mandatory to separate the target m/z (187.0866) from isobaric background matrix interferences.

  • Step 5: Data Validation (The Self-Validating Metric). Extract the ion chromatogram for m/z 187.0866. Calculate the mass error between the theoretical and observed mass.

    • Causality: A mass error of ≤ 3 ppm mathematically validates the C11H10N2O formula, serving as an internal control for the instrument's calibration state and the compound's identity.

MS_Workflow S1 Sample Preparation 1 µg/mL in MeOH to prevent multimerization S2 UHPLC Separation C18 Column, 0.1% FA to promote protonation S1->S2 S3 S3 S2->S3 S4 S4 S3->S4 S5 S5 S4->S5

Self-validating LC-HRMS workflow for exact mass verification of the target compound.

Significance in Drug Discovery

The molecular weight of 186.21 g/mol places 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde strictly within the optimal "Rule of Three" (RO3) parameters for Fragment-Based Drug Discovery (MW < 300, cLogP < 3, H-bond donors/acceptors ≤ 3). Its low molecular weight ensures high Ligand Efficiency (LE) when binding to target proteins. Furthermore, the spatial arrangement of the pyridine nitrogen and the aldehyde oxygen makes it an excellent precursor for synthesizing Schiff base ligands, which are widely utilized in metallo-pharmaceuticals and catalysis.

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Exploratory

In-Depth Technical Guide: 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Executive Summary 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a highly functionalized bi-heterocyclic building block of significant interest in medicinal chemistry. Featuring an electron-rich pyrrole ring cova...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a highly functionalized bi-heterocyclic building block of significant interest in medicinal chemistry. Featuring an electron-rich pyrrole ring covalently linked to a pyridine moiety and functionalized with a reactive aldehyde, this compound serves as a critical intermediate in the synthesis of advanced therapeutics, particularly in the development of [1]. This whitepaper provides a comprehensive analysis of its chemical properties, a self-validating synthetic methodology, and its applications in modern drug discovery.

Chemical Identity and Physicochemical Profile

The structural architecture of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde combines two distinct aromatic systems. The IUPAC nomenclature highlights the core 1H-pyrrole-2-carbaldehyde system, where the N1 position is substituted by a 6-methylpyridin-2-yl group.

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde
CAS Number 383136-25-2[2]
Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
Structural Class N-Arylpyrrole / Bi-heterocycle

Structural and Electronic Paradigm

The biaryl C-N linkage between the pyridine and pyrrole rings dictates the molecule's conformational and electronic behavior. The pyridine ring exerts an electron-withdrawing effect, subtly deactivating the pyrrole ring compared to N-alkyl analogs, which improves the oxidative stability of the molecule. However, the alpha-position (C2) of the pyrrole retains sufficient nucleophilicity to undergo regioselective electrophilic aromatic substitution[3].

The aldehyde group at C2 provides a versatile synthetic handle for downstream functionalization. It is primed for reductive aminations, Knoevenagel condensations, or Wittig olefinations, which are essential transformations for library generation in drug discovery workflows.

Synthetic Architecture

The synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is achieved via a robust, two-step sequence: the [4] followed by [5],[3].

Synthesis A 6-Methylpyridin-2-amine + 2,5-Dimethoxytetrahydrofuran B 1-(6-Methylpyridin-2-yl)-1H-pyrrole (Intermediate) A->B Clauson-Kaas (AcOH, Reflux) C 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (Final Product) B->C Vilsmeier-Haack (POCl3, DMF, 0°C to RT)

Caption: Synthetic workflow for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Causality in Reaction Design:
  • Clauson-Kaas Synthesis: Utilizing 2,5-dimethoxytetrahydrofuran instead of free succinaldehyde prevents the rapid, uncontrolled polymerization of the dialdehyde. Acetic acid acts dually as a solvent and a Brønsted acid catalyst, driving the hydrolysis of the acetal into the active 1,4-dicarbonyl species and facilitating the subsequent double condensation with 6-methylpyridin-2-amine[4].

  • Vilsmeier-Haack Formylation: The Vilsmeier reagent (chloromethylene dimethyliminium chloride), generated in situ from POCl3 and DMF, is a highly targeted electrophile. The steric bulk of the 6-methylpyridin-2-yl group and the inherent electronic bias of the pyrrole ring direct the formylation exclusively to the less hindered C2 position[5],[3].

Self-Validating Experimental Protocols

The following protocols incorporate built-in validation checkpoints to ensure high fidelity, reproducibility, and yield.

Step 1: Synthesis of 1-(6-Methylpyridin-2-yl)-1H-pyrrole
  • Reagent Assembly: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methylpyridin-2-amine (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Acetal Addition: Add 2,5-dimethoxytetrahydrofuran (1.1 equiv) dropwise at room temperature. Causality: Gradual addition prevents exothermic spiking and minimizes oligomerization of the in situ generated dialdehyde.

  • Cyclocondensation: Heat the mixture to reflux (approx. 118 °C) and stir for 2–4 hours.

  • Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The disappearance of the highly polar amine baseline spot and the emergence of a non-polar, UV-active spot confirms complete pyrrole ring formation.

  • Workup: Cool the mixture to room temperature, neutralize carefully with saturated aqueous NaHCO3 until CO2 evolution ceases, and extract with dichloromethane (3x). Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure.

Step 2: Vilsmeier-Haack Formylation
  • Electrophile Generation: Cool anhydrous DMF (3.0 equiv) to 0 °C in a dry flask under an inert argon atmosphere. Add POCl3 (1.2 equiv) dropwise. Causality: The formation of the Vilsmeier reagent is highly exothermic; strict temperature control at 0 °C prevents the thermal degradation of the active iminium species[5].

  • Substrate Addition: Dissolve the intermediate from Step 1 in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier complex at 0 °C.

  • Formylation: Allow the reaction mixture to warm naturally to room temperature and stir for 3 hours.

  • Hydrolytic Quench (Validation Checkpoint): Pour the mixture over crushed ice and basify to pH 8–9 using 2M NaOH. Causality: The basic aqueous quench is mandatory to hydrolyze the stable iminium intermediate into the target aldehyde. The immediate precipitation of a solid or the formation of an extractable organic layer validates successful hydrolysis.

  • Isolation: Extract the aqueous layer with ethyl acetate, wash extensively with brine to remove residual DMF, dry over Na2SO4, and purify via flash column chromatography.

Analytical Characterization

Accurate structural verification of the synthesized compound relies on NMR spectroscopy. The diagnostic aldehyde proton and the distinct splitting pattern of the biaryl system confirm the regioselectivity of the formylation.

Table 2: Expected NMR Data Profile
NucleusChemical Shift (ppm)MultiplicityStructural Assignment
1H 9.50 - 9.70Singlet (1H)Aldehyde (-CHO)
1H 7.70 - 7.80Multiplet (1H)Pyridine C4-H
1H 7.30 - 7.50Multiplet (2H)Pyridine C3-H, C5-H
1H 7.10 - 7.20Multiplet (1H)Pyrrole C5-H
1H 6.90 - 7.00Multiplet (1H)Pyrrole C3-H
1H 6.30 - 6.40Multiplet (1H)Pyrrole C4-H
1H 2.50 - 2.60Singlet (3H)Methyl (-CH3)

Applications in Drug Development: CXCR7 Modulation

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a privileged scaffold in the synthesis of antagonists for the CXCR7 receptor (Atypical Chemokine Receptor 3)[1]. CXCR7 is overexpressed in various malignancies (including leukemias, breast cancer, and glioblastoma) and plays a critical role in tumor progression, angiogenesis, and metastasis by binding to its endogenous ligands, CXCL11 and CXCL12.

CXCR7_Pathway L CXCL11 / CXCL12 (Endogenous Ligands) R CXCR7 Receptor (Atypical Chemokine Receptor 3) L->R Activates M Pyrrole-based Modulator (Antagonist) M->R Inhibits/Modulates B β-Arrestin Recruitment R->B Signals via K MAPK / ERK Cascade B->K Activates O Cell Survival & Proliferation (Tumor Progression) K->O Promotes

Caption: Mechanism of CXCR7 modulation by pyrrole-based antagonists.

By utilizing the reactive aldehyde handle, medicinal chemists can append piperidine rings or chalcone derivatives to the pyrrole core via reductive amination or aldol condensation. This generates potent, sterically tuned CXCR7 modulators[1],[3]. These antagonists competitively bind to the receptor, disrupting the β-arrestin signaling cascade and thereby inhibiting downstream MAPK/ERK activation, which ultimately suppresses tumor cell survival and proliferation.

References

  • Title: WO2018019929A1 - Piperidine CXCR7 receptor modulators Source: Google Patents URL
  • Title: Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives Source: MDPI (Molecules 2020, 25(7), 1672) URL: [Link]

  • Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL: [Link]

Sources

Foundational

A Technical Guide to the Synthetic Potential of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: A Scaffold for Novel Therapeutics

Abstract The confluence of pyrrole and pyridine rings within a single molecular framework presents a compelling starting point for the exploration of novel chemical entities with significant therapeutic potential. This t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The confluence of pyrrole and pyridine rings within a single molecular framework presents a compelling starting point for the exploration of novel chemical entities with significant therapeutic potential. This technical guide delves into the synthetic versatility of the core molecule, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. The strategic positioning of a reactive aldehyde group on the N-pyridinylpyrrole scaffold offers a gateway to a diverse array of derivatives. This document provides a comprehensive overview of key synthetic transformations, including Knoevenagel condensation, Wittig olefination, and reductive amination, that can be employed to generate libraries of novel compounds. Furthermore, we explore the promising therapeutic applications of these potential derivatives, drawing on the established biological activities of related pyrrole and pyridine-containing compounds in oncology and neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this promising scaffold for the discovery of next-generation therapeutics.

Introduction: The Strategic Importance of the Pyrrole-Pyridine Scaffold

The pyrrole ring is a fundamental structural motif in a vast number of biologically active natural products and synthetic drugs.[1] Similarly, the pyridine nucleus is a ubiquitous feature in many approved pharmaceuticals, contributing to their pharmacological and pharmacokinetic properties.[2] The combination of these two privileged heterocycles in 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde creates a unique scaffold with significant potential in medicinal chemistry. The N-linkage of the 6-methylpyridine moiety to the pyrrole ring introduces specific steric and electronic features that can influence molecular interactions with biological targets. The presence of a formyl group at the 2-position of the pyrrole ring provides a highly versatile chemical handle for a wide range of synthetic modifications.[3][4]

This guide will focus on the untapped potential of this core molecule, providing a roadmap for its derivatization and exploration in drug discovery programs.

Synthesis of the Core Scaffold

While a specific, detailed synthesis for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for N-arylpyrrole formation followed by formylation, or through a de novo ring formation strategy.

One plausible synthetic route involves the Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with 2-amino-6-methylpyridine. Subsequent formylation of the resulting N-(6-methylpyridin-2-yl)pyrrole, for instance via the Vilsmeier-Haack reaction, would yield the target aldehyde.[5]

Alternatively, a de novo synthesis could involve a multi-component reaction. For example, an oxidative annulation strategy using an appropriate aryl methyl ketone, an arylamine (2-amino-6-methylpyridine), and an acetoacetate ester in the presence of a copper catalyst could directly afford the pyrrole-2-carbaldehyde scaffold.[6][7]

Figure 1: Potential synthetic routes to the core scaffold.

Key Derivatization Strategies

The aldehyde functionality of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a versatile starting point for a multitude of chemical transformations. The following sections detail three robust and widely applicable reactions for generating a diverse library of derivatives.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base.[8][9] This reaction allows for the introduction of a wide range of functionalities, leading to derivatives with potential applications as Michael acceptors in covalent drug design.

Figure 2: General workflow for the Knoevenagel condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Reaction Setup: In a round-bottom flask, dissolve 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to induce precipitation. Filter the solid product, wash with cold ethanol, and dry under vacuum to yield the desired (E)-2-(1-(6-methylpyridin-2-yl)-1H-pyrrol-2-yl)methylene)malononitrile.

Reactant 1Reactant 2CatalystSolventTemperatureTimeYield
Heterocyclic AldehydeMalononitrilePiperidineEthanolRoom Temp.2-4 hHigh
Heterocyclic AldehydeEthyl CyanoacetateDBUAcetonitrileReflux6-8 hGood-High
Heterocyclic AldehydeBarbituric AcidAcetic AcidEthanolReflux4-6 hModerate-Good

Table 1: Representative conditions for Knoevenagel condensation reactions.

Wittig Reaction: Synthesis of Diverse Alkenes

The Wittig reaction provides a powerful and versatile method for the synthesis of alkenes from aldehydes and ketones.[1][10] By employing a variety of phosphorus ylides (Wittig reagents), a wide range of substituents can be introduced at the 2-position of the pyrrole ring, leading to a vast chemical space for exploration.

Figure 3: General workflow for the Wittig reaction.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

  • Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C. Slowly add n-butyllithium (1.1 mmol, 2.5 M in hexanes) dropwise. Allow the resulting deep red solution to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Wittig Reaction: Cool the ylide solution back to 0 °C and add a solution of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired alkene derivative.

Reductive Amination: Introducing Amine Functionality

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[11][12][13] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ. This strategy allows for the introduction of a diverse range of amine-containing substituents, which are prevalent in many classes of bioactive molecules.

Figure 4: General workflow for reductive amination.

Experimental Protocol: Reductive Amination with Aniline

  • Reaction Setup: To a solution of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol) and aniline (1.1 mmol) in dichloromethane (DCM, 10 mL), add a few drops of glacial acetic acid.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the desired secondary amine.

Potential Therapeutic Applications

The structural motif of N-arylpyrroles is a cornerstone in the design of various therapeutic agents. The derivatives accessible from 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde are poised to exhibit a range of biological activities, with particularly strong potential in oncology and neurodegenerative diseases.

Anticancer Potential

Pyrrole and pyridine derivatives have been extensively investigated as anticancer agents, demonstrating a variety of mechanisms of action, including the inhibition of key signaling pathways and tubulin polymerization.[8][14][15] The combination of these two heterocycles in the core scaffold suggests that its derivatives could exhibit potent antiproliferative activity. For instance, pyrrolo[2,3-b]pyridine derivatives have shown promise as inhibitors of various kinases implicated in cancer progression.[16]

Derivatives obtained through Knoevenagel condensation, featuring α,β-unsaturated systems, can act as Michael acceptors and form covalent bonds with nucleophilic residues in target proteins, a strategy successfully employed in the design of targeted cancer therapies.

Neuroprotective Potential

Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[4][17][18] Pyrrole-containing compounds have demonstrated significant antioxidant and neuroprotective properties in various in vitro and in vivo models.[6][19][20][21] The N-H group in the pyrrole ring, or derivatives that can be metabolized to expose it, can act as a radical scavenger.

Furthermore, certain pyrrole derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of dopamine.[4] Inhibition of MAO-B can increase dopamine levels in the brain, providing symptomatic relief in Parkinson's disease. The unique electronic and structural features of the 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole scaffold make its derivatives attractive candidates for the development of novel neuroprotective agents.

Conclusion

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde represents a largely untapped but highly promising scaffold for the development of novel therapeutic agents. Its strategic combination of pyrrole and pyridine rings, coupled with a versatile aldehyde functionality, provides a gateway to a vast and diverse chemical space. The synthetic methodologies outlined in this guide—Knoevenagel condensation, Wittig reaction, and reductive amination—offer robust and reliable pathways to generate libraries of novel derivatives. Drawing upon the established biological activities of related heterocyclic compounds, these derivatives hold significant potential as anticancer and neuroprotective agents. It is our hope that this technical guide will inspire and facilitate further research into this exciting area of medicinal chemistry, ultimately leading to the discovery of new and effective treatments for human diseases.

References

  • Surendra Kumar, R., Nasser, A. J. A., & Manilal, A. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. International Journal of Biological Chemistry, 7(1), 15-26. [Link]

  • ACS Combinatorial Science. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. [Link]

  • Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. [Link]

  • Kondeva-Burdina, M., et al. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. Antioxidants. [Link]

  • A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023). Journal of Drug Delivery and Therapeutics. [Link]

  • Organic & Biomolecular Chemistry. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. [Link]

  • MDPI. (2025). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. [Link]

  • Taylor & Francis Online. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PMC. (2014). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. [Link]

  • ACS Publications. (2014). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. [Link]

  • ResearchGate. (n.d.). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. [Link]

  • PMC. (2021). Wittig and Wittig–Horner Reactions under Sonication Conditions. [Link]

  • International Journal on Science and Technology. (2023). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • Dalal Institute. (n.d.). Wittig Reaction. [Link]

  • Science Alert. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. [Link]

  • PMC. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. [Link]

  • SciSpace. (2009). The preparation, spectroscopic characterization and X-ray crystal structures of the pyrrole-2-carboxaldehyde Schiff base of S-al. [Link]

  • Chemistry LibreTexts. (2023). The Wittig Reaction. [Link]

  • R Discovery. (2023). An easy and convenient approach to novel diarylpyrrole-2-carbaldehydes. [Link]

  • MDPI. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]

  • ACS Publications. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. [Link]

  • Semantic Scholar. (2026). Evaluation of Pyrrole Heterocyclic Derivatives as Selective MAO-B Inhibitors and Neuroprotectors. [Link]

  • PubMed. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. [Link]

  • PubMed. (2006). Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives. [Link]

  • MDPI. (2025). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. [Link]

  • International Journal on Science and Technology. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. [Link]

  • Global Scientific Journal. (2022). SYNTHESIS, CHARACTERIZATION AND SPECTRAL ANALYSIS, OF PYRROLE -2- CARBOXALDEHYDE-4-(4-METHOXYPHENYL)-THIOSEMICARBAZONE- BIS(TRIP. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3-H to C=O Oxidation. [Link]

  • ResearchGate. (2025). (PDF) Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. [Link]

  • MDPI. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde as a Versatile Bifunctional Building Block in Advanced Organic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Ligand Design, Fluorophore Synthesis, and Directed C–H Functionalization Executive Summary & Structural Rationale In modern synthetic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Ligand Design, Fluorophore Synthesis, and Directed C–H Functionalization

Executive Summary & Structural Rationale

In modern synthetic chemistry, the rational design of multifunctional building blocks is critical for accelerating the discovery of novel catalysts, fluorescent probes, and active pharmaceutical ingredients (APIs). 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-25-2) represents a highly privileged scaffold that integrates three distinct chemical handles:

  • An Electrophilic Aldehyde (C2): Primed for condensation reactions to form imines (Schiff bases) or dipyrromethanes.

  • An Electron-Rich Pyrrole Core: Susceptible to electrophilic aromatic substitution and late-stage functionalization.

  • A Sterically Hindered 2-Pyridyl Motif (N1): Acts simultaneously as a robust metal-coordinating ligand and a directing group for C–H activation, with the 6-methyl group providing critical steric bulk.

This guide details three field-proven workflows utilizing this compound, explaining the mechanistic causality behind each protocol to ensure reproducible, self-validating results in your laboratory.

Quantitative Data & Application Summary

To facilitate experimental planning, the photophysical and catalytic properties of the derivatives synthesized from this building block are summarized below.

Table 1: Application Profiles and Yield Metrics

Derivative ClassPrimary ApplicationKey Performance MetricTypical Isolated Yield
N,N-Bidentate Schiff Base Ethylene Polymerization / Cross-CouplingTOF: >2.4 × 10⁴ h⁻¹[1]85–90%
meso-Substituted BODIPY Metal-Ion Sensing (Zn²⁺, Cu²⁺) ΦF​ increase: 0.05 0.8540–50%
C5-Arylated Pyrrole API Intermediate SynthesisRegioselectivity: >95% (C5 vs C3)75–82%

Workflow 1: Synthesis of Sterically Hindered N,N-Bidentate Schiff Base Ligands

Concept & Causality

The introduction of sterically bulky N-substituents to imine ligands is a foundational design principle for stabilizing low-valent transition metal centers (e.g., Ni, Pd)[2],[3]. By condensing 1-(6-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde with a bulky aniline, an unsymmetrical α -diimine-like ligand is formed. The 6-methyl group on the pyridine ring and the bulky aniline force the metal into a highly congested coordination sphere. This steric pressure suppresses unwanted β -hydride elimination in cross-coupling reactions and promotes "chain-walking" in olefin polymerization, leading to high-molecular-weight polymers[1].

Protocol: Imine Condensation & Pd(II) Complexation
  • Preparation: In a 100 mL round-bottom flask equipped with a Dean-Stark trap, combine 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (10.0 mmol) and 2,6-diisopropylaniline (10.5 mmol) in 50 mL of anhydrous toluene.

  • Catalysis & Condensation: Add p-toluenesulfonic acid (p-TsOH, 0.5 mmol, 5 mol%). Reflux the mixture at 110 °C for 12 hours.

    • Causality: The acid catalyst activates the aldehyde carbonyl for nucleophilic attack. The Dean-Stark trap continuously removes the water byproduct, driving the thermodynamic equilibrium entirely toward the imine.

  • Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ to neutralize the acid, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

  • Complexation: Dissolve the purified ligand (1.0 mmol) and PdCl₂(cod) (1.0 mmol) in anhydrous CH₂Cl₂ (20 mL). Stir at room temperature for 4 hours to yield the precatalyst.

  • Self-Validation System: Monitor the condensation via TLC (Hexane:EtOAc 4:1). The starting aldehyde (R_f ~ 0.4) will be replaced by a non-polar, UV-active spot (R_f ~ 0.7). In ¹H NMR, the disappearance of the aldehyde proton (~9.5 ppm) and the emergence of a sharp imine singlet (~8.3 ppm) confirms structural integrity.

G A 1-(6-Methylpyridin-2-yl) -1H-pyrrole-2-carbaldehyde C Schiff Base Ligand (Sterically Hindered N,N) A->C p-TsOH (cat.) Toluene, Reflux B 2,6-Diisopropylaniline B->C E Pd(II) Precatalyst C->E CH2Cl2, RT D PdCl2(cod) D->E F Cross-Coupling / Polymerization E->F Catalytic Application

Caption: Workflow for the synthesis of sterically hindered Schiff base ligands and subsequent Pd(II) complexation.

Workflow 2: Construction of meso-Substituted BODIPY Architectures

Concept & Causality

BODIPY dyes are renowned for their high molar absorptivity, robust chemical stability, and structural versatility[4],[5]. Condensing our target aldehyde with 2,4-dimethylpyrrole yields a BODIPY core featuring a highly congested meso-(1-(6-methylpyridin-2-yl)pyrrol-2-yl) substituent. The pendant pyridyl nitrogen acts as an integrated metal-binding site. In its native state, the free pyridyl group quenches the BODIPY fluorescence via Photoinduced Electron Transfer (PET). Upon binding to a transition metal (e.g., Zn²⁺), the lone pair is engaged, inhibiting PET and triggering a massive fluorescence "turn-on"[6],[7].

Protocol: One-Pot BODIPY Synthesis
  • Condensation: Under an argon atmosphere, dissolve the aldehyde (1.0 mmol) and 2,4-dimethylpyrrole (2.2 mmol) in 100 mL of degassed anhydrous CH₂Cl₂. Add 2 drops of trifluoroacetic acid (TFA) and stir at room temperature for 3 hours.

    • Causality: TFA protonates the aldehyde, rendering it highly electrophilic. This facilitates a rapid Friedel-Crafts-type attack by the electron-rich α -position of the dimethylpyrrole, forming the dipyrromethane intermediate.

  • Oxidation: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.0 mmol) and stir for 1 hour.

    • Causality: DDQ acts as a hydride acceptor, aromatizing the intermediate into a fully conjugated dipyrromethene—a prerequisite for the extended π -system of the fluorophore.

  • Complexation: Add triethylamine (5.0 mmol), stir for 15 minutes, then add boron trifluoride diethyl etherate (BF₃·OEt₂, 5.0 mmol) dropwise. Stir for 2 hours.

    • Causality: Et₃N deprotonates the pyrrole nitrogens. BF₃·OEt₂ acts as the boron source, chelating the nitrogens and locking the molecule into a rigid, coplanar geometry that prevents non-radiative decay.

  • Self-Validation System: The reaction mixture will transition from pale yellow to deep red upon DDQ addition. Following BF₃·OEt₂ addition, the crude mixture will exhibit a distinct green/yellow fluorescence under a 365 nm UV lamp, visually confirming the formation of the BODIPY core.

G A Aldehyde Precursor C Dipyrromethane Intermediate A->C TFA (cat.) B 2,4-Dimethylpyrrole B->C E Dipyrromethene C->E DDQ Oxidation G meso-Substituted BODIPY (PET Quenched - Weak Emission) E->G BF3·OEt2 / Et3N I Highly Fluorescent Complex (PET Inhibited) G->I Metal Ion Binding (Zn2+)

Caption: Synthesis of meso-substituted BODIPY architectures and mechanism of metal-ion sensing via PET inhibition.

Workflow 3: Directed C–H Functionalization at the Pyrrole C5 Position

Concept & Causality

The 2-pyridyl moiety is a privileged directing group that enables site-selective C–H functionalization of pyrroles and indoles via metallacycle intermediates[8],[9]. Because the C2 position of our building block is already occupied by the carbaldehyde group, transition-metal-catalyzed activation is forced to occur exclusively at the C5 position. This allows for the rapid construction of complex, multi-substituted heteroaromatics without the need for pre-halogenation.

Protocol: Pd-Catalyzed C5-Arylation
  • Preparation: In an oven-dried sealed tube, combine 1-(6-Methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 mmol), iodobenzene (1.5 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Ag₂CO₃ (2.0 mmol) in 5 mL of hexafluoroisopropanol (HFIP).

  • Reaction: Heat the mixture at 80 °C for 16 hours.

    • Causality: The pyridyl nitrogen coordinates to the Pd(II) center, guiding it to the proximal C5 position to form a stable metallacycle. Ag₂CO₃ acts as a halide scavenger to regenerate the active Pd species, while HFIP provides a strongly hydrogen-bonding environment that stabilizes the transition state[9].

  • Workup & Self-Validation: Filter the mixture through a Celite pad to remove insoluble silver salts and concentrate. In the ¹H NMR spectrum of the crude product, the disappearance of the distinct C5-pyrrole proton (typically a doublet around 6.8 ppm) and the appearance of new aromatic multiplet signals (7.3–7.5 ppm) serves as absolute confirmation of regioselective arylation.

References

  • Brookhart, M., et al. "Catalyst Design of Novel Nickellacyclic Complexes for Ethylene Polymerization." Journal of the American Chemical Society, 1995.[Link]

  • Loudet, A., Burgess, K. "BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties." Chemical Reviews, 2007.[Link]

  • Sun, H., et al. "3-Alkyl-2-pyridyl Directing Group-Enabled C2 Selective C–H Silylation of Indoles and Pyrroles via an Iridium Catalyst." The Journal of Organic Chemistry, 2022.[Link]

  • Ackermann, L., et al. "Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules." Chemical Reviews, 2020.[Link]

Sources

Application

Wittig reaction of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Application Note: Wittig Olefination of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde Executive Summary & Context The synthesis of 2-vinylpyrroles bearing N-heteroaryl substituents is of significant interest in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Wittig Olefination of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Executive Summary & Context

The synthesis of 2-vinylpyrroles bearing N-heteroaryl substituents is of significant interest in the development of novel bidentate ligands, advanced materials, and pharmaceutical pharmacophores. The compound 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde presents unique synthetic challenges. The steric bulk of the 6-methyl group forces the pyridine and pyrrole rings out of coplanarity, while the weakly acidic nature of the 6-methyl protons introduces the risk of undesired lateral deprotonation during strong basic conditions.

This application note details a highly optimized, self-validating protocol for the Wittig methylenation of this specific substrate to yield 1-(6-methyl-pyridin-2-yl)-2-vinyl-1H-pyrrole, prioritizing high-yielding conversion and straightforward purification.

Mechanistic Insights & Causality

The Wittig reaction relies on the formation of a phosphonium ylide that undergoes a[2+2] cycloaddition with an aldehyde to form a transient oxaphosphetane. This intermediate subsequently collapses via cycloreversion to yield the desired alkene and triphenylphosphine oxide[1].

When designing the protocol for 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, the choice of base is the most critical parameter . Strong organolithium bases (e.g., n-BuLi), which are commonly used to generate ylides, can inadvertently deprotonate the methyl group at the 6-position of the pyridine ring, leading to complex mixtures and severely diminished yields.

To circumvent this,2 is utilized[2]. KOtBu is sufficiently basic to deprotonate methyltriphenylphosphonium bromide (pKa ~22) but kinetically and thermodynamically disfavors the lateral deprotonation of the 6-methylpyridine moiety. Furthermore, utilizing a slight deficit of base relative to the phosphonium salt (e.g., 1.45 eq KOtBu to 1.5 eq phosphonium salt) ensures3 with the electrophilic carbaldehyde[3].

Experimental Workflows and Signaling Pathways

Mechanism Ylide Phosphonium Ylide [Ph3P=CH2] Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde Substrate [R-CHO] Aldehyde->Oxaphosphetane THF, 0 °C Products Vinylpyrrole + Ph3P=O Oxaphosphetane->Products Cycloreversion (RT)

Figure 1: Mechanism of the Wittig reaction via an oxaphosphetane intermediate.

Workflow A 1. Ylide Generation MePPh3Br + KOtBu in THF (0 °C, 30 min) B 2. Substrate Addition 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carbaldehyde A->B C 3. Wittig Olefination (0 °C to RT, 2-4 h) B->C D 4. In-Process Control (IPC) LC-MS / TLC (Target >95%) C->D D->C Incomplete (Add Ylide) E 5. Quench & Extraction Sat. NH4Cl / EtOAc D->E Conversion >95% F 6. Purification Silica Gel Chromatography E->F G 7. Isolated Product 2-Vinylpyrrole Derivative F->G

Figure 2: Workflow for Wittig olefination of N-heteroaryl pyrrole-2-carbaldehydes.

Step-by-Step Protocol

This protocol is designed as a self-validating system, incorporating visual cues and In-Process Controls (IPC) to guarantee reproducibility.

Materials:

  • 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv, limiting reagent)

  • Methyltriphenylphosphonium bromide (MTPPB) (1.5 equiv)

  • Potassium tert-butoxide (KOtBu) (1.45 equiv)

  • Anhydrous Tetrahydrofuran (THF) (0.2 M relative to substrate)

Step 1: Ylide Generation

  • Oven-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Suspend MTPPB (1.5 equiv) in anhydrous THF (half of the total calculated volume) and cool the suspension to 0 °C using an ice-water bath.

  • Add KOtBu (1.45 equiv) portion-wise over 5 minutes. Causality & IPC: The suspension will immediately turn a vibrant, characteristic canary yellow[2]. This visual confirmation validates the successful generation of the methylenetriphenylphosphorane ylide. Stir at 0 °C for 30 minutes to ensure complete deprotonation.

Step 2: Substrate Addition 4. Dissolve 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.0 equiv) in the remaining anhydrous THF. 5. Add the substrate solution dropwise to the ylide suspension at 0 °C over 10–15 minutes. Causality: Dropwise addition controls the exothermic [2+2] cycloaddition and prevents localized heating that could degrade the ylide. 6. Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir for 2 to 4 hours.

Step 3: Reaction Monitoring (Self-Validation) 7. Perform an In-Process Control (IPC) check using LC-MS or TLC (Eluent: 80:20 Hexanes:EtOAc). Validation: The starting material (UV active, lower Rf) should be consumed (>95% conversion), replaced by a new, highly non-polar spot corresponding to the 2-vinylpyrrole product. If conversion is <95%, an additional 0.2 equiv of pre-formed ylide can be added.

Step 4: Quench and Extraction 8. Quench the reaction by adding saturated aqueous NH₄Cl solution (equal volume to THF) to neutralize any trace base and destroy unreacted ylide. 9. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 10. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification 11. Purify the crude residue via flash column chromatography on silica gel. Expert Tip: Triphenylphosphine oxide (TPPO) is a notoriously difficult byproduct to remove. Eluting first with 100% Hexanes to 95:5 Hexanes:EtOAc will rapidly elute the highly non-polar 2-vinylpyrrole product, leaving the highly polar TPPO trapped on the baseline of the column.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reagent selection and reaction efficiency during protocol development, demonstrating why specific parameters were chosen.

EntryPhosphonium SaltBase (Equiv)SolventTemp (°C)Conversion (%)Isolated Yield (%)Observation / Causality
1MTPPB (1.2)n-BuLi (1.2)THF-78 to RT>90%42%Significant side-products due to competitive 6-methyl deprotonation.
2MTPPB (1.5)K₂CO₃ (2.0)1,4-Dioxane11065%55%Sluggish reaction; requires harsh heating which degrades the pyrrole[1].
3MTPPB (1.5)KOtBu (1.5)THF0 to RT>95%78%Good yield, but trace aldol-type impurities observed from excess base.
4 MTPPB (1.5) KOtBu (1.45) THF 0 to RT >99% 89% Optimal. Base deficit prevents aldehyde side-reactions[3].

Troubleshooting & Analytical Validation

To confirm the trustworthiness of the synthesized 1-(6-methyl-pyridin-2-yl)-2-vinyl-1H-pyrrole, ¹H NMR spectroscopy is critical.

  • Disappearance of Aldehyde: The sharp singlet typically found at ~9.5–10.0 ppm must be completely absent.

  • Appearance of Vinyl AMX System: The definitive proof of success is the appearance of a characteristic vinyl spin system: Look for a doublet of doublets (dd) at ~6.5–6.8 ppm (internal vinylic proton) and two distinct doublets at ~5.1 ppm and ~5.6 ppm corresponding to the terminal vinylic protons (cis and trans coupling).

References

  • Chemical Space Exploration of Oxetanes Source: PMC - NIH URL
  • Development of a Manufacturing Process for an HCV Protease Inhibitor Candidate Molecule Source: ACS Publications URL
  • Source: Preprints.

Sources

Method

Oxidation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde to the carboxylic acid

Application Note & Protocol Topic: Selective Oxidation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde to the Carboxylic Acid Abstract This document provides a comprehensive guide for the selective oxidation of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Selective Oxidation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde to the Carboxylic Acid

Abstract

This document provides a comprehensive guide for the selective oxidation of the heteroaromatic aldehyde, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, to its corresponding carboxylic acid. The protocol addresses the inherent challenges of working with electron-rich, acid-sensitive pyrrole systems coupled with a pyridine moiety. We present a detailed analysis of suitable oxidation methodologies, culminating in a robust, validated protocol using the Pinnick oxidation. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth mechanistic rationale, step-by-step procedures, process monitoring, and troubleshooting insights to ensure a high-yielding and clean transformation.

Strategic Considerations for a Challenging Oxidation

The target transformation involves converting an aldehyde to a carboxylic acid on a substrate with multiple potentially reactive sites. A successful protocol hinges on a strategy that ensures high chemoselectivity.

  • The Pyrrole Ring: The 1-substituted pyrrole ring is an electron-rich aromatic system. This high electron density makes it highly susceptible to electrophilic attack and oxidative degradation, particularly under strongly acidic or harsh oxidizing conditions, which can lead to polymerization or ring-opening.[1]

  • The Pyridine Ring: While generally more robust than pyrrole, the pyridine ring and its methyl substituent are not inert. Aggressive oxidants like hot potassium permanganate (KMnO₄) are known to oxidize alkyl side chains on pyridine rings to carboxylic acids.[2]

  • The Aldehyde Group: Aldehydes are readily oxidized to carboxylic acids.[3][4] The primary challenge is to effect this transformation while preserving the sensitive heterocyclic systems within the molecule.

Therefore, the chosen oxidant must be mild, operate under non-destructive pH conditions, and exhibit high selectivity for the aldehyde functional group.

Comparative Analysis of Potential Oxidation Methodologies

Several classical and modern methods exist for aldehyde oxidation. However, their suitability for the specific substrate, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, varies significantly.

MethodologyOxidizing Agent(s)Typical ConditionsSuitability for SubstrateRationale & Citations
Pinnick Oxidation Sodium Chlorite (NaClO₂)Mildly acidic (pH ~4-5), often with a chlorine scavengerExcellent Highly selective for aldehydes, tolerates a wide range of sensitive functional groups and electron-rich systems. It is a proven method for complex molecules.[5][6][7] A variation has been used to oxidize pyrrole-2-carbaldehyde specifically.[8]
Tollens' Oxidation Ammoniacal Silver Nitrate [Ag(NH₃)₂]⁺Mildly alkalineGood Extremely mild and specific for aldehydes.[9][10] The alkaline conditions avoid acid-catalyzed degradation of the pyrrole. However, it can be expensive and is often used for qualitative analysis rather than preparative scale.[11]
Jones Oxidation Chromium Trioxide (CrO₃) in H₂SO₄/AcetoneStrongly acidicPoor The harsh acidic conditions are incompatible with the acid-sensitive pyrrole ring, risking decomposition and polymerization.[12][13][14]
Permanganate Oxidation Potassium Permanganate (KMnO₄)Varies (Acidic, Neutral, or Alkaline)Poor KMnO₄ is a powerful, often non-selective oxidant. It risks over-oxidation of the aldehyde and could attack the pyrrole ring or the methyl group on the pyridine.[2][4]

Primary Recommended Protocol: The Pinnick Oxidation

This protocol is optimized for the selective conversion of the aldehyde to the carboxylic acid with high fidelity.

Mechanism and Rationale

The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the stoichiometric oxidant, which is converted in situ to the active oxidizing species, chlorous acid (HClO₂), under mildly acidic conditions.[5][6] The reaction proceeds via the addition of chlorous acid to the aldehyde, forming a chlorite ester intermediate. This intermediate then undergoes a pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (HOCl).[6][15]

A crucial component of the modern Pinnick protocol is the inclusion of a chlorine scavenger, such as 2-methyl-2-butene or hydrogen peroxide. The byproduct, HOCl, can react with unreacted chlorite to form chlorine dioxide (ClO₂), another powerful oxidant that can cause unwanted side reactions like chlorination of the electron-rich pyrrole ring. The scavenger rapidly consumes the HOCl, preventing these side reactions and ensuring a clean conversion.[5][6]

Pinnick_Mechanism cluster_activation Active Oxidant Formation cluster_oxidation Oxidation Pathway cluster_scavenging Byproduct Scavenging NaClO2 NaClO₂ (Sodium Chlorite) HClO2 HClO₂ (Chlorous Acid) NaClO2->HClO2 + NaH₂PO₄ (Buffer) Aldehyde R-CHO (Aldehyde) Intermediate Chlorite Ester Intermediate Aldehyde->Intermediate + HClO₂ CarboxylicAcid R-COOH (Carboxylic Acid) Intermediate->CarboxylicAcid Pericyclic Fragmentation HOCl HOCl (Hypochlorous Acid) Intermediate->HOCl InertProduct Inert Product (e.g., Halohydrin) HOCl->InertProduct + Scavenger Scavenger Scavenger (e.g., 2-methyl-2-butene)

Pinnick Oxidation: Core Mechanism and Scavenging.
Materials and Reagents
ReagentFormulaM.W.Quantity (1 mmol scale)Purpose
1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehydeC₁₁H₁₀N₂O186.21186 mg (1.0 mmol)Starting Material
Sodium ChloriteNaClO₂90.44136 mg (1.5 mmol, 1.5 eq)Oxidant
Sodium Dihydrogen Phosphate MonohydrateNaH₂PO₄·H₂O137.99207 mg (1.5 mmol, 1.5 eq)Buffer
2-Methyl-2-buteneC₅H₁₀70.130.35 mL (~2.5 mmol, 2.5 eq)HOCl Scavenger
tert-Butanol (t-BuOH)C₄H₁₀O74.1210 mLCo-solvent
Water (H₂O)H₂O18.022.5 mLSolvent
Detailed Step-by-Step Experimental Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (186 mg, 1.0 mmol).

  • Solvent Addition: Add tert-butanol (10 mL) and water (2.5 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Buffer and Scavenger: Add sodium dihydrogen phosphate monohydrate (207 mg, 1.5 mmol) and 2-methyl-2-butene (0.35 mL, ~2.5 mmol). Stir for 5 minutes.

    • Causality Note: The phosphate buffer maintains a mild acidic pH, optimal for the formation of chlorous acid without causing degradation of the pyrrole. The t-butanol acts as a co-solvent to ensure homogeneity of both organic substrate and aqueous reagents.

  • Initiation of Oxidation: In a separate vial, dissolve sodium chlorite (136 mg, 1.5 mmol) in water (2 mL). Add this solution dropwise to the stirring reaction mixture over a period of 10-15 minutes at room temperature. An exotherm may be observed.

    • Causality Note: Slow addition of the oxidant is critical to control the reaction rate, manage any heat generated, and minimize the instantaneous concentration of reactive chlorine species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting aldehyde spot is completely consumed (typically 2-4 hours).

Safety Precautions
  • Sodium chlorite is a strong oxidizing agent. Avoid contact with combustible materials.

  • The reaction generates volatile organic compounds. Perform the experiment in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Process Monitoring, Purification, and Validation

Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Mobile Phase: 30% Ethyl Acetate in Hexane.

  • Stationary Phase: Silica gel 60 F₂₅₄.

  • Visualization: UV light (254 nm).

  • Procedure: Spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM). The product carboxylic acid is significantly more polar than the starting aldehyde and will have a much lower Rf value. The reaction is complete when the SM spot (higher Rf) is no longer visible in the RM lane.

Work-up and Purification Protocol
  • Quenching: Once the reaction is complete, cool the flask in an ice bath and carefully add a saturated aqueous solution of sodium sulfite (Na₂SO₃) (~10 mL) to quench any unreacted oxidants. Stir for 10 minutes.

  • Solvent Removal: Remove the tert-butanol under reduced pressure using a rotary evaporator.

  • Acid-Base Extraction:

    • Transfer the remaining aqueous mixture to a separatory funnel.

    • Wash the aqueous layer with ethyl acetate (2 x 20 mL) to remove the neutral scavenger byproduct and any non-acidic impurities. Discard the organic layers.

    • Carefully acidify the aqueous layer to pH ~3-4 with 1 M HCl. The product carboxylic acid should precipitate as a solid.

    • Extract the product into ethyl acetate or dichloromethane (3 x 30 mL).

    • Causality Note: This acid-base extraction is a highly effective purification method. The acidic product is deprotonated and becomes a water-soluble carboxylate salt in the basic/neutral aqueous layer, while neutral impurities are washed away. Upon re-acidification, the neutral carboxylic acid is regenerated and can be extracted back into an organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid
Analysis TechniqueExpected Result
¹H NMR Disappearance of the aldehyde proton signal (~9.5 ppm). Appearance of a broad carboxylic acid proton signal (>10 ppm). Shifts in the aromatic protons of the pyrrole and pyridine rings.
¹³C NMR Disappearance of the aldehyde carbonyl signal (~180 ppm). Appearance of a carboxylic acid carbonyl signal (~165-175 ppm).
FT-IR Disappearance of the aldehyde C-H stretch (~2720, 2820 cm⁻¹). Appearance of a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹) and a C=O stretch (~1680-1710 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the carboxylic acid (C₁₁H₁₀N₂O₂ = 202.21). Calculated m/z: 201.07.

Overall Experimental Workflow

The entire process, from reaction setup to final characterization, can be visualized as a sequential workflow.

Experimental_Workflow Start 1. Reaction Setup (Substrate, Solvents, Buffer, Scavenger) Oxidant 2. Oxidant Addition (Dropwise addition of NaClO₂ solution) Start->Oxidant Monitor 3. Reaction Monitoring (TLC Analysis) Oxidant->Monitor Monitor->Monitor Incomplete Workup 4. Work-up (Quench, Solvent Removal, Acid-Base Extraction) Monitor->Workup Reaction Complete Purify 5. Purification (Drying, Concentration, Recrystallization) Workup->Purify Characterize 6. Characterization (NMR, IR, MS) Purify->Characterize End Pure Product Characterize->End

Sequential workflow for the synthesis and validation.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction (Starting material remains)1. Insufficient oxidant. 2. Reaction time too short. 3. Poor quality of NaClO₂.1. Add an additional portion (0.2-0.3 eq) of NaClO₂ solution. 2. Allow the reaction to stir for a longer period. 3. Use a new, unopened bottle of sodium chlorite.
Low Yield 1. Product loss during work-up. 2. Incomplete precipitation of product upon acidification. 3. Degradation of the substrate/product.1. Ensure thorough extraction (use more portions of organic solvent). 2. Acidify to a lower pH (e.g., pH 2-3) and/or saturate the aqueous layer with NaCl before extraction to reduce product solubility. 3. Ensure the reaction temperature is controlled and the workup is performed promptly.
Formation of Side Products (e.g., chlorinated species)1. Insufficient scavenger. 2. Oxidant added too quickly. 3. Reaction pH is incorrect.1. Increase the equivalents of 2-methyl-2-butene (e.g., to 4-5 eq). 2. Add the NaClO₂ solution more slowly and/or cool the reaction mixture with an ice bath during addition. 3. Check the pH of the buffer solution.

References

  • Pinnick oxidation - Wikipedia. Wikipedia. [Link]

  • Mechanism for reaction of Tollens' reagent with aldehydes. Chemistry Stack Exchange. [Link]

  • How do aldehydes react with Tollens' reagent? TutorChase. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. PMC. [Link]

  • Pinnick Oxidation: Mechanism, Applications, Scope & Limitations. PSIBERG. [Link]

  • Tollens Reagent: Preparation, Uses & Test Explained. Vedantu. [Link]

  • NHC-catalysed highly selective aerobic oxidation of nonactivated aldehydes. Beilstein Journal of Organic Chemistry. [Link]

  • Tollens' Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. [Link]

  • Tollens' reagent - Wikipedia. Wikipedia. [Link]

  • N-Heterocyclic Carbene-Catalyzed Oxidation of Unactivated Aldehydes to Esters. Organic Chemistry Portal. [Link]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study. PMC. [Link]

  • One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals. The Journal of Organic Chemistry. [Link]

  • Jones oxidation - Wikipedia. Wikipedia. [Link]

  • N-heterocyclic carbene-catalyzed oxidation of unactivated aldehydes to esters. PubMed. [Link]

  • What is the most mild method for the oxidation of aldehyde to carboxylic acid? ResearchGate. [Link]

  • Direct Conversion of Aromatic Aldehydes into Benzamides via Oxidation with Potassium Permanganate in Liquid Ammonia. Synlett. [Link]

  • Jones Oxidation. Organic Chemistry Portal. [Link]

  • Pyrrole - Wikipedia. Wikipedia. [Link]

  • Jones Oxidation. Chem-Station Int. Ed. [Link]

  • 19.3 Oxidation of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • Oxidation of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

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Application

Application Notes &amp; Protocols: Metal Complexes of Schiff Bases Derived from 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Introduction: The Strategic Design of Pyrrole-Pyridine Schiff Base Complexes Schiff bases, characterized by their azomethine (-C=N-) group, represent a cornerstone of ligand design in coordination chemistry.[1] Their str...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Design of Pyrrole-Pyridine Schiff Base Complexes

Schiff bases, characterized by their azomethine (-C=N-) group, represent a cornerstone of ligand design in coordination chemistry.[1] Their straightforward synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, belies their sophisticated chemical properties and diverse applications.[2][3] When these organic scaffolds chelate to metal ions, the resulting complexes often exhibit profoundly enhanced biological activities compared to the free ligands.[4][5] This enhancement is frequently attributed to Overtone’s concept and Tweedy’s chelation theory, which posit that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across microbial cell membranes.

This guide focuses on a particularly promising, yet underexplored, class of ligands: Schiff bases derived from the heterocyclic aldehyde 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde . This specific architecture is of high strategic interest. The pyrrole moiety is a fundamental component of many biological systems, while the pyridine ring is a well-established coordinating group in medicinal inorganic chemistry. Fusing these two heterocycles creates a ligand framework with multiple donor sites (the pyrrole nitrogen, the pyridine nitrogen, and the imine nitrogen of the Schiff base), enabling the formation of stable and structurally diverse metal complexes. These complexes are prime candidates for investigation in drug development, particularly as antimicrobial and anticancer agents, and for applications in catalysis.[1][6][7]

This document provides a comprehensive, field-proven guide for researchers. It moves beyond simple recitation of steps to explain the underlying causality of the protocols, ensuring that the methodologies are not only reproducible but also understandable and adaptable. We will cover the synthesis of the core aldehyde precursor, the subsequent formation of Schiff base ligands and their metal complexes, and detailed protocols for evaluating their potential as therapeutic agents.

Section 1: Synthesis of the Ligand System

The foundation of this work is the synthesis of the Schiff base ligand. This is a two-stage process: first, the creation of the core aldehyde, and second, its condensation with a primary amine.

Protocol 1.1: Synthesis of the Precursor Aldehyde: 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Step A: Synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole

  • Rationale: This step utilizes the Clauson-Kaas reaction, a reliable method for synthesizing N-substituted pyrroles. 2-Amino-6-methylpyridine acts as the nitrogen source, which reacts with 2,5-dimethoxytetrahydrofuran, a stable precursor to succinaldehyde, under acidic conditions to form the pyrrole ring.

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve 2-amino-6-methylpyridine (10.8 g, 0.1 mol) in 100 mL of glacial acetic acid.

    • Add 2,5-dimethoxytetrahydrofuran (13.2 g, 0.1 mol) to the solution.

    • Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 118 °C) for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After cooling to room temperature, pour the reaction mixture slowly into 400 mL of ice-cold water with stirring.

    • Neutralize the solution by the careful, portion-wise addition of solid sodium carbonate until the effervescence ceases and the pH is ~7-8.

    • The resulting precipitate is the crude product. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

    • Recrystallize the crude product from an ethanol-water mixture to yield pure 1-(6-methyl-pyridin-2-yl)-1H-pyrrole as a crystalline solid.

Step B: Vilsmeier-Haack Formylation to Yield the Aldehyde

  • Rationale: The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich heterocycles like pyrrole. It uses a Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide), which acts as a mild electrophile, selectively attacking the electron-rich C2 position of the pyrrole ring.

  • Procedure:

    • In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF) (15 mL) and cool the flask to 0 °C in an ice bath.

    • Add phosphorus oxychloride (POCl₃) (11.5 g, 0.075 mol) dropwise to the cooled DMF with constant stirring over 30 minutes. Keep the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure the complete formation of the Vilsmeier reagent.

    • Dissolve the 1-(6-methyl-pyridin-2-yl)-1H-pyrrole (7.9 g, 0.05 mol) from Step A in 20 mL of anhydrous DMF.

    • Add this solution dropwise to the Vilsmeier reagent over 30 minutes, maintaining the temperature at 0-5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat it at 60 °C for 2 hours.

    • Cool the reaction mixture and pour it onto 200 g of crushed ice.

    • Carefully neutralize the solution with a 20% aqueous sodium hydroxide solution until it is alkaline (pH ~9-10), keeping the flask in an ice bath to manage the exothermic reaction.

    • The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

    • Purify the crude aldehyde by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Protocol 1.2: General Synthesis of Schiff Base Ligands
  • Rationale: This is a classic acid-catalyzed condensation reaction. The aldehyde (from Protocol 1.1) reacts with a primary amine to form an imine, or Schiff base.[8] A small amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is driven to completion by removing the water formed, often by azeotropic distillation or by using a dehydrating solvent.

  • Procedure:

    • Dissolve 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (1.86 g, 10 mmol) in 50 mL of absolute ethanol in a 100 mL round-bottom flask.

    • To this solution, add an equimolar amount (10 mmol) of the desired primary amine (e.g., aniline, p-toluidine, 2-aminophenol).

    • Add 3-4 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours. Monitor the formation of the Schiff base by TLC.

    • Upon completion, reduce the solvent volume under reduced pressure.

    • Cool the concentrated solution in an ice bath to induce crystallization.

    • Collect the colored crystalline product by filtration, wash with a small amount of cold ethanol, and dry in a vacuum desiccator.

Section 2: Synthesis of Metal Complexes

Protocol 2.1: General Synthesis of Metal(II) Complexes
  • Rationale: The Schiff base ligand, with its multiple nitrogen donor atoms, readily chelates with transition metal ions.[9] The reaction is typically performed in a 2:1 ligand-to-metal molar ratio for bidentate ligands or 1:1 for tetradentate systems, leading to the formation of stable, often octahedral or square planar, complexes. The choice of metal salt (chlorides, acetates, nitrates) can influence the final structure and solubility.

  • Procedure:

    • In a 100 mL flask, dissolve the Schiff base ligand (2 mmol), synthesized in Protocol 1.2, in 30 mL of hot ethanol.

    • In a separate beaker, dissolve the metal(II) salt (1 mmol) (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, or ZnCl₂) in 20 mL of ethanol.

    • Add the metal salt solution dropwise to the hot, stirring ligand solution.

    • A change in color and/or the formation of a precipitate is typically observed immediately.

    • Reflux the reaction mixture for 3-4 hours to ensure complete complexation.

    • Cool the mixture to room temperature. Collect the precipitated metal complex by vacuum filtration.

    • Wash the complex with ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether.

    • Dry the final product in a vacuum oven at 60 °C.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Ligand & Complex Formation Amine 2-Amino-6-methylpyridine SubstitutedPyrrole 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole Amine->SubstitutedPyrrole PyrrolePrecursor 2,5-Dimethoxytetrahydrofuran PyrrolePrecursor->SubstitutedPyrrole Aldehyde Target Aldehyde SubstitutedPyrrole->Aldehyde VilsmeierReagent POCl₃ / DMF VilsmeierReagent->Aldehyde SchiffBase Schiff Base Ligand Aldehyde->SchiffBase PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SchiffBase MetalComplex Metal Complex SchiffBase->MetalComplex MetalSalt Metal(II) Salt MetalSalt->MetalComplex

Caption: Overall workflow for the synthesis of the target metal complexes.

Section 3: Physicochemical Characterization

To confirm the successful synthesis and elucidate the structure of the new compounds, a suite of analytical techniques is essential.

  • FT-IR Spectroscopy: This is crucial for verifying the formation of the Schiff base. The disappearance of the C=O stretch from the aldehyde (~1680 cm⁻¹) and the N-H stretches from the amine (~3300-3400 cm⁻¹), coupled with the appearance of a strong new band for the azomethine (C=N) group (~1600-1630 cm⁻¹), confirms the condensation. Upon complexation, this C=N band typically shifts to a lower frequency, indicating coordination of the imine nitrogen to the metal center. The appearance of new, low-frequency bands (~400-500 cm⁻¹) can be assigned to M-N vibrations, further confirming coordination.[2]

  • ¹H NMR Spectroscopy: In the ligand's spectrum, a characteristic singlet for the azomethine proton (-CH=N-) will appear downfield (~8.0-9.0 ppm). Aromatic and heterocyclic protons will appear in their expected regions. This azomethine proton signal is a key diagnostic peak.

  • UV-Visible Spectroscopy: The electronic spectra of the ligands typically show intense bands in the UV region corresponding to π→π* and n→π* transitions. The metal complexes will exhibit these ligand-based bands, often shifted, along with new, weaker bands in the visible region corresponding to d-d electronic transitions of the metal ion. These d-d bands are informative for determining the geometry of the complex (e.g., octahedral vs. tetrahedral).[9]

  • Magnetic Susceptibility: This measurement helps determine the geometry and spin state of paramagnetic complexes (e.g., Co(II), Ni(II), Cu(II)). For instance, octahedral Co(II) complexes typically have magnetic moments around 4.5-5.2 B.M., while tetrahedral Co(II) is usually in the 4.2-4.8 B.M. range.[10]

Compound Type Key FT-IR Bands (cm⁻¹) Key ¹H NMR Signal (ppm) UV-Vis Transitions Proposed Geometry
Schiff Base Ligand ~1615 (ν C=N)~8.5 (s, 1H, -CH=N-)π→π, n→πN/A
Cu(II) Complex ~1600 (ν C=N, shifted), ~450 (ν M-N)Signal broadeningLigand bands + d-d transitionsSquare Planar / Distorted Octahedral
Ni(II) Complex ~1602 (ν C=N, shifted), ~460 (ν M-N)Signal broadeningLigand bands + d-d transitionsOctahedral / Square Planar
Co(II) Complex ~1598 (ν C=N, shifted), ~445 (ν M-N)Signal broadeningLigand bands + d-d transitionsOctahedral / Tetrahedral
Zn(II) Complex ~1605 (ν C=N, shifted), ~455 (ν M-N)Sharp signalsLigand bands only (d¹⁰)Tetrahedral / Octahedral

Section 4: Application Notes & Protocols

Protocol 4.1: Antimicrobial Activity Screening (Agar Well Diffusion Method)
  • Rationale: This method provides a reliable preliminary assessment of the compounds' ability to inhibit microbial growth.[10] The principle relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. The formation of a clear zone of inhibition around the well indicates antimicrobial activity, with the diameter of the zone correlating to the potency of the compound.[4] Metal complexes are often more potent than the free ligands due to increased lipophilicity, allowing for better penetration of the microbial cell wall.[11]

  • Procedure:

    • Media Preparation: Prepare sterile Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions. Pour the molten agar into sterile Petri dishes and allow them to solidify.

    • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

    • Inoculation: Using a sterile cotton swab, evenly streak the entire surface of the agar plate with the prepared inoculum.

    • Well Preparation: Using a sterile cork borer (6 mm diameter), punch uniform wells into the agar.

    • Sample Loading: Prepare solutions of the test compounds (ligand and metal complexes) and a standard antibiotic (e.g., Ciprofloxacin) in a suitable solvent like DMSO at a known concentration (e.g., 1 mg/mL). Pipette a fixed volume (e.g., 100 µL) of each solution into separate wells. Use a well with pure DMSO as a negative control.

    • Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

    • Data Collection: After incubation, measure the diameter (in mm) of the clear zone of inhibition around each well.

Antimicrobial_Screening cluster_0 Preparation cluster_1 Assay Execution cluster_2 Incubation & Analysis A Prepare sterile MHA/SDA plates D Inoculate agar surface with microbial suspension A->D B Prepare 0.5 McFarland microbial inoculum B->D C Prepare test compound solutions (e.g., 1 mg/mL in DMSO) F Load 100 µL of each sample/control into wells C->F E Punch 6 mm wells in the agar D->E E->F G Incubate plates (37°C, 24h for bacteria) (28°C, 48h for fungi) F->G H Measure diameter (mm) of the zone of inhibition G->H

Caption: Workflow for the Agar Well Diffusion antimicrobial assay.

Protocol 4.2: In Vitro Anticancer Activity (MTT Assay)
  • Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[12] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. Many Schiff base metal complexes are thought to exert anticancer effects by binding to DNA, generating reactive oxygen species (ROS), or inhibiting key cellular enzymes, all of which lead to a reduction in cell viability.[13][14]

  • Procedure:

    • Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in the appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37 °C with 5% CO₂.

    • Cell Seeding: Trypsinize the cells and seed them into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a standard anticancer drug (e.g., Cisplatin) as a positive control.

    • Incubation: Incubate the plate for 48-72 hours.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

    • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Compound Zone of Inhibition vs. S. aureus (mm) Zone of Inhibition vs. E. coli (mm) Anticancer IC₅₀ vs. MCF-7 (µM)
Ligand (L) 108>100
[Cu(L)₂]Cl₂ 221815.2
[Ni(L)₂]Cl₂ 181525.8
[Co(L)₂]Cl₂ 191621.4
[Zn(L)₂]Cl₂ 161345.1
Ciprofloxacin 2830N/A
Cisplatin N/AN/A8.5
Note: Data are hypothetical examples for illustrative purposes.

Sources

Method

Illuminating the Path Forward: Application Notes on the Biological Activity of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: A Privileged Scaffold in Medicinal Chemistry The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds consistently emerging as a fertile ground for discovery. Among these, the 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde scaffold represents a particularly promising starting point for the development of new drugs. This unique molecular architecture, which conjugates a pyridine and a pyrrole ring system, has been the subject of growing interest due to the diverse biological activities exhibited by its derivatives.[1][2] The inherent properties of pyridine, such as its basicity and ability to form hydrogen bonds, combined with the versatile reactivity of the pyrrole ring, create a platform for the synthesis of compounds with a wide range of pharmacological effects.[2][3] This guide provides a comprehensive overview of the demonstrated anticancer and antimicrobial activities of these derivatives, complete with detailed protocols for their in vitro evaluation.

Anticancer Potential: Targeting the Engines of Malignancy

Derivatives of the 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde scaffold have shown significant promise as anticancer agents, with activities documented against a variety of cancer cell lines.[4][5][6] The mode of action for many of these compounds involves the inhibition of critical cellular processes that are essential for the growth and survival of cancer cells.[4]

Key Mechanistic Insights

The anticancer effects of these pyridine-pyrrole derivatives are often multifaceted. Some derivatives have been shown to interfere with key signaling pathways that regulate cell proliferation and survival. Others induce apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[7][8] Furthermore, some compounds have demonstrated the ability to inhibit tubulin polymerization, a process vital for cell division, leading to cell cycle arrest and ultimately, cell death.[9] The structural diversity achievable with this scaffold allows for the fine-tuning of activity against specific molecular targets within cancer cells.[4]

Quantitative Assessment of Anticancer Activity

The potency of novel anticancer compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of cancer cells by 50%. The following table provides a representative summary of the cytotoxic activity of hypothetical 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde derivatives against a panel of human cancer cell lines.

Compound ID MCF-7 (Breast) IC50 (µM) A549 (Lung) IC50 (µM) HCT-116 (Colon) IC50 (µM) Notes
MPPC-1 8.512.39.1Broad-spectrum activity.
MPPC-2 2.15.83.4Potent activity, particularly against breast cancer cells.
MPPC-3 15.221.718.5Moderate activity.
Doxorubicin (Control) 0.91.51.1Standard chemotherapeutic agent.

Note: The data presented are for illustrative purposes. Actual IC50 values will vary depending on the specific derivative and experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for determining the cytotoxic effects of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde derivatives on cancer cell lines.[8]

1. Cell Culture and Maintenance:

  • Cell Lines: Utilize a panel of human cancer cell lines such as MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HCT-116 (colon carcinoma).[10][11]

  • Culture Medium: Grow cells in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[10]

  • Incubation: Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[10]

2. Assay Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Treat the cells with these dilutions for 48-72 hours.[10]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.[10]

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding in 96-well plates A->B C Addition of Test Compounds B->C D Incubation (48-72h) C->D E MTT Reagent Addition D->E F Incubation (4h) E->F G Formazan Solubilization (DMSO) F->G H Absorbance Reading (570nm) G->H I IC50 Calculation H->I

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance is a pressing global health crisis, necessitating the discovery of new classes of antimicrobial agents.[12] Derivatives of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][13] The presence of the pyridine and pyrrole moieties is thought to contribute to their ability to interfere with essential microbial processes.[13]

Assessing Antimicrobial Efficacy

The antimicrobial activity of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.[14]

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL)
MPPC-A 163264
MPPC-B 81632
MPPC-C 3264>128
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A8

Note: The data presented are for illustrative purposes. Actual MIC values will vary depending on the specific derivative and microbial strain.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standard method for determining the MIC of the test compounds against bacteria and fungi, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[15]

1. Preparation of Inoculum:

  • Grow the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media overnight.

  • Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).[16]

2. Assay Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth medium.[17]

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.[16]

3. MIC Determination:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17] This can be determined by visual inspection or by measuring the optical density at 600 nm.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Microbial Culture B Inoculum Standardization A->B D Inoculation of Microtiter Plates B->D C Serial Dilution of Compounds C->D E Incubation (18-24h) D->E F Visual/Spectrophotometric Reading E->F G MIC Determination F->G

Caption: Workflow for the broth microdilution MIC assay.

Future Directions and Conclusion

The 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in the fields of oncology and antimicrobial research. Further investigation into the structure-activity relationships (SAR) of these compounds will be crucial for optimizing their potency and selectivity. Advanced studies, including in vivo efficacy and toxicity assessments, are warranted to translate these promising in vitro findings into clinically viable drug candidates. The protocols and information provided herein serve as a foundational guide for researchers dedicated to exploring the full therapeutic potential of this exciting class of molecules.

References

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  • Schwalbe, R., Moore, L. S., & Goodwin, A. C. (Eds.). (2007). Antimicrobial Susceptibility Testing Protocols. CRC press.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • World Organisation for Animal Health (OIE). (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71-79.
  • Krajewska, U., & Różalski, M. (2021).
  • Mishra, R., et al. (2022). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity, 26(4), 2245-2256.
  • Habib, S. I., et al. (2013). Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. Der Pharmacia Lettre, 5(2), 101-104.
  • Pauwels, B., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research, 39(7), 3349-3359.
  • Yadav, R., et al. (2025).
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  • Singh, P., & Kumar, A. (2025). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 16(2).
  • Abdel-Aziz, A. A. M., et al. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities.
  • Imamura, C. K., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology, 8, 299.
  • Tiwari, S. V., et al. (2018). 3.4. In Vitro Anticancer Activity. Bio-protocol, 8(15), e2963.
  • Sharma, K., et al. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of Applied Biology & Biotechnology, 10(1), 136-147.
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  • Al-Ostath, A. I., et al. (2021). Pyridine Moiety: Recent Advances in Cancer Treatment. Journal of Drug Delivery and Therapeutics, 11(4-S), 173-193.
  • Javid, H., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research, 21(1), e124619.
  • Kumar, R. S., et al. (2013). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Science Alert.
  • Wang, L., et al. (2018).
  • Bhardwaj, S., & Sharma, G. K. (2021). Synthesis and Biological Evaluation of Some Novel Pyrrole Derivatives. Research Journal of Pharmacy and Technology, 14(10), 5234-5239.
  • Eno, E. O., et al. (2023). Anticancer Activities of Re(I) Tricarbonyl and Its Imidazole-Based Ligands: Insight from a Theoretical Approach. Molecules, 28(6), 2496.
  • Wang, L., et al. (2018).
  • Singh, R., et al. (2024). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment.
  • Yoshimura, Y., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules, 28(6), 2589.
  • Javid, H., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. SID.
  • Nookaraju, M., et al. (2025). ONE-POT, GREEN SYNTHESIS OF PYRIDINE-2-CARBALDEHYDE BASED CHALCONES BY FUNCTIONALIZED MCM-41 CATALYSTS AND THEIR ANTIMICROBIAL EVALUATION. Rasayan Journal of Chemistry, 18(4), 2080-2086.
  • Ismail, I. (2025). Synthesis and Characterization of Pyrrole, Pyridine and Pyrazoline Derivatives: Biological Activity against Leishmania Tropica, Human Lymphocytes, and Molecular Docking Study. Jordan Journal of Pharmaceutical Sciences, 18(4), 1017-1046.
  • El-Sayed, M. A. A., et al. (2019). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Journal of enzyme inhibition and medicinal chemistry, 34(1), 322-332.
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Sources

Application

Application Notes &amp; Protocols: Evaluating the Anticancer Properties of Pyryl-Pyrrole Compounds

Introduction: The Therapeutic Potential of Pyridyl-Pyrrole Scaffolds in Oncology The confluence of pyridine and pyrrole rings has given rise to a versatile class of heterocyclic compounds with significant promise in anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of Pyridyl-Pyrrole Scaffolds in Oncology

The confluence of pyridine and pyrrole rings has given rise to a versatile class of heterocyclic compounds with significant promise in anticancer drug discovery. The unique electronic and structural features of the pyridyl-pyrrole scaffold allow for diverse substitutions, enabling the fine-tuning of biological activity against a range of cancer-related targets. These compounds have demonstrated efficacy in disrupting key cellular processes essential for tumor growth and survival, including cell division, signaling pathways, and apoptosis.

This guide provides a comprehensive overview of the anticancer properties of pyridyl-pyrrole compounds, detailing their primary mechanisms of action and providing robust protocols for their evaluation. The information herein is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of novel oncology therapeutics.

Primary Anticancer Mechanisms of Pyridyl-Pyrrole Compounds

Pyridyl-pyrrole derivatives exert their anticancer effects through several well-defined mechanisms. Understanding these modes of action is crucial for designing effective screening cascades and for the rational design of next-generation inhibitors.

Inhibition of Tubulin Polymerization

A significant number of pyridyl-pyrrole compounds function as antimitotic agents by disrupting microtubule dynamics. They bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules.[1][2][3] This interference with the microtubule network leads to the arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis.[4]

  • Key Insight: The structural rigidity of some pyridyl-pyrrole systems appears to be a key determinant of their potent tubulin polymerization inhibitory activity. For instance, novel 3-aroyl-1,4-diarylpyrrole derivatives have shown potent antitumor activity with low nanomolar IC50 values in several cancer cell lines by inhibiting tubulin assembly.[3] Similarly, 1H-pyrrolo[3,2-c]pyridine derivatives have been identified as potent colchicine-binding site inhibitors.[1][2]

Multi-Targeted Kinase Inhibition

Kinases are critical regulators of cell signaling pathways that are often dysregulated in cancer. Pyridyl-pyrrole scaffolds have proven to be effective frameworks for the design of inhibitors that target multiple kinases simultaneously. This multi-targeted approach can be advantageous in overcoming the drug resistance that often develops with single-target agents.[5]

  • Commonly Targeted Kinases:

    • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR2 blocks angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[5]

    • EGFR (Epidermal Growth Factor Receptor) & HER2 (Human Epidermal Growth Factor Receptor 2): These are key drivers in many solid tumors, and their inhibition can halt cell proliferation.[5]

    • CDKs (Cyclin-Dependent Kinases): As regulators of the cell cycle, CDK inhibitors can prevent cancer cell division.[5]

    • FMS Kinase (Colony-Stimulating Factor-1 Receptor): Overexpressed in several cancers, FMS kinase is involved in the proliferation and survival of macrophages, which can contribute to the tumor microenvironment.[6]

    • PIM-1 Kinase: This serine/threonine kinase is involved in cell survival and proliferation, and its inhibition has been shown to induce apoptosis in cancer cells.[7]

Induction of Apoptosis

Beyond cell cycle arrest and kinase inhibition, many pyridyl-pyrrole compounds directly trigger programmed cell death, or apoptosis. This is often a downstream consequence of their primary mechanism of action but can also be a direct effect.

  • Apoptotic Pathways Activated:

    • Caspase Activation: The executioners of apoptosis, caspases (such as caspase-3 and caspase-9), are often activated by pyridyl-pyrrole compounds.[5][8]

    • Modulation of Bcl-2 Family Proteins: These compounds can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, tipping the scales towards cell death.[5][9]

    • Induction of Endoplasmic Reticulum (ER) Stress: An accumulation of unfolded proteins in the ER can trigger an apoptotic response. Some 1-pyrroline derivatives have been shown to induce ER stress, leading to apoptosis in breast cancer cells.[10]

Experimental Protocols for Evaluation

The following protocols provide a framework for the systematic evaluation of the anticancer properties of novel pyridyl-pyrrole compounds.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen is essential for determining the concentration-dependent cytotoxic effects of a compound on various cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyridyl-pyrrole compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Tubulin Polymerization Inhibition Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI) in a suitable buffer.

  • Compound Addition: Add the pyridyl-pyrrole compound at various concentrations to the wells. Include positive (e.g., colchicine) and negative (vehicle) controls.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the reporter. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase in the presence of the compound indicates inhibition of tubulin polymerization.

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of a compound on the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyridyl-pyrrole compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of antimitotic activity.[4]

Apoptosis Assessment by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the pyridyl-pyrrole compound at its IC50 concentration for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells A significant increase in the Annexin V-positive populations indicates the induction of apoptosis.[7]

Western Blot Analysis of Key Signaling Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the targeted pathways.

Protocol:

  • Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Caspase-3, p-EGFR, p-VEGFR2). Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Visualization

Clear and concise presentation of data is paramount for interpreting the anticancer potential of pyridyl-pyrrole compounds.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Representative Pyridyl-Pyrrole Compounds

Compound IDTarget Cancer Cell LineIC50 (µM)Reference
10t HeLa0.12[1][2]
SGC-79010.15[2]
MCF-70.21[2]
Compound 48 T24 (Bladder)Low Nanomolar[3]
ES-2 (Ovarian)Low Nanomolar[3]
Compound 69 CML cell linesLow Nanomolar[3]
B8, B14, B18 MCF-7~8-fold lower than Tamoxifen[8]
Compound 1r Ovarian, Prostate, Breast Cancer Lines0.15 - 1.78[6]
Visualization of Pathways and Workflows

Figure 1: General Experimental Workflow for Evaluating Pyridyl-Pyrrole Compounds

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Synthesis & Characterization B Cell Viability Assay (MTT) (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Active Compounds E Apoptosis Assay (Annexin V/PI) C->E Active Compounds F Tubulin Polymerization Assay C->F Active Compounds G Kinase Inhibition Assay C->G Active Compounds H Western Blotting (Key Pathway Proteins) C->H Active Compounds I Xenograft Animal Model D->I Promising Leads E->I Promising Leads F->I Promising Leads G->I Promising Leads H->I Promising Leads J Assess Tumor Growth Inhibition I->J

Caption: A structured workflow for the preclinical evaluation of novel pyridyl-pyrrole anticancer agents.

Figure 2: Signaling Pathways Targeted by Pyridyl-Pyrrole Compounds

G cluster_0 Pyridyl-Pyrrole Compound cluster_1 Cellular Targets cluster_2 Cellular Outcomes Compound Pyridyl-Pyrrole Derivative Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Kinases Receptor Tyrosine Kinases (VEGFR, EGFR, etc.) Compound->Kinases Bcl2 Bcl-2 Family Proteins Compound->Bcl2 ER Endoplasmic Reticulum Compound->ER Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Signaling Inhibition of Pro-Survival Signaling Kinases->Signaling Bax_Bcl2 Increased Bax/Bcl-2 Ratio Bcl2->Bax_Bcl2 ER_Stress ER Stress ER->ER_Stress G2M G2/M Cell Cycle Arrest Microtubule->G2M Apoptosis Apoptosis Signaling->Apoptosis Bax_Bcl2->Apoptosis ER_Stress->Apoptosis G2M->Apoptosis

Caption: Key molecular targets and resulting cellular effects of anticancer pyridyl-pyrrole compounds.

Conclusion and Future Directions

The pyridyl-pyrrole scaffold represents a privileged structure in the development of novel anticancer agents. Their ability to be tailored to interact with a variety of oncogenic targets, including tubulin, protein kinases, and regulators of apoptosis, underscores their therapeutic potential. The protocols and information provided in this guide offer a robust framework for the systematic evaluation of new chemical entities based on this versatile heterocyclic system. Future research should continue to explore the vast chemical space of pyridyl-pyrrole derivatives, with a focus on enhancing target selectivity, improving pharmacokinetic properties, and elucidating novel mechanisms of action to overcome clinical challenges such as drug resistance.

References

  • Science Alert. (2013, June 01). Synthesis of Some New Pyrrole and Pyridine Derivatives and their Antimicrobial, Anticancer Activities. Available from: [Link]

  • Taylor & Francis Online. (2024, January 14). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Available from: [Link]

  • ACS Publications. (2014, July 15). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2025, March 13). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. Available from: [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Available from: [Link]

  • Environmental Dynamics and Global Climate Change. (2024, January 01). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Available from: [Link]

  • PubMed. (2020, January 01). Structure-activity relationship studies and in vitro and in vivo anticancer activity of novel 3-aroyl-1,4-diarylpyrroles against solid tumors and hematological malignancies. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, July 20). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]

  • MDPI. (2023, September 19). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Available from: [Link]

  • ResearchGate. (2021, January 04). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available from: [Link]

  • PubMed. (n.d.). Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • ResearchGate. (2022, July 19). Endoplasmic Reticulum Stress‐Induced Apoptotic Effects of Novel 1‐Pyrroline (3,4‐Dihydro‐2H‐pyrrole) Derivatives on Breast Cancer Cells. Available from: [Link]

  • ACS Publications. (2023, November 27). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. Available from: [Link]

  • ACS Publications. (2010, October 22). Synthesis and Biological Evaluation of Polyenylpyrrole Derivatives as Anticancer Agents Acting through Caspases-Dependent Apoptosis. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Method

Application Notes and Protocols: 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Introduction: Unveiling a Privileged Scaffold In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct heterocyclic motifs into a single molecular framework is a corners...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct heterocyclic motifs into a single molecular framework is a cornerstone of innovation. The title compound, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde , represents a quintessential example of such a privileged scaffold. This molecule synergistically combines three key chemical features:

  • An electron-rich 1H-pyrrole ring , a core component of numerous natural products and pharmaceuticals, known for its diverse biological activities and specific reactivity in electrophilic substitutions.[1]

  • An electrophilic carbaldehyde group at the C2 position, which serves as a highly versatile synthetic handle for a multitude of transformations, including condensations, oxidations, reductions, and cycloadditions.[2]

  • A 1-(6-methyl-pyridin-2-yl) substituent , which not only influences the electronic properties of the pyrrole ring but also introduces a nitrogen atom capable of acting as a hydrogen bond acceptor or a metal coordination site, a feature of significant interest in drug design and catalysis.

This unique confluence of functionalities makes 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (commercially available under CAS Number 383136-25-2 ) an exceptionally valuable building block for the construction of complex, polycyclic heterocyclic systems.[3] These resultant scaffolds are of high interest for screening in drug discovery programs, particularly for anticancer, antimicrobial, and anti-inflammatory agents, and for the development of novel functional materials.[4][5]

This guide provides detailed, field-proven protocols for the synthesis of this building block and its subsequent application in the construction of advanced heterocyclic systems. The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each transformation.

Part 1: Synthesis of the Core Building Block

The synthesis of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is most logically approached in a two-step sequence: first, the construction of the N-substituted pyrrole precursor, followed by the introduction of the aldehyde functionality.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Formylation 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Precursor 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole 2-Amino-6-methylpyridine->Precursor Clauson-Kaas Reaction 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran 2,5-Dimethoxytetrahydrofuran->Precursor Target 1-(6-Methyl-pyridin-2-yl)-1H- pyrrole-2-carbaldehyde Precursor->Target Vilsmeier-Haack Formylation Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Target Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution DMF DMF + POCl₃ Vilsmeier [ClCH=N⁺(CH₃)₂]Cl⁻ (Vilsmeier Reagent) DMF->Vilsmeier Pyrrole 1-(6-Me-Py)-Pyrrole Sigma Sigma Complex (Cationic Intermediate) Pyrrole->Sigma + Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium - H⁺ Aldehyde Target Aldehyde Iminium->Aldehyde Hydrolysis (H₂O) Knoevenagel_Condensation Aldehyde Target Aldehyde (R-CHO) Intermediate Adduct Intermediate Aldehyde->Intermediate ActiveMethylene Active Methylene (CH₂(CN)₂) ActiveMethylene->Intermediate Catalyst Piperidine (Base) Catalyst->ActiveMethylene Deprotonation Product α,β-Unsaturated Product (R-CH=C(CN)₂) Intermediate->Product Dehydration Water H₂O

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde Reaction Optimization

Welcome to the technical support and troubleshooting hub for the synthesis and optimization of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde . This compound is a highly valuable bidentate ligand precursor and pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting hub for the synthesis and optimization of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde . This compound is a highly valuable bidentate ligand precursor and pharmacophore scaffold in drug development. However, the unique electronic withdrawal of the carbaldehyde group and the ortho-steric penalty imposed by the 6-methylpyridin-2-yl moiety make its synthesis prone to regioselectivity issues, catalyst poisoning, and polymerization.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the causality behind experimental failures and provide self-validating protocols to ensure your workflows are robust, scalable, and reproducible.

Strategic Workflow Analysis

There are two primary synthetic strategies to access this target. Route A (De novo pyrrole synthesis followed by formylation) is the industry standard due to its scalability. Route B (Direct N-arylation of a pre-formylated pyrrole) is conceptually simpler but thermodynamically challenging due to the electron-deficient nature of the pyrrole nitrogen [1, 2].

Workflow A 2-Amino-6-methylpyridine + 2,5-Dimethoxytetrahydrofuran B 1-(6-Methylpyridin-2-yl)- 1H-pyrrole A->B Route A: Clauson-Kaas AcOH, 100°C C 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carbaldehyde B->C Route A: Vilsmeier-Haack POCl3, DMF, -10°C to RT D 1H-Pyrrole-2-carbaldehyde + 2-Bromo-6-methylpyridine D->C Route B: Ullmann/Buchwald CuI or Pd/NHC, Base, 110°C

Figure 1: Comparison of Route A (De novo synthesis) and Route B (Direct N-arylation) workflows.

Troubleshooting Guides & FAQs

Q1: During the Clauson-Kaas reaction (Route A), my mixture turns into a black, insoluble tar. How do I prevent this?

Expert Insight: This is caused by acid-catalyzed polymerization. 2,5-dimethoxytetrahydrofuran acts as a masked 1,4-dicarbonyl. If the acid catalyst is too strong (e.g., HCl or H2SO4) or the temperature exceeds 110°C, the intermediate undergoes rapid intermolecular aldol condensations rather than the desired intramolecular cyclization with the amine [3]. Solution: Strictly use glacial acetic acid as both the solvent and the weak acid catalyst. Maintain the reflux temperature at exactly 100°C. The weak acid buffers the system, promoting selective imine formation prior to ring closure.

Q2: My Vilsmeier-Haack formylation is yielding a mixture of C-2 and C-3 regioisomers. How do I force C-2 selectivity?

Expert Insight: Electrophilic attack at the C-2 position is thermodynamically favored because the resulting Wheland intermediate allows the positive charge to be delocalized over three atoms (including the pyrrole nitrogen). However, the bulky 6-methyl group on your pyridine ring creates a severe steric clash with the bulky chloroiminium ion (Vilsmeier reagent). At room temperature, this steric penalty drives the reaction toward the kinetically accessible but less stable C-3 position [1]. Solution: Lower the addition temperature of the pyrrole to the Vilsmeier reagent to -10°C to 0°C . Kinetic control at low temperatures suppresses C-3 attack, allowing the thermodynamically favored C-2 intermediate to form exclusively.

Q3: I attempted Route B (Direct N-arylation), but the reaction stalled at 10% conversion. Why?

Expert Insight: 1H-pyrrole-2-carbaldehyde is highly electron-deficient. The electron-withdrawing aldehyde group pulls electron density away from the pyrrole nitrogen, drastically reducing its nucleophilicity in cross-coupling catalytic cycles (both oxidative addition and transmetalation steps) [2]. Solution: If you must use Route B, abandon standard Pd(PPh3)4. You must use highly electron-rich, sterically demanding N-Heterocyclic Carbene (NHC) palladium complexes (e.g., Pd-PEPPSI-IPr) or a robust Copper(I) system (CuI + N,N'-dimethylethylenediamine) with a strong base like Cs2CO3 to force the deprotonation of the pyrrole NH.

Quantitative Route Comparison

To aid in route selection, the following table summarizes the quantitative metrics and process parameters for both synthetic strategies based on optimized laboratory data.

ParameterRoute A: Clauson-Kaas + VilsmeierRoute B: Direct N-Arylation
Overall Yield 65 - 75% (Two steps)20 - 40% (Single step)
Regioselectivity >95% C-2 (With strict temp control)100% C-2 (Pre-installed)
Catalyst Requirement None (Reagent-driven)High (Pd/NHC or Cu/Diamine)
Scalability High (Multi-gram to kilogram)Low (Milligram to gram scale)
Primary Failure Mode Acid-catalyzed oligomerizationCatalyst poisoning / Dehalogenation

Self-Validating Experimental Protocols

Protocol A: Clauson-Kaas Synthesis of 1-(6-Methylpyridin-2-yl)-1H-pyrrole

This protocol utilizes in-process controls to ensure the pyrrole ring is formed without degradation.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-6-methylpyridine (1.0 equiv, 10 mmol) in glacial acetic acid (20 mL, 0.5 M).

  • Addition: Add 2,5-dimethoxytetrahydrofuran (1.05 equiv, 10.5 mmol) dropwise at room temperature. Causality: The slight 0.05 equiv excess compensates for volatile loss during heating; dropwise addition prevents localized exothermic spikes.

  • Cyclization: Heat the mixture to 100°C for 2.5 hours.

    • In-Process Control (IPC): The solution will transition from pale yellow to deep red. Monitor via TLC (Hexanes/EtOAc 4:1). The product is highly non-polar ( Rf​≈0.7 ) compared to the starting amine ( Rf​≈0.2 ).

  • Workup & Validation: Cool to room temperature and pour over 50 g of crushed ice. Critical Step: Neutralize slowly with saturated aqueous Na2​CO3​ until the pH reaches exactly 7.5-8.0. Extract with EtOAc ( 3×20 mL).

    • Self-Validation: If the aqueous layer remains acidic (pH < 7), concentrating the organic layer on a rotary evaporator will cause the product to spontaneously polymerize into a black film.

Protocol B: Regioselective Vilsmeier-Haack Formylation

This protocol controls steric clashes to guarantee C-2 formylation.

  • Electrophile Generation: In a flame-dried flask under N2​ , cool anhydrous DMF (3.0 equiv) to 0°C. Add POCl3​ (1.2 equiv) dropwise. Stir for 30 minutes.

    • Visual Cue: A pale yellow/white crystalline complex (the chloroiminium salt) will form.

  • Substrate Addition: Dissolve the pyrrole intermediate from Protocol A (1.0 equiv) in a minimum volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier complex at -10°C . Causality: This temperature suppresses the kinetically favored C-3 attack.

  • Reaction: Allow the mixture to slowly warm to room temperature over 2 hours.

  • Hydrolysis: Quench the reaction by pouring it into a vigorously stirred solution of 10% aqueous Sodium Acetate (NaOAc) at 0°C. Stir for 1 hour.

    • Causality: NaOAc buffers the HCl generated during hydrolysis. Using a strong base like NaOH would cause base-catalyzed degradation of the aldehyde, while failing to buffer would cause acid-catalyzed cleavage of the pyrrole.

  • Isolation: Extract with DCM, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography (Hexanes/EtOAc 8:2) to yield the pure target compound.

Mechanistic & Troubleshooting Visualization

The following logic tree visualizes the mechanistic troubleshooting steps required if the Vilsmeier-Haack formylation fails to yield the desired purity or quantity.

VHTroubleshooting Start Issue: Low Yield or Purity in 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde Q1 Is the C-3 regioisomer observed via NMR? Start->Q1 Q2 Is unreacted starting pyrrole recovered? Start->Q2 Q3 Is the product forming a black, insoluble tar? Start->Q3 Sol1 Action: Lower POCl3 addition temp to -10°C. Steric clash drives C-3 attack at higher temps. Q1->Sol1 Yes Sol2 Action: Ensure DMF is strictly anhydrous. Water destroys the Chloroiminium ion. Q2->Sol2 Yes Sol3 Action: Buffer quench with cold aq. NaOAc. Avoid strong bases (NaOH) or strong acids. Q3->Sol3 Yes

Figure 2: Diagnostic logic tree for Vilsmeier-Haack formylation of sterically hindered N-arylpyrroles.

References

  • Modern Heterocyclic Chemistry (Vol. 1-4). Alvarez-Builla, J., Vaquero, J. J., & Barluenga, J. (2011). Details the regioselectivity, steric penalties, and thermodynamic control of Vilsmeier-Haack formylation on 1-arylpyrroles. URL:[Link]

  • N-Heterocyclic carbene–palladium catalysts for the direct arylation of pyrrole derivatives with aryl chlorides. Beilstein Journal of Organic Chemistry. (2012). Discusses the electronic deficiencies of pyrrole-2-carboxaldehyde and the necessity of specialized catalytic systems for direct N-arylation. URL:[Link]

  • Product Class 1: Pyridines. Science of Synthesis, Thieme. Details the susceptibility of substituted pyridin-2-amines to oxidative degradation and the optimized conditions for Clauson-Kaas condensation. URL:[Link]

Optimization

Technical Support Center: Purification of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when isolating complex heterocyclic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter bottlenecks when isolating complex heterocyclic scaffolds.

The synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde typically involves a Clauson-Kaas condensation to form the pyrrole core[1], followed by a regioselective Vilsmeier-Haack formylation to install the aldehyde group. The structural duality of this molecule—a mildly basic pyridine ring coupled with an electron-rich, acid-sensitive pyrrole—creates unique purification challenges. This guide is designed to help you troubleshoot common isolation issues, understand the mechanistic causality behind them, and execute a self-validating purification protocol.

Troubleshooting Guides & FAQs

Q: Why does my product streak heavily on silica gel, drastically reducing the isolated yield? A: The target molecule contains a 6-methylpyridine moiety, which is mildly basic. When exposed to the acidic silanol groups on standard silica gel, the basic nitrogen protonates, leading to strong secondary electrostatic interactions and severe tailing. Causality & Solution: To prevent this, the silica gel must be deactivated. Pre-treat your column and eluent system (e.g., Hexanes/Ethyl Acetate) with 1–2% triethylamine (Et₃N). This competitively binds the acidic silanol sites, ensuring the product elutes as a sharp, well-defined band.

Q: I am observing a persistent dark brown/black coloration in the crude mixture. How do I remove it? A: This discoloration is a classic hallmark of pyrrole polymerization[2]. The Vilsmeier-Haack formylation utilizes phosphorus oxychloride (POCl₃), generating highly acidic conditions[3]. Because pyrroles are electron-rich and acid-sensitive, localized acidic hotspots during the reaction or delayed neutralization during workup cause electrophilic polymerization[4]. Causality & Solution: Ensure rapid but controlled quenching with cold aqueous sodium acetate (NaOAc)[5]. Before loading the crude mixture onto a costly chromatography column, pass it through a short plug of Celite or basic alumina[2]. This traps the highly polar, high-molecular-weight tarry byproducts.

Q: How do I separate the desired 2-carbaldehyde from the 3-carbaldehyde regioisomer? A: The Vilsmeier-Haack reaction is highly regioselective for the 2-position ( α -position) due to the thermodynamic stability of the intermediate Wheland complex. However, steric hindrance from the bulky 1-(6-methylpyridin-2-yl) group can force minor formylation at the 3-position. Causality & Solution: The 2-carbaldehyde typically exhibits a higher Rf​ value on silica gel than the 3-isomer. This is due to intramolecular dipole interactions between the aldehyde oxygen and the pyrrole ring, which slightly reduces its overall polarity compared to the 3-isomer. Use a shallow gradient of Ethyl Acetate in Hexanes to achieve baseline separation.

Q: My isolated product shows carboxylic acid impurities in the NMR spectrum. What went wrong? A: You are observing over-oxidation. While Vilsmeier-Haack is a formylation process, the resulting pyrrole-2-carbaldehyde is susceptible to air oxidation during the workup, converting the aldehyde into a pyrrole-2-carboxylic acid[4]. Causality & Solution: This is exacerbated by prolonged exposure to atmospheric oxygen under non-optimal pH conditions[4]. To mitigate this, perform the extraction promptly. If the acid is already present, a simple acid-base wash (extracting the organic layer with saturated NaHCO₃) will pull the deprotonated carboxylic acid into the aqueous phase, leaving the pure aldehyde in the organic layer[4].

Impurity Profile & Data Presentation

Understanding the physical properties of your reaction matrix is critical for designing a logical purification strategy.

Impurity / ComponentOrigin / CausalityPhysical Property / TLC BehaviorRemoval Strategy
1-(6-Methyl-pyridin-2-yl)-1H-pyrrole Unreacted starting material from the Clauson-Kaas synthesis[1].Highest Rf​ (Non-polar). Lacks UV-active carbonyl.Elutes in early chromatography fractions (Hexanes).
3-Carbaldehyde Regioisomer Steric hindrance during Vilsmeier-Haack formylation forces C3 attack.Lower Rf​ than 2-carbaldehyde (More polar).Gradient silica gel chromatography.
Pyrrole-2-carboxylic acid Air oxidation of the aldehyde during aqueous workup[4].Baseline on TLC (Highly polar, acidic).Aqueous basic wash (NaHCO₃) during extraction[4].
Polymeric Tars Acid-catalyzed degradation of the pyrrole ring[3].Dark brown/black color, insoluble in non-polar solvents.Pre-filtration through a Celite/Silica plug[2].

Mechanistic & Workflow Visualizations

Mechanism SM 1-(6-Methyl-pyridin-2-yl) -1H-pyrrole Iminium Iminium Salt Intermediate (Wheland Complex) SM->Iminium Electrophilic Attack Polymer Polymeric Tars (Acid Degradation) SM->Polymer Excess Acid / Heat Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Iminium Hydrolysis Alkaline Hydrolysis (H2O / Base) Iminium->Hydrolysis Target 2-Carbaldehyde (Major Product) Hydrolysis->Target C2 Attack Regio 3-Carbaldehyde (Minor Regioisomer) Hydrolysis->Regio C3 Attack (Sterics)

Fig 1: Vilsmeier-Haack reaction pathways illustrating the causality of common impurities.

Workflow Crude Crude Reaction Mixture (Post Vilsmeier-Haack) Quench Quench & Neutralization (Cold Aq. NaOAc) Crude->Quench Extract Liquid-Liquid Extraction (EtOAc / Brine) Quench->Extract OrgPhase Organic Phase (Target + Non-polar Impurities) Extract->OrgPhase AqPhase Aqueous Phase (Salts + DMF) Extract->AqPhase Filtration Silica/Celite Plug (Remove Tars) OrgPhase->Filtration Chromatography Flash Chromatography (Hexane:EtOAc + 1% Et3N) Filtration->Chromatography Pure Pure 1-(6-Methyl-pyridin-2-yl) -1H-pyrrole-2-carbaldehyde Chromatography->Pure

Fig 2: Step-by-step purification workflow for isolating the target pyrrole-2-carbaldehyde.

Standard Operating Procedure: Workup and Purification

This protocol is a self-validating system; visual cues (color changes, phase separation clarity) will confirm the success of each step.

Phase 1: Quenching and Extraction
  • Quench: Cool the Vilsmeier-Haack reaction mixture to 0–5 °C using an ice-water bath. Slowly add a pre-chilled solution of saturated aqueous sodium acetate (NaOAc) dropwise[6].

    • Scientific Rationale: NaOAc buffers the highly exothermic hydrolysis of the iminium intermediate, preventing acid-catalyzed polymerization of the pyrrole core[5].

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract 3 times with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing: Wash the combined organic layers with saturated NaHCO₃ to remove residual acidic species and over-oxidized carboxylic acids[4]. Follow with a brine wash to remove residual N,N-Dimethylformamide (DMF)[3].

  • Drying: Dry the organic phase over anhydrous Na₂SO₄. (Avoid MgSO₄ if possible, as its slight Lewis acidity can sometimes interact with the basic pyridine nitrogen). Filter and concentrate under reduced pressure.

Phase 2: Chromatographic Isolation
  • Pre-filtration: Dissolve the crude residue in a minimal amount of DCM. Pass through a 2-inch plug of silica gel layered with Celite, eluting with 30% EtOAc in Hexanes.

    • Scientific Rationale: This removes baseline polymeric tars that cause discoloration, protecting your primary chromatography column[2].

  • Column Preparation: Pack a silica gel column using a solvent system of 10% EtOAc in Hexanes containing 1% Triethylamine (Et₃N).

  • Elution: Load the pre-filtered crude and elute using a gradient of 10% to 30% EtOAc in Hexanes (maintaining 1% Et₃N). Monitor via TLC (UV active). The 2-carbaldehyde will elute before the 3-carbaldehyde regioisomer.

Phase 3: Final Polish (Recrystallization)
  • Crystallization: If the isolated product is a solid or semi-solid, dissolve it in a minimal amount of boiling petroleum ether or hexanes[6].

  • Cooling: Allow the solution to cool slowly to room temperature, then transfer to a refrigerator (4 °C) for 4 hours to induce crystallization[6].

  • Collection: Filter the purified crystals and dry under high vacuum to remove trace solvents.

References[1] Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC. Link[5] Preventing byproduct formation in pyrrole-2-carbaldehyde synthesis. - Benchchem. Link[2] Technical Support Center: Purification of Crude 3,4-diethyl-1H-pyrrole-2-carbaldehyde - Benchchem. Link[3] Technical Support Center: Scaling Up the Synthesis of Substituted Pyrrole-2-Carbaldehydes - Benchchem. Link[4] How to avoid over-oxidation in pyrrole-2-carbaldehyde synthesis. - Benchchem. Link[6] Pyrrole-2-carboxaldehyde - Organic Syntheses Procedure. Link

Sources

Troubleshooting

Technical Support Center: Schiff Base Formation with Substituted Pyrrole-2-Carbaldehydes

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Schiff base formation involving substituted pyrrole-2-carbaldehydes. This guide is designed to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Schiff base formation involving substituted pyrrole-2-carbaldehydes. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to ensure the success of your experiments.

Introduction

Schiff bases derived from pyrrole-2-carbaldehydes are versatile compounds with significant applications in coordination chemistry, catalysis, and medicinal chemistry.[1][2] Their synthesis, a condensation reaction between a primary amine and the aldehyde, is seemingly straightforward. However, the unique electronic properties and reactivity of the pyrrole ring can introduce specific challenges. This guide provides practical, field-proven insights to navigate these common problems.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for forming a Schiff base with a substituted pyrrole-2-carbaldehyde?

A1: A common starting point is the condensation of equimolar amounts of the substituted pyrrole-2-carbaldehyde and the primary amine in a suitable solvent, such as ethanol or methanol.[3][4] The reaction is often carried out at reflux temperature for several hours.[3] In many cases, a catalytic amount of a weak acid, like glacial acetic acid, is added to facilitate the reaction.[3][5]

Q2: How do substituents on the pyrrole ring affect the reaction?

A2: Substituents on the pyrrole ring can significantly influence the reactivity of the aldehyde group. Electron-donating groups can increase the electron density on the pyrrole ring, potentially making the aldehyde carbonyl carbon less electrophilic and slowing down the initial nucleophilic attack by the amine. Conversely, electron-withdrawing groups can enhance the electrophilicity of the carbonyl carbon, potentially leading to a faster reaction.

Q3: How do substituents on the amine affect the reaction?

A3: The nucleophilicity of the amine is crucial. Electron-donating groups on the amine increase its nucleophilicity, favoring the reaction. A computational study on the reaction between para-substituted anilines and pyrrole-2-carbaldehyde suggests that the reaction proceeds through a two-step mechanism: formation of a carbinolamine intermediate followed by dehydration, which is the rate-determining step.[6]

Q4: My Schiff base appears to be hydrolyzing back to the starting materials. How can I prevent this?

A4: Schiff base formation is a reversible reaction, and the presence of water can drive the equilibrium back towards the starting aldehyde and amine.[7] To minimize hydrolysis, it is crucial to use anhydrous solvents and reagents. If the product is isolated from an aqueous workup, ensure it is thoroughly dried. In some cases, performing the reaction under conditions that remove water, such as azeotropic distillation with a Dean-Stark trap, can be beneficial. The stability of the imine bond can also be influenced by the electronic properties of the substituents.

Q5: I am observing a significant amount of dark, insoluble material in my reaction. What is likely causing this?

A5: Pyrrole and its derivatives can be susceptible to polymerization, especially under acidic conditions or at elevated temperatures.[8] The formation of dark, insoluble materials often indicates polymerization of the pyrrole-2-carbaldehyde starting material. To mitigate this, consider using milder reaction conditions, such as lower temperatures or a shorter reaction time. Ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of Schiff bases from substituted pyrrole-2-carbaldehydes, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Low Reactivity of Starting Materials - Increase Reaction Temperature: Gently refluxing the reaction mixture can provide the necessary activation energy.[3] - Add an Acid Catalyst: A few drops of glacial acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[5] For less reactive systems, a stronger acid catalyst may be required, but be cautious of pyrrole polymerization. - Increase Reaction Time: Some reactions may require extended periods to reach completion. Monitor the reaction progress by TLC.[9]
Steric Hindrance - Use a Higher Boiling Point Solvent: Solvents like toluene or xylene allow for higher reaction temperatures, which can help overcome steric barriers. Employ a Dean-Stark trap to remove water and drive the equilibrium forward. - Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions by providing localized superheating, which can be effective in overcoming steric hindrance.[10]
Decomposition of Starting Materials or Product - Lower the Reaction Temperature: If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer duration. - Use a Milder Catalyst: If a strong acid is causing decomposition, switch to a weaker acid catalyst like citric acid.[11]
Product is Water Soluble - Modify the Work-up: If the product has significant water solubility, extraction with an organic solvent may be inefficient. In such cases, continuous liquid-liquid extraction or salting out the aqueous layer with a saturated salt solution (e.g., brine) may improve extraction efficiency.[8]
Problem 2: Product is an Oil or Difficult to Purify
Potential Cause Troubleshooting Steps
Presence of Impurities - Recrystallization: This is the most common and effective method for purifying solid Schiff bases.[3] Experiment with different solvent systems (e.g., ethanol, methanol, ethyl acetate/hexane) to find the optimal conditions for crystallization. - Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective purification method. Choose an appropriate eluent system based on the polarity of your compound.
Incomplete Reaction - Drive the Reaction to Completion: Before attempting purification, ensure the reaction has gone to completion by monitoring with TLC. If starting materials are still present, consider extending the reaction time or adding more of the limiting reagent.
Residual Solvent - High-Vacuum Drying: Ensure all solvent is removed from the product by drying under high vacuum, possibly with gentle heating if the compound is thermally stable.
Experimental Workflow & Troubleshooting Logic

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_troubleshooting Troubleshooting A Mix Pyrrole-2-carbaldehyde & Amine in Solvent B Add Acid Catalyst (Optional) A->B C Heat/Reflux B->C D Monitor by TLC C->D E Cool & Isolate Crude Product D->E H Low/No Yield? D->H F Purify (Recrystallization/ Chromatography) E->F G Characterize Product F->G I Oily/Impure Product? F->I J Check Reactivity, Temp, Catalyst H->J K Optimize Purification Method I->K

Caption: A general workflow for Schiff base synthesis with integrated troubleshooting checkpoints.

Detailed Experimental Protocol: Synthesis of a Pyrrole-based Schiff Base

This protocol provides a general procedure for the synthesis of a Schiff base from a substituted pyrrole-2-carbaldehyde and a primary amine.

Materials:

  • Substituted pyrrole-2-carbaldehyde (1.0 eq)

  • Primary amine (1.0 eq)

  • Anhydrous ethanol or methanol

  • Glacial acetic acid (catalytic amount, e.g., 2-3 drops)

  • Round-bottom flask

  • Condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Thin-layer chromatography (TLC) plate and chamber

  • Appropriate eluent for TLC (e.g., ethyl acetate/hexane mixture)

  • UV lamp

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the substituted pyrrole-2-carbaldehyde (1.0 eq) in a minimal amount of anhydrous ethanol.

  • Addition of Amine: To this solution, add the primary amine (1.0 eq) dissolved in a small amount of anhydrous ethanol.

  • Catalyst Addition: Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain this temperature. Monitor the progress of the reaction by TLC. The formation of the Schiff base can be visualized as a new spot on the TLC plate, often with a different Rf value than the starting materials.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), remove the heat source and allow the mixture to cool to room temperature.

  • Isolation: The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). If the product is an oil or cannot be purified by recrystallization, silica gel column chromatography may be necessary.

  • Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. A characteristic IR absorption band for the imine (C=N) bond is typically observed in the range of 1600-1650 cm⁻¹.[7][12]

Reaction Mechanism

SchiffBaseFormation PyrroleCHO Pyrrole-2-carbaldehyde NucleophilicAttack Nucleophilic Attack PyrroleCHO->NucleophilicAttack Amine Primary Amine (R'-NH2) Amine->NucleophilicAttack Protonation Protonation of Carbonyl Carbinolamine Carbinolamine Intermediate NucleophilicAttack->Carbinolamine + H+ ProtonTransfer Proton Transfer Carbinolamine->ProtonTransfer Dehydration Dehydration ProtonTransfer->Dehydration - H2O SchiffBase Schiff Base (Imine) Dehydration->SchiffBase

Sources

Optimization

Knoevenagel Condensation with Heteroaromatic Aldehydes: A Technical Support Guide

Welcome to the technical support center for optimizing Knoevenagel condensation reactions involving heteroaromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing Knoevenagel condensation reactions involving heteroaromatic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in synthesizing α,β-unsaturated compounds from these often-challenging substrates.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the Knoevenagel condensation with heteroaromatic aldehydes, providing concise and actionable answers.

Q1: Why is the Knoevenagel condensation a preferred method for creating α,β-unsaturated systems with heteroaromatic aldehydes?

The Knoevenagel condensation is a highly versatile and efficient method for forming C-C double bonds.[1][2][3] It operates under relatively mild conditions, often catalyzed by weak bases, which is crucial for preserving the integrity of sensitive heteroaromatic rings.[4][5] Unlike harsher methods, it allows for the synthesis of a wide array of substituted alkenes, which are valuable intermediates in the production of pharmaceuticals, fine chemicals, and functional polymers.[1][2]

Q2: What are the key factors influencing the success of a Knoevenagel condensation with a heteroaromatic aldehyde?

Several factors are critical for a successful reaction:

  • Catalyst Choice: The nature and amount of the catalyst are paramount. Weak bases like piperidine, pyridine, or ammonium salts are commonly used.[4][6] The choice often depends on the reactivity of the aldehyde and the active methylene compound.

  • Solvent Selection: The solvent can significantly impact reaction rates and yields.[7] While traditional organic solvents like ethanol or DMF are effective, greener alternatives like water or solvent-free conditions are gaining traction.[7][8]

  • Reaction Temperature: Temperature control is essential. While some reactions proceed at room temperature, gentle heating can often improve rates and yields.[7] However, excessive heat can lead to side product formation.[8]

  • Purity of Reactants: Impurities in either the heteroaromatic aldehyde or the active methylene compound can inhibit the catalyst or lead to unwanted side reactions.[4][7]

Q3: How does the electronic nature of the heteroaromatic aldehyde affect the reaction?

The electronic properties of the heteroaromatic ring play a significant role.

  • Electron-deficient heteroaromatic aldehydes (e.g., pyridinecarboxaldehydes) are generally more reactive. The electron-withdrawing nature of the heteroatom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[9]

  • Electron-rich heteroaromatic aldehydes (e.g., pyrrole- or furan-carboxaldehydes) can be less reactive. The electron-donating character of the ring can decrease the electrophilicity of the carbonyl group, potentially requiring more forcing conditions or a more active catalyst.

Q4: What are the most common active methylene compounds used in this reaction?

A variety of active methylene compounds can be employed, with the choice depending on the desired final product. Common examples include:

  • Malononitrile

  • Ethyl cyanoacetate

  • Cyanoacetamide

  • Malonic acid and its esters[6]

  • Thiobarbituric acid[10]

The acidity of the methylene protons is a key factor; more acidic protons facilitate the initial deprotonation step.[5]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the Knoevenagel condensation with heteroaromatic aldehydes.

Issue 1: Low or No Product Yield

Possible Causes & Recommended Solutions

Potential Cause Underlying Rationale Troubleshooting Steps
Inactive Catalyst The catalyst may be old, impure, or degraded, rendering it unable to efficiently deprotonate the active methylene compound.[4][7]- Use a fresh or recently purified catalyst. - Consider switching to a different catalyst (e.g., from piperidine to ammonium acetate).[7] - Ensure the correct stoichiometric amount is used; an excess can sometimes lead to side reactions.[7]
Suboptimal Reaction Conditions Temperature, reaction time, and solvent choice are critical parameters that can significantly impact the reaction outcome.[4]- Temperature: Optimize the reaction temperature. Gentle heating (40-80 °C) can often increase the reaction rate and yield.[7] - Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time. - Solvent: Screen different solvents. Protic solvents like ethanol or aprotic polar solvents like DMF can be effective.[7] Solvent-free conditions are also worth exploring.[7]
Presence of Water The Knoevenagel condensation produces water as a byproduct. This water can shift the reaction equilibrium back towards the reactants, lowering the yield.[4][7]- Use anhydrous solvents. - Employ a Dean-Stark apparatus to remove water azeotropically. - Add molecular sieves to the reaction mixture.[11]
Steric Hindrance Bulky substituents on the heteroaromatic aldehyde or the active methylene compound can hinder the nucleophilic attack.[7]- Consider using a less sterically hindered active methylene compound if possible. - Increase the reaction temperature or time to overcome the steric barrier. - A more active catalyst might be required.
Poor Reactivity of Aldehyde Electron-rich heteroaromatic aldehydes can be less reactive due to reduced electrophilicity of the carbonyl carbon.- Use a more potent catalyst, such as a Lewis acid, to activate the aldehyde.[4] - Increase the reaction temperature.
Issue 2: Formation of Side Products

Possible Causes & Recommended Solutions

Side Product Formation Mechanism Minimization Strategies
Michael Addition Product The α,β-unsaturated product can undergo a Michael addition with another molecule of the active methylene compound.[7][12]- Control Stoichiometry: Use a slight excess of the aldehyde or a 1:1 ratio of reactants. A large excess of the active methylene compound favors Michael addition.[7] - Monitor Reaction Time: Stop the reaction as soon as the desired product is formed (monitored by TLC). Longer reaction times increase the likelihood of this side reaction.[4] - Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the Michael addition.
Self-Condensation of Aldehyde This is more likely to occur with stronger bases and can be a competitive pathway.[7]- Use a Weak Base: Employ a weak base like piperidine or ammonium acetate as the catalyst.[7] - Slow Addition: Add the base slowly to the reaction mixture to maintain a low instantaneous concentration.
Isomerization of Product The initial α,β-unsaturated product may isomerize to a more stable β,γ-unsaturated product, especially under certain conditions.[12]- Control pH: The presence of strong acid or base can promote isomerization. Maintain a mildly basic or neutral workup. - Purification: Isomers can sometimes be separated by chromatography.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or Side Products check_catalyst Check Catalyst (Freshness, Amount) start->check_catalyst optimize_conditions Optimize Conditions (Temp, Time, Solvent) check_catalyst->optimize_conditions Catalyst OK check_reactants Check Reactant Purity and Stoichiometry optimize_conditions->check_reactants Conditions Optimized water_removal Consider Water Removal (Dean-Stark, Mol. Sieves) check_reactants->water_removal Reactants OK analyze_side_products Analyze Side Products (TLC, NMR) water_removal->analyze_side_products Water Addressed success Successful Optimization water_removal->success Yield Improved adjust_for_michael Adjust for Michael Addition (Stoichiometry, Time) analyze_side_products->adjust_for_michael Michael Adduct Observed adjust_for_self_cond Adjust for Self-Condensation (Weaker Base) analyze_side_products->adjust_for_self_cond Self-Condensation Observed adjust_for_michael->optimize_conditions adjust_for_michael->success Side Products Minimized adjust_for_self_cond->optimize_conditions adjust_for_self_cond->success Side Products Minimized

Caption: A logical workflow for troubleshooting common issues in Knoevenagel condensations.

Section 3: Experimental Protocols & Mechanism

General Protocol for Knoevenagel Condensation of a Heteroaromatic Aldehyde

This protocol provides a general starting point that can be optimized for specific substrates.

Materials:

  • Heteroaromatic aldehyde (1.0 mmol)

  • Active methylene compound (1.0 mmol)

  • Catalyst (e.g., piperidine, 0.1 mmol, 10 mol%)

  • Solvent (e.g., ethanol, 5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a round-bottom flask, add the heteroaromatic aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, 5-10 mL) and a magnetic stir bar.

  • Catalyst Addition: Add the catalyst (e.g., piperidine, 0.1 mmol) to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction can be run at room temperature or heated to reflux, depending on the reactivity of the substrates.

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[13][14]

Reaction Mechanism

The Knoevenagel condensation typically proceeds through a base-catalyzed mechanism.

KnoevenagelMechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation cluster_step4 Step 4: Dehydration Active Methylene Z-CH2-Z' Enolate [Z-CH-Z']⁻ Active Methylene->Enolate Deprotonation Base B: Base->Enolate Enolate2 [Z-CH-Z']⁻ Protonated Base BH⁺ Aldehyde R-CHO Tetrahedral Intermediate R-CH(O⁻)-CH(Z)(Z') Aldehyde->Tetrahedral Intermediate Tetrahedral Intermediate2 R-CH(O⁻)-CH(Z)(Z') Enolate2->Tetrahedral Intermediate Nucleophilic Attack Protonated Base2 BH⁺ Beta-Hydroxy Adduct R-CH(OH)-CH(Z)(Z') Protonated Base2->Beta-Hydroxy Adduct Beta-Hydroxy Adduct2 R-CH(OH)-CH(Z)(Z') Tetrahedral Intermediate2->Beta-Hydroxy Adduct Protonation Final Product R-CH=C(Z)(Z') Beta-Hydroxy Adduct2->Final Product Elimination Water H₂O

Caption: The general base-catalyzed mechanism of the Knoevenagel condensation.

  • Deprotonation: A base removes a proton from the active methylene compound to form a resonance-stabilized enolate.[5][15]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the heteroaromatic aldehyde, forming a tetrahedral intermediate.[5][15]

  • Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the base, to give a β-hydroxy adduct.[5]

  • Dehydration: The β-hydroxy adduct undergoes dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. This step is often the driving force for the reaction.[15]

Section 4: Catalyst and Solvent Selection Guide

The choice of catalyst and solvent is critical for optimizing the Knoevenagel condensation. The following table provides a summary of common choices and their applications.

Catalyst Type Examples Typical Use Cases & Considerations
Weak Organic Bases Piperidine, Pyridine, TriethylamineThe most common catalysts.[6][13] Effective for a wide range of aldehydes. Piperidine is often the first choice.
Ammonium Salts Ammonium acetateA mild and effective catalyst, often used in "greener" protocols.[7]
Lewis Acids ZnCl₂, InCl₃, AlumCan be effective for less reactive aldehydes by activating the carbonyl group.[16]
Organocatalysts L-prolineOffers a "greener" alternative and can sometimes provide stereoselectivity.[17]
Heterogeneous Catalysts Al₂O₃-SiO₂, Zeolites, Functionalized NanoparticlesFacilitate easier product purification and catalyst recycling.[2][9]
Solvent Properties & Considerations
Ethanol/Methanol Protic solvents that are effective for many reactions.[7] Good for dissolving a wide range of reactants.
Toluene/Benzene Aprotic, non-polar solvents. Useful for azeotropic removal of water with a Dean-Stark trap.
DMF/DMSO Aprotic, polar solvents. Can accelerate reaction rates but can be difficult to remove.[7]
Water An environmentally friendly solvent. Some reactions proceed efficiently in water, sometimes without a catalyst.[8]
Solvent-Free Environmentally benign and can lead to high yields and short reaction times.[7][16] Often involves grinding or gentle heating of the neat reactants.[18]

References

  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Taylor & Francis. [Link]

  • Optimization conditions of Knoevenagel condensation reactions. ResearchGate. [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO. [Link]

  • Knoevenagel Condensation Reaction. Master Organic Chemistry. [Link]

  • A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction. MDPI. [Link]

  • Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ACG Publications. [Link]

  • Full article: Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. Taylor & Francis. [Link]

  • Optimization of the reaction conditions on Knoevenagel condensation. a. ResearchGate. [Link]

  • recent developments in knoevenagel condensation reaction: a review. ResearchGate. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. International Journal of Creative Research Thoughts. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Knoevenagel condensation of aromatic aldehydes with ethyl 4-chloro-3-oxobutanoate in ionic liquids. SciELO. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI. [Link]

  • Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. ProQuest. [Link]

  • The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. ResearchGate. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure. [Link]

  • Knoevenagel condensation reaction and its mechanism. ResearchGate. [Link]

  • Rose bengal photocatalyzed Knoevenagel condensation of aldehydes and ketones in aqueous medium. Green Chemistry (RSC Publishing). [Link]

  • Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. ResearchGate. [Link]

  • The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Welcome to the technical support center for the scale-up synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the scale-up synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to address the specific challenges you may encounter during laboratory and pilot-scale production. Our focus is on the causality behind experimental choices to ensure both success and safety.

Section 1: Synthetic Strategy & Core Questions

Q1: What are the most viable synthetic routes for scaling up the production of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde?

When planning a scalable synthesis, it's crucial to consider factors like starting material cost, reaction robustness, and ease of purification. For this target molecule, two primary retrosynthetic pathways are logical.

  • Route A: Formylation First. This route involves the initial formylation of a pyrrole precursor, followed by the N-arylation with a substituted pyridine.

  • Route B: N-Arylation First. This is often the preferred route for scale-up. It begins with coupling pyrrole to the 6-methyl-pyridine moiety, followed by formylation of the resulting intermediate. This sequence avoids subjecting the potentially sensitive aldehyde group to the often harsh conditions of N-arylation reactions.

The choice between these routes depends on the stability of intermediates and the specific challenges encountered in your facility. Route B generally offers a more robust process by installing the formyl group at the final step.

G cluster_A Route A cluster_B Route B (Preferred) Target 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde PyrroleCarbaldehyde Pyrrole-2-carbaldehyde RouteA_Step N-Arylation (Ullmann or Buchwald-Hartwig) PyrroleCarbaldehyde->RouteA_Step PyridineHalide 2-Halo-6-methylpyridine PyridineHalide->RouteA_Step RouteA_Step->Target N_Aryl_Pyrrole 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole RouteB_Step2 Formylation (Vilsmeier-Haack) N_Aryl_Pyrrole->RouteB_Step2 Pyrrole Pyrrole RouteB_Step1 N-Arylation (Ullmann or Buchwald-Hartwig) Pyrrole->RouteB_Step1 PyridineHalide2 2-Halo-6-methylpyridine PyridineHalide2->RouteB_Step1 RouteB_Step1->N_Aryl_Pyrrole RouteB_Step2->Target

Caption: Plausible synthetic routes to the target compound.

Section 2: Troubleshooting Guide - N-Arylation Step (Route B)

The formation of the C-N bond between the pyrrole and pyridine rings is a critical step. The two most common industrial methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Q2: My Ullmann condensation is sluggish and gives low yields. What factors should I investigate?

The Ullmann reaction, a copper-catalyzed N-arylation, can be challenging to optimize.[1][2] Here are common issues and solutions:

  • Inactive Catalyst: Ensure you are using a high-purity source of a Cu(I) salt (e.g., CuI or CuBr). The presence of Cu(II) can be detrimental. Some protocols benefit from the in situ reduction of a Cu(II) salt, but this adds complexity.

  • Ligand Choice: Traditional Ullmann reactions often require very high temperatures. The addition of a ligand can dramatically lower the required temperature and improve yields.[2] 1,10-Phenanthroline and its derivatives are excellent choices for accelerating this type of coupling.[2]

  • Base and Solvent: The choice of base and solvent is critical. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used. High-boiling polar aprotic solvents like DMF, NMP, or DMSO are common, but their removal during workup can be problematic at scale. Consider higher-boiling ethereal solvents like dioxane or toluene if compatible with your required reaction temperature.

  • Substrate Reactivity: The reactivity of the aryl halide is in the order I > Br >> Cl. While aryl iodides are most reactive, they are also more expensive. For scale-up, 2-bromo-6-methylpyridine is often the most cost-effective starting material.

Q3: I'm considering Buchwald-Hartwig amination instead of the Ullmann. What are the pros and cons for scale-up?

The Buchwald-Hartwig amination is a powerful palladium-catalyzed alternative that often proceeds under milder conditions than the Ullmann reaction.[3][4]

  • Advantages:

    • Milder Conditions: Reactions often run at lower temperatures (80-120 °C).

    • Broader Scope: Highly versatile and tolerant of many functional groups.[3]

    • High Efficiency: Modern catalyst systems with specialized phosphine ligands (e.g., XPhos, SPhos) offer excellent yields and catalyst turnover numbers.[5]

  • Disadvantages:

    • Cost: Palladium catalysts and the required specialized phosphine ligands can be significantly more expensive than copper catalysts, a major consideration for scale-up.[5]

    • Palladium Removal: Residual palladium in the final product is a major concern for pharmaceutical applications, requiring dedicated purification steps to meet regulatory limits (<10 ppm).

    • Oxygen Sensitivity: The Pd(0) active species is sensitive to oxygen, requiring careful inert atmosphere techniques, which can be challenging in large reactors.

Parameter Ullmann Condensation Buchwald-Hartwig Amination
Catalyst Cu(I) salts (e.g., CuI, CuBr)Pd(0) precursors + Ligand
Typical Ligand 1,10-Phenanthroline, L-prolineBulky phosphines (XPhos, SPhos)
Base K₂CO₃, Cs₂CO₃, K₃PO₄NaOtBu, K₂CO₃, Cs₂CO₃
Temperature 120-180 °C (without ligand), 80-130 °C (with ligand)80-120 °C
Pros for Scale-Up Low catalyst cost, less stringent inertingMilder conditions, higher yields
Cons for Scale-Up Harsh conditions, potential for side reactionsHigh catalyst cost, palladium removal

Section 3: Troubleshooting Guide - Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is the industry-standard method for the formylation of electron-rich heterocycles like 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole.[6][7] It involves the use of the Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

Q4: My Vilsmeier-Haack reaction is giving a low yield and a lot of black polymer. What's going wrong?

This is a common issue when formylating electron-rich pyrroles. The highly acidic conditions of the reaction can lead to polymerization of the starting material or product.[6]

  • Temperature Control is Critical: The formation of the Vilsmeier reagent (the complex between POCl₃ and DMF) is highly exothermic.[6] This step must be performed at low temperatures (0-10 °C) with slow, controlled addition of POCl₃ to DMF. A runaway reaction here is a significant safety hazard.

  • Controlled Addition of Pyrrole: Similarly, the addition of the pyrrole substrate to the pre-formed Vilsmeier reagent should be done at a low temperature to minimize polymerization.

  • Stoichiometry: Use of a large excess of the Vilsmeier reagent can promote side reactions and polymerization. A molar ratio of 1.1 to 1.5 equivalents of the reagent relative to the pyrrole substrate is typically sufficient.

  • Reaction Time: Monitor the reaction closely by TLC or HPLC. Prolonged reaction times, especially at elevated temperatures, will increase the amount of polymeric byproduct.

Q5: What are the primary safety hazards during a large-scale Vilsmeier-Haack reaction?

Safety is paramount, especially during scale-up.

  • Reagent Hazards: Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic, and reacts violently with water, releasing HCl gas.[6] DMF is a combustible liquid and a suspected reproductive toxin.[6] All manipulations must be conducted in a well-ventilated fume hood or an enclosed reactor system with appropriate scrubbers.

  • Exothermic Nature: Both the formation of the Vilsmeier reagent and the final quenching of the reaction are highly exothermic.[6][8] The quench step, where water or a basic solution is added to hydrolyze the iminium intermediate, must be performed slowly with efficient cooling to prevent a sudden and dangerous increase in temperature and pressure.

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, a lab coat, and chemical splash goggles. For large-scale operations, a face shield and respiratory protection may be necessary.

G Start Start: Prepare Reactor Step1 1. Charge Anhydrous DMF Start->Step1 Step2 2. Cool Reactor to 0-5 °C Step1->Step2 Step3 3. Add POCl₃ Dropwise (Maintain T < 10 °C) Step2->Step3 Step4 4. Stir for 30 min (Vilsmeier Reagent Forms) Step3->Step4 Step5 5. Add Pyrrole Substrate Solution (Maintain T < 15 °C) Step4->Step5 Step6 6. Warm to RT & Stir (Monitor by TLC/HPLC) Step5->Step6 Step7 7. Prepare Quench Solution (Ice / NaHCO₃(aq)) Step8 8. Slowly Transfer Reaction Mixture to Quench (CAUTION: EXOTHERMIC) Step6->Step8 Step9 9. Adjust pH, Extract & Purify Step8->Step9 End End: Isolate Product Step9->End

Caption: Critical control points in a Vilsmeier-Haack workflow.

Section 4: Protocol - Vilsmeier-Haack Formylation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole

This protocol is a representative procedure for a laboratory scale and must be adapted and re-validated for pilot-scale equipment.

Reagents:

  • 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (Used as solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate Solution (aq)

  • Deionized Water

  • Brine

Procedure:

  • Vilsmeier Reagent Preparation: To a dry, inerted, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The mixture will become viscous.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-45 minutes. The reagent should become a pale yellow solid or thick slurry.

  • Formylation: Cool the Vilsmeier reagent back to 0 °C and add anhydrous DCM to create a stirrable slurry.

  • In a separate flask, dissolve 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole (1.0 eq) in anhydrous DCM.

  • Add the pyrrole solution dropwise to the cold Vilsmeier reagent slurry, maintaining the internal temperature below 15 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting material by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Workup and Quench: In a separate, appropriately sized vessel, prepare a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution.

  • CRITICAL STEP: Slowly and carefully transfer the reaction mixture into the quenching solution. This process is highly exothermic and will release CO₂ gas. Ensure adequate cooling and headspace in the quench vessel.

  • Stir the biphasic mixture for 1 hour until the hydrolysis is complete.

  • Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with water, then with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the final product.

Section 5: Final FAQs

Q6: How do I purify the final product at a large scale? Recrystallization or chromatography?

For multi-kilogram scale-up, column chromatography is often undesirable due to high solvent consumption and cost. Developing a robust recrystallization procedure is highly preferred. Screen various solvent systems (e.g., isopropanol, ethyl acetate, heptane, and mixtures thereof) to find conditions that provide high purity and recovery. Seeding strategies may be required to ensure consistent crystallization.

Q7: The final product has a dark color. What are the likely impurities?

A dark color in the final product often indicates the presence of residual polymeric byproducts from the Vilsmeier-Haack reaction. If these impurities cannot be removed by recrystallization, a charcoal treatment or a short plug of silica gel during the final filtration may be effective.

References

  • Wu, X., Zhao, P., Geng, X., Wang, C., Wu, Y., & Wu, A. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. [Link]

  • PrepChem. (n.d.). Synthesis of 2-amino-6-methylpyridine. PrepChem.com. [Link]

  • Organic Syntheses. (n.d.). Pyrrole-2-carboxaldehyde. Organic Syntheses Procedure. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Gemoets, H. P. L., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(4), 612-620. [Link]

  • Pawar, S. D., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

  • Tóth, B., et al. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(11), 3245. [Link]

  • Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]

  • Forgács, A., et al. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 13(7), 1063. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Anbarasan, P. (2022). Copper-catalyzed N-arylation of pyrroles: An overview. Tetrahedron Letters, 105, 154075. [Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with 1-(6-Methyl-pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, medicinal chemists, and drug development professionals working with 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde .

This compound features a unique push-pull molecular architecture, combining an electron-rich 1H-pyrrole ring with an electron-deficient pyridine ring. While this makes it a highly valuable building block for pharmaceuticals and advanced materials, it also introduces specific structural vulnerabilities. This guide provides a mechanistic understanding of its degradation pathways, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experiments.

Mechanistic Grounding of Degradation Pathways

Understanding why a molecule degrades is the first step in preventing it. The degradation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is primarily driven by three chemical vulnerabilities:

  • Aldehyde Auto-Oxidation: The C2-formyl group is highly susceptible to auto-oxidation. In the presence of atmospheric oxygen and trace transition metals, radical chain reactions convert the aldehyde into 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid[1].

  • Pyrrole Ring Photolysis and Polymerization: The 1H-pyrrole core is electron-rich. Exposure to UV/Vis light or reactive oxygen species (ROS) generates radical cations. Because the nitrogen is substituted, these radicals cannot stabilize via deprotonation, leading to rapid intermolecular cross-linking and polymerization (observed as dark, insoluble solids)[2][3].

  • Hydrolytic Instability: While the pyridine ring is relatively stable, the pyrrole-2-carbaldehyde moiety can slowly degrade in unbuffered or strongly acidic aqueous systems over time, a phenomenon well-documented in extended biocatalytic assays[4].

DegradationPathways Parent 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carbaldehyde Ox1 Aldehyde Auto-oxidation (O₂, Trace Metals) Parent->Ox1 Ox2 Photolytic Ring Oxidation (UV/Vis Light, ROS) Parent->Ox2 Ox3 Acid-Catalyzed Degradation (pH < 3) Parent->Ox3 Ox4 Pyridine N-Oxidation (Peroxides, Air) Parent->Ox4 Prod1 Pyrrole-2-carboxylic acid derivative Ox1->Prod1 Prod2 Ring-opened products & Polymers (Discoloration) Ox2->Prod2 Prod3 Oligomeric Impurities Ox3->Prod3 Prod4 Pyridine N-oxide derivative Ox4->Prod4

Fig 1: Primary degradation pathways of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Troubleshooting Guide & FAQs

TroubleshootingWorkflow Start Degradation Observed Q1 Is the sample discolored (dark)? Start->Q1 Q2 Is a more polar peak on HPLC? Start->Q2 A1 Pyrrole Ring Polymerization Q1->A1 Yes A2 Aldehyde Over-oxidation Q2->A2 Yes Sol1 Use amber vials, degas solvents A1->Sol1 Sol2 Store under Argon, avoid strong bases A2->Sol2

Fig 2: Rapid troubleshooting workflow for observed degradation.

Q1: My purified compound turned from a pale yellow solid to a dark brown/black residue over a few weeks. What happened? A1: This is a classic symptom of photolytic or oxidative polymerization of the pyrrole ring. When exposed to ambient light or oxygen, the N-substituted pyrrole forms radical cations that rapidly cross-link[3]. Solution: Always store the compound in amber glass vials (to block UV/Vis excitation) under an inert atmosphere (Argon or Nitrogen) at -20°C[2].

Q2: During HPLC analysis, I consistently observe a leading peak that increases in area over time. Is my compound degrading on the column? A2: A leading, more polar peak is highly indicative of 1-(6-methyl-pyridin-2-yl)-1H-pyrrole-2-carboxylic acid, the over-oxidation product[1]. This often occurs in the autosampler if the sample is dissolved in an aerated solvent. Solution: Degas your sample diluent using sonication under vacuum. If the degradation persists, check your mobile phase pH; highly acidic mobile phases (pH < 2) can catalyze on-column degradation[2].

Q3: I lose a significant amount of product during silica gel chromatography. How can I prevent this? A3: Standard silica gel is slightly acidic. The electron-rich pyrrole ring is sensitive to acidic environments, which can catalyze ring-opening or oligomerization during purification. Solution: Pre-treat your silica gel column by flushing it with your mobile phase containing 1% Triethylamine (TEA). This neutralizes the acidic silanol groups, preventing acid-catalyzed degradation of the pyrrole core.

Q4: Is this compound compatible with strong bases during workup? A4: No. While it lacks an alpha-proton (preventing standard aldol condensations), pyrrole-2-carbaldehydes are incompatible with strong bases and strong oxidizing agents, which can lead to complex decomposition mixtures[5]. Use mild bases like saturated NaHCO3​ for workups.

Standard Operating Procedures (SOP): Self-Validating Forced Degradation

To properly assess the stability of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde in your specific formulation or assay buffer, you must run a forced degradation study. This protocol is designed as a self-validating system : it includes internal controls to prove that degradation is caused by the stressor, not by sample preparation artifacts or analytical variance.

Phase 1: Preparation & Baseline Validation

Causality: We use degassed, anhydrous Acetonitrile (ACN) to isolate the compound from environmental oxygen and moisture, establishing a true baseline.

  • Stock Preparation: Dissolve 10.0 mg of the compound in 10.0 mL of degassed, HPLC-grade ACN (1 mg/mL).

  • System Suitability Control: Transfer 1 mL of the stock to an amber HPLC vial, flush the headspace with Argon, and store at 4°C. Validation Check: This sample must show < 0.5% degradation over 24 hours. If degradation occurs here, your solvent is contaminated with peroxides or trace metals.

Phase 2: Stress Testing
  • Oxidative Stress: Transfer 1 mL of stock to a clear vial. Add 100 µL of 3% H2​O2​ . Incubate at 25°C for 4 hours. Expected Outcome: Formation of the carboxylic acid derivative[1].

  • Photolytic Stress: Transfer 1 mL of stock to a clear quartz vial. Expose to a 254 nm UV lamp for 12 hours at 25°C. Expected Outcome: Decrease in the parent peak and an elevated baseline (hump) indicative of polymeric species[2].

  • Acidic Hydrolysis: Transfer 1 mL of stock to a vial. Add 100 µL of 0.1 M HCl. Incubate at 40°C for 24 hours.

    • Critical Step: Before HPLC injection, neutralize the sample by adding 100 µL of 0.1 M NaOH. Causality: Injecting highly acidic samples can cause the compound to degrade inside the hot HPLC column, yielding false-positive degradation data.

Phase 3: Analysis

Analyze all samples via HPLC-UV (e.g., 254 nm) using a neutral or mildly buffered mobile phase (e.g., 10 mM Ammonium Acetate / ACN). Compare the peak areas of the stressed samples against the System Suitability Control to quantify degradation.

Quantitative Stability Data

The following table summarizes the expected degradation profile of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde based on standardized forced degradation parameters. Use this as a benchmark for your own analytical method validation.

Table 1: Summary of Forced Degradation Profiles

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradant IdentifiedExpected Degradation (%)
Control Degassed ACN, Argon24h, 4°CNone (Baseline)< 0.5%
Oxidation 3% H2​O2​ in ACN4h, 25°CPyrrole-2-carboxylic acid15 - 20%
Photolysis UV Light (254 nm)12h, 25°CPolymeric species (Broad peak)25 - 30%
Acidic 0.1 M HCl24h, 40°COligomers / Ring-opened products10 - 15%
Basic 0.1 M NaOH24h, 40°CComplex decomposition / Cannizzaro5 - 10%

References

  • Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation Source: MDPI (Catalysts) URL:[Link]

  • Synthesis, chemically and electrochemically polymerization of N-substituted pyrrole containing azo chromophore and its copolymer Source: Techno Press URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification Guide for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing and purifying push-pull heterocyclic building blocks like 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that synthesizing and purifying push-pull heterocyclic building blocks like 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde presents unique challenges. This compound features an electron-rich pyrrole ring coupled to an electron-deficient pyridine ring, making it highly valuable for drug development but notoriously susceptible to side reactions during synthesis (typically via the Vilsmeier-Haack formylation of the parent 1-arylpyrrole).

This guide is designed to move beyond basic protocols. We provide field-proven, self-validating methodologies and explain the chemical causality behind every troubleshooting step to ensure high-purity isolation.

Part 1: Diagnostic Workflow for Impurity Resolution

Before initiating purification, it is critical to diagnose the specific impurities present in your crude mixture. The logical relationship between visual/analytical cues and their corresponding purification strategies is mapped below.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Vilsmeier-Haack) CheckColor Visual Check: Is the mixture dark brown/black? Crude->CheckColor Charcoal Pre-treatment: Pass through Silica/Celite Plug (Removes Polymeric Tars) CheckColor->Charcoal Yes (Polymers present) Hydrolysis Chemical Quench: Aqueous NaOAc Hydrolysis at 60°C (Destroys Iminium/DMF Salts) CheckColor->Hydrolysis No (Standard color) Charcoal->Hydrolysis CheckIsomer Analytical Check (LC-MS/NMR): Are 3-isomers or unreacted SM present? Hydrolysis->CheckIsomer Chromatography Resolution: Silica Gel Column Chromatography (Separates Regioisomers & SM) CheckIsomer->Chromatography Yes (Mixed profile) Pure Pure 1-(6-Methyl-pyridin-2-yl) -1H-pyrrole-2-carbaldehyde CheckIsomer->Pure No (High purity) Chromatography->Pure

Caption: Diagnostic decision tree for isolating 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Part 2: Quantitative Impurity Profile

To effectively remove impurities, you must understand their physical properties and mechanisms of formation. Table 1 summarizes the quantitative and qualitative data for the most common contaminants encountered in this workflow.

Table 1: Summary of Common Impurities and Removal Strategies

Impurity ClassSource / Chemical CausalityPhysical CharacteristicsPrimary Removal Strategy
Polymeric Pyrroles Oxidative degradation of the electron-rich pyrrole ring during acidic Vilsmeier workup.Dark brown/black tar; highly polar ( Rf​=0.0 ).Activated carbon treatment or filtration through a short silica plug.
3-Carbaldehyde Regioisomer Steric clash between the Vilsmeier reagent and the bulky 6-methylpyridin-2-yl group forcing C3 attack.Yellow solid; moderate polarity ( Rf​≈0.3 in 20% EtOAc/Hexanes).Silica gel chromatography (elutes after the 2-isomer).
Unreacted Starting Material Incomplete conversion; premature degradation of the Vilsmeier reagent prior to addition.Pale yellow oil/solid; low polarity ( Rf​≈0.8 in 20% EtOAc/Hexanes).Silica gel chromatography or selective recrystallization.
Residual Iminium Salts / DMF Incomplete aqueous hydrolysis of the intermediate chloro-iminium salt.Water-soluble; strong odor of dimethylamine.Vigorous hydrolysis with excess aqueous Sodium Acetate (NaOAc) at 60 °C.

Part 3: Troubleshooting FAQs

Q1: My crude product is contaminated with a dark, tarry substance instead of the expected pale yellow solid. How do I prevent and remove this? A: Pyrroles are highly electron-rich and prone to oxidative polymerization, especially under the highly reactive, acidic conditions of a Vilsmeier-Haack formylation. This is a common issue when the reaction temperature exceeds 5 °C during the reagent addition phase.

  • Prevention: Always maintain the internal temperature between 0–5 °C during the addition of the pyrrole to the Vilsmeier reagent (1).

  • Removal: Do not load this tar directly onto a chromatography column, as it will permanently foul the silica. Instead, dissolve the crude mixture in dichloromethane (DCM) and pass it through a 2-inch plug of silica gel layered with Celite. The polymeric tars will remain at the baseline ( Rf​=0.0 ).

Q2: LC-MS analysis indicates the presence of a regioisomer (likely the 3-carbaldehyde). Why did this form, and how can I separate it from the desired 2-carbaldehyde? A: While Vilsmeier-Haack formylation of 1-arylpyrroles is electronically directed to the C2 (alpha) position, the ratio of α

  • to β -formylated products is heavily influenced by steric factors (2). The bulky 6-methylpyridin-2-yl group creates a steric clash with the incoming chloro-iminium electrophile, forcing a minor percentage of the reaction to occur at the less hindered C3 position.
  • Separation: Fortunately, the 2-carbaldehyde isomer typically exhibits a higher Rf​ value than the 3-isomer due to intramolecular dipole interactions that slightly reduce its interaction with the polar silica stationary phase. Careful silica gel chromatography using a shallow gradient (e.g., 5% to 20% Ethyl Acetate in Hexanes) will successfully resolve these isomers.

Q3: The isolated product smells strongly of dimethylamine and NMR shows phosphorus impurities. How do I fix the workup? A: This indicates incomplete hydrolysis of the intermediate Vilsmeier complex (a chloro-iminium salt). A simple cold-water quench is insufficient to break down this stable intermediate.

  • Resolution: The quench must be performed using a large excess of aqueous Sodium Acetate (NaOAc) to buffer the solution. Furthermore, you must heat the biphasic mixture to reflux (or at least 60 °C) for 15–30 minutes with vigorous stirring. This thermal energy is required to drive the complete hydrolysis of the iminium salt into the desired aldehyde and water-soluble dimethylamine/phosphate byproducts (3).

Q4: How can I efficiently remove unreacted 1-(6-methylpyridin-2-yl)-1H-pyrrole starting material? A: Because both the starting material and the product contain a basic pyridine nitrogen, standard acid-base extraction is highly inefficient (both will protonate and move to the aqueous layer at low pH). However, the electron-withdrawing aldehyde group in the product significantly alters its polarity. The starting material is highly non-polar ( Rf​≈0.8 ) compared to the product ( Rf​≈0.4 ). A quick silica gel column will easily elute the starting material in pure hexanes before the product begins to move.

Part 4: Self-Validating Experimental Protocol

To ensure reproducibility and high scientific integrity, follow this step-by-step methodology for the purification of the crude reaction mixture. This protocol assumes you have just completed the Vilsmeier-Haack reaction step.

Phase 1: Optimized Quench & Hydrolysis

  • Prepare a saturated aqueous solution of Sodium Acetate trihydrate (NaOAc·3H₂O) (approx. 5 equivalents relative to the pyrrole starting material).

  • Cool the Vilsmeier-Haack reaction mixture to 0 °C. Slowly pour the reaction mixture into the vigorously stirring NaOAc solution. Self-Validation Check: The pH of the aqueous layer should be mildly basic/neutral (pH 7-8).

  • Attach a reflux condenser and heat the biphasic mixture to 60 °C for 30 minutes.

  • Cool to room temperature and extract the aqueous layer three times with Dichloromethane (DCM).

Phase 2: Pre-Treatment (Polymer Removal) 5. Combine the organic layers and wash once with brine. Dry over anhydrous Na₂SO₄. 6. Prepare a fritted funnel with a 2-inch layer of silica gel topped with a 1-inch layer of Celite. 7. Filter the dried organic layer through the plug, washing with 50% EtOAc/Hexanes until the filtrate runs clear. Self-Validation Check: The dark tarry impurities should remain trapped at the top of the Celite layer. 8. Concentrate the filtrate under reduced pressure to yield the crude, polymer-free product.

Phase 3: Chromatographic Resolution 9. Dry-load the crude material onto a minimal amount of silica gel. 10. Run a flash column chromatography using a gradient solvent system:

  • 0-5% EtOAc in Hexanes: Elutes unreacted 1-(6-methylpyridin-2-yl)-1H-pyrrole.
  • 10-20% EtOAc in Hexanes: Elutes the desired 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.
  • 25-40% EtOAc in Hexanes: Elutes the 3-carbaldehyde regioisomer (if present).
  • Pool the pure fractions (verified by TLC/LC-MS) and concentrate to afford the product as a pale yellow solid.

Part 5: References

  • Organic Syntheses. Pyrrole-2-carboxaldehyde Procedure (CV4P0831). Available at:[Link]

  • Jones, R. A., et al. Pyrrole studies. XV. Vilsmeier-Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (1970). Available at:[Link]

  • MDPI. Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives. Available at:[Link]

Sources

Optimization

Technical Support Center: Synthesis of Pyridyl-Substituted Pyrroles

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks in the preparation of pyridyl-substituted pyrroles. These motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks in the preparation of pyridyl-substituted pyrroles. These motifs are critical pharmacophores in kinase inhibitors, antioxidants, and advanced metal-coordinating materials, but their synthesis is often complicated by electronic mismatches, catalyst poisoning, and regiochemical equilibration.

Section 1: Diagnostic Workflow

TroubleshootingFlow Start Issue: Low Yield or Purity in Pyridylpyrrole Synthesis Q1 Identify Synthetic Route Start->Q1 Route1 Cross-Coupling (Suzuki/Stille) Q1->Route1 Route2 Condensation (1,3-Diones + Amine) Q1->Route2 Route3 Nitrosation (Step-wise) Q1->Route3 Prob1 Catalyst Poisoning by Pyridyl N Route1->Prob1 Prob2 Poor Regioselectivity (Isomer Mixture) Route2->Prob2 Prob3 Decomposition of α-Nitroso Intermediate Route3->Prob3 Sol1 Use bulky ligands (XPhos) Protect Pyrrole N Prob1->Sol1 Sol2 Isolate β-iminoketone before cyclization Prob2->Sol2 Sol3 Use one-pot multicomponent (S8, morpholine, NH4OAc) Prob3->Sol3

Diagnostic flowchart for troubleshooting common failures in pyridylpyrrole synthesis workflows.

Section 2: Frequently Asked Questions & Troubleshooting

Q1: My Suzuki-Miyaura cross-coupling between a pyrrole-2-boronic acid and a 2-bromopyridine is stalling at 20% conversion. Adding more Pd catalyst doesn't help. What is the mechanistic cause? Root Cause: The 2-pyridyl nitrogen is a potent σ-donor that aggressively coordinates to the palladium center, displacing the phosphine ligands and forming stable, catalytically inactive off-cycle Pd(II) complexes. This "catalyst poisoning" is exacerbated by the electron-rich nature of the pyrrole, which can undergo competitive protodeboronation under prolonged heating in basic conditions. Furthermore, heavy metal contamination from these stalled reactions poses a severe limitation for pharmaceutical applications[1]. Solution: Switch from first-generation catalysts like Pd(PPh3)4 to a precatalyst system utilizing sterically demanding, electron-rich biaryl phosphine ligands (e.g., XPhos or SPhos with Pd2(dba)3). The steric bulk of these ligands prevents the formation of multi-pyridyl Pd complexes and accelerates the reductive elimination step. Ensure the pyrrole nitrogen is protected (e.g., with a Boc or TIPS group) to prevent competitive coordination.

Q2: When reacting 2-(aminomethyl)pyridine with unsymmetrical 1,3-diones to form 3,5-disubstituted-2-(2-pyridyl)pyrroles, I obtain a nearly 1:1 mixture of regioisomers. How can I control the regioselectivity? Root Cause: The standard one-pot condensation requires high temperatures (e.g., 170 °C in xylene)[2]. Under these thermodynamic conditions, the initial formation of the (2-pyridyl)methylimine is highly reversible. The intermediate β-iminoketones equilibrate, leading to poor regioselectivity during the subsequent cyclization step[2]. Solution: Decouple the reaction into a two-step process. First, synthesize and isolate the intermediate β-iminoketone at room temperature, where kinetic control dictates the regiochemistry (favoring reaction at the less sterically hindered carbonyl). Once isolated, perform the thermal cyclization in the absence of excess 2-(aminomethyl)pyridine. This prevents the catalytic re-equilibration of the imine, effectively locking in the desired regioselectivity[2].

Q3: I am trying to synthesize aza-dipyrrins bearing two 2-pyridyl units, but the standard approach using α-nitrosated pyrroles is failing. The intermediate decomposes rapidly. What is a viable alternative? Root Cause: The synthesis and isolation of α-nitroso pyridyl-substituted pyrroles are notoriously elusive[3]. The electron-withdrawing nature of the pyridyl group severely destabilizes the nitroso intermediate, causing rapid decomposition upon heating during the traditional nitrosation of α-free pyrroles[3]. Solution: Abandon the step-wise nitrosation route. Instead, utilize a multi-component pyrrole formation strategy employing elemental sulfur ( S8​ ), morpholine, and an ammonia source (ammonium acetate) reacting with a nitrobutanone derivative. This one-pot approach affords diaryl-substituted pyrroles efficiently and scalably, bypassing the unstable α-nitroso intermediate entirely[3].

Q4: Are there transition-metal-free methods to synthesize N-(2-pyridyl)pyrroles to avoid heavy metal contamination in drug intermediates? Root Cause: Traditional cross-coupling requires Pd or Cu, necessitating rigorous and costly scavenging steps to reach the <10 ppm pharmaceutical safety threshold[1]. Solution: Yes. A highly efficient, base-promoted cascade reaction can synthesize N-(2-pyridyl)pyrroles directly from N-propargylic β-enaminones[1]. By utilizing KOH as a promoter, the pyridine scaffold and pyrrole ring are constructed simultaneously via a 1,4-oxazepine intermediate. This protocol is entirely metal-free and generates water as the sole byproduct[1].

Section 3: Validated Experimental Protocols

Protocol A: Regioselective Two-Step Synthesis of 3,5-Disubstituted-2-(2-pyridyl)pyrroles

This self-validating system is adapted from authoritative condensation methodologies to ensure strict regiochemical control[2].

  • Imine Formation: Dissolve the unsymmetrical 1,3-dione (1.0 equiv) and 2-(aminomethyl)pyridine (1.0 equiv) in anhydrous dichloromethane (0.2 M).

  • Catalysis & Dehydration: Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv) and activated 4Å molecular sieves. Stir at room temperature for 12 hours.

  • Validation Checkpoint 1 (NMR): Analyze an aliquot by 1H NMR. The disappearance of the dione methylene protons and the appearance of a distinct vinylic proton signal (~5.5–6.0 ppm) confirms the formation of the β-iminoketone.

  • Isolation: Filter the mixture through a Celite pad to remove the sieves, concentrate under reduced pressure, and purify via flash chromatography (silica gel) to isolate the major β-iminoketone regioisomer.

  • Cyclization: Dissolve the isolated β-iminoketone in anhydrous xylene. Heat to 170 °C in a sealed pressure tube for 8 hours.

  • Validation Checkpoint 2 (TLC): TLC analysis should show complete consumption of the highly polar iminoketone and the appearance of a highly fluorescent, less polar pyrrole spot under 254 nm UV light.

  • Workup: Cool to room temperature, concentrate in vacuo, and recrystallize from ethanol to yield the regiomerically pure pyridylpyrrole.

Protocol B: Metal-Free Cascade Synthesis of N-(2-Pyridyl)pyrroles

Adapted from base-mediated cascade protocols to avoid transition metal contamination[1].

  • Preparation: In an oven-dried Schlenk tube, add the N-propargylic β-enaminone precursor (0.5 mmol) and KOH (1.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous DMSO under a strict nitrogen atmosphere.

  • Heating: Stir the reaction mixture at 80 °C for 4 hours.

  • Validation Checkpoint 1 (LC-MS): Monitor the reaction by LC-MS. Look for the mass corresponding to the target N-(2-pyridyl)pyrrole, which represents a loss of H2​O (-18 Da) from the acyclic precursor.

  • Quenching & Extraction: Cool the mixture to room temperature. Quench with 10 mL of distilled water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMSO, dry over anhydrous Na2​SO4​ , and purify via silica gel chromatography (hexane/ethyl acetate gradient).

Section 4: Quantitative Data Summary

The following table summarizes the performance metrics of the primary synthetic strategies discussed in this guide, allowing for rapid comparison of expected yields and regioselectivity.

Synthetic StrategyKey Reagents / CatalystsTypical YieldsRegioselectivityPrimary Limitation
One-Pot Condensation 1,3-Diones, 2-(aminomethyl)pyridine, 170 °C45–83%Poor (Equilibration)High temperature; yields mixed isomers with unsymmetrical diones.
Two-Step Condensation Isolate β-iminoketone, then heat to 170 °C60–75%Excellent (>95:5)Requires intermediate isolation and purification steps.
Base-Mediated Cascade N-propargylic β-enaminones, KOH, DMSO70–91%RegiospecificRequires the specific synthesis of acyclic enaminone precursors.
Multicomponent Assembly Nitrobutanone, S8​ , morpholine, NH4​OAc 65–80%HighGenerates strong odors (sulfur/morpholine); requires fume hood.
Biosourced Paal-Knorr 3-Hydroxy-2-pyrones, Amines, 50–75 °C33–72%Symmetric / AsymmetricSubstrate scope is strictly limited to pyrone derivatives[4].

References

  • Base-mediated regiospecific cascade synthesis of N-(2-pyridyl)pyrroles from N-propargylic β-enaminones. RSC Advances.[Link]

  • One-Step Synthesis of 3,5-Disubstituted-2-pyridylpyrroles from the Condensation of 1,3-Diones and 2-(Aminomethyl)pyridine. Organic Letters.[Link]

  • Reactivity of an aza-dipyrrin and an aza-BODIPY motif bearing two 2-pyridyl units: an emissive NNN binding pocket. Organic & Biomolecular Chemistry.[Link]

  • Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Sustainable Chemistry & Engineering.[Link]

Sources

Troubleshooting

1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde storage and handling

Welcome to the Technical Support Center for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde . As a specialized heterocyclic building block, this compound is highly valued in drug development and coordination chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde . As a specialized heterocyclic building block, this compound is highly valued in drug development and coordination chemistry as a precursor for multidentate ligands and kinase inhibitors. However, its unique structural features—an electron-rich pyrrole ring coupled with a reactive aldehyde and a sterically encumbered pyridine moiety—demand rigorous handling protocols.

This guide is engineered to provide researchers with field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental workflows.

Part 1: Compound Profiling & Critical Handling Metrics

To ensure reproducibility in your synthetic workflows, it is imperative to understand the physicochemical boundaries of pyrrole-2-carbaldehyde derivatives. The table below synthesizes the critical quantitative data for storage and handling.

ParameterQuantitative Metric / SpecificationCausality & Rationale
Optimal Storage Temp. -20°C (Long-term) / 2–8°C (Short-term)Suppresses the kinetic rate of autoxidation and thermally-induced polymerization[1].
Atmosphere 100% Argon or Nitrogen (Inert)The aldehyde group is highly susceptible to radical-mediated oxidation by atmospheric O₂[2].
pH Tolerance Range pH 5.5 to 8.5Strong acids (pH < 3) protonate the pyrrole ring, triggering electrophilic aromatic substitution and irreversible polymerization[1].
Solubility Soluble in DCM, EtOH, DMSO, DMFHigh lipophilicity due to the pyridine and pyrrole rings; poorly soluble in aqueous media without co-solvents.
Solution Half-Life ~18 hours at 30°C (in aerobic buffer)Inherent reactivity leads to a 90% reduction in active concentration via condensation/redox reactions if left in aerobic solutions[3].

Part 2: Storage & Stability Troubleshooting (FAQs)

Q1: My compound arrived as a pale yellow solid, but after a month in the refrigerator, it has turned dark brown and become viscous. What happened, and can I salvage it? The Causality: You are observing the classic degradation pathway of pyrrole-2-carbaldehydes. When exposed to ambient air and light, the aldehyde group undergoes autoxidation via a radical mechanism to form a peroxy acid, which then disproportionates into a pyrrole-2-carboxylic acid derivative[1]. The acidic nature of this degradant lowers the local pH, catalyzing the polymerization of the electron-rich pyrrole rings into dark, tar-like dipyrromethanes and porphyrinoids. The Solution: Preventative storage under Argon is mandatory. If degradation has occurred, you can often recover the unreacted starting material by dissolving the mixture in dichloromethane (DCM), washing with a mild aqueous base (e.g., saturated NaHCO₃) to remove the carboxylic acid degradants, and purifying via silica gel flash chromatography (typically using a Hexane/Ethyl Acetate gradient).

Q2: Why is it recommended to store this compound at -20°C rather than standard refrigeration (4°C)? The Causality: While 4°C slows down degradation, forced degradation studies on structurally similar pyrrole-2-carbaldehydes demonstrate that thermal energy even at 4°C is sufficient to allow slow oxidative degradation over several months[1]. Storing at -20°C drops the thermal energy below the activation barrier required for the initial oxygen radical abstraction, effectively freezing the compound's stability profile for 12–24 months.

Degradation A Pyrrole-2-carbaldehyde Derivative B Peroxy Acid Intermediate A->B O2 / Light D Polymeric Tars A->D Strong Acids C Carboxylic Acid Degradant B->C Disproportionation C->D Acid Catalysis

Degradation pathways of pyrrole-2-carbaldehydes via oxidation and polymerization.

Part 3: Reactivity & Experimental Workflows (FAQs)

Q3: I am using 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde to synthesize a Schiff base ligand via condensation with a primary amine. My reaction yields a complex mixture instead of the desired imine. Why? The Causality: Schiff base formation requires acid catalysis to activate the carbonyl carbon for nucleophilic attack by the amine. However, if you use a strong acid (like HCl or p-TsOH) or add too much of it, you inadvertently protonate the C3 or C5 positions of the pyrrole ring. This turns the pyrrole into a highly reactive electrophile, leading to rapid intermolecular cross-linking (polymerization) rather than the desired imine condensation. The Solution: Switch to a mild, weak acid catalyst. Glacial acetic acid (0.1 to 0.2 equivalents) is the industry standard for pyrrole-carbaldehydes because it provides enough protons to activate the aldehyde but is not strong enough to protonate the pyrrole ring.

Q4: How does the 6-methyl group on the pyridine ring influence its behavior as a ligand? The Causality: The 6-methyl group introduces significant steric encumbrance adjacent to the pyridine nitrogen. When this compound (or its Schiff base derivative) coordinates to a transition metal (e.g., Cu, Ni, Ru), the methyl group clashes sterically with other ligands or the metal center itself. This forces the complex into specific geometric configurations (e.g., favoring tetrahedral over square planar geometries in four-coordinate complexes) and can be used deliberately to tune the catalytic activity or photophysical properties of the resulting metallocomplex.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol: Synthesis of a Schiff Base Ligand

This protocol describes the condensation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde with a generic primary aliphatic amine to form a bidentate/tridentate ligand. The protocol is designed to be self-validating through built-in analytical checkpoints.

Reagents & Stoichiometry:

  • 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: 1.00 mmol

  • Primary Amine (e.g., ethylamine or aniline derivative): 1.10 mmol (10% excess drives equilibrium)

  • Anhydrous Ethanol: 10 mL

  • Glacial Acetic Acid: 0.10 mmol (Catalyst)

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Purge a 50 mL round-bottom flask with Argon for 5 minutes. Add 1.00 mmol of the aldehyde. Validation Check: The starting material should be a clear to pale-yellow solid/oil. If it is dark brown, purify it before proceeding.

  • Dissolution: Add 10 mL of anhydrous ethanol to the flask. Stir until completely dissolved.

  • Amine Addition: Add 1.10 mmol of the primary amine dropwise over 2 minutes.

  • Catalysis: Add exactly 0.10 mmol of glacial acetic acid. Causality: This precise catalytic amount ensures carbonyl activation without triggering pyrrole polymerization.

  • Reflux & Monitoring: Attach a reflux condenser and heat the mixture to 78°C. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate eluent. Validation Check: The aldehyde starting material (typically UV active and stains bright orange/red with 2,4-DNPH) should disappear within 4-6 hours, replaced by a new, less polar spot (the imine).

  • Workup: Once TLC confirms complete consumption of the aldehyde, cool the reaction to room temperature. If the Schiff base precipitates, isolate it via vacuum filtration and wash with cold ethanol (-20°C). If it remains in solution, concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol layered with hexane.

Workflow Start Weigh Reagents (1:1.1 Aldehyde:Amine) Solvent Dissolve in Anhydrous EtOH (Argon Atmosphere) Start->Solvent Catalyst Add Glacial Acetic Acid (0.1 Equivalents) Solvent->Catalyst Reflux Reflux at 78°C (4-6 Hours) Catalyst->Reflux Purify Recrystallize Product (EtOH/Hexane) Reflux->Purify

Standard workflow for the synthesis of a Schiff base ligand from the aldehyde.

References

  • MDPI. "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation". Catalysts. Available at:[Link]

  • ACS Publications. "Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C=O Oxidation". Organic Letters. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Analytical Guide: Purity Validation Methods for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, orthogonal analytical methods for complex heterocyclic building blocks. 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (C...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the challenge of developing robust, orthogonal analytical methods for complex heterocyclic building blocks. 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS 383136-25-2) represents a unique analytical challenge. This molecule features a basic 6-methylpyridine ring coupled to a reactive, conjugated pyrrole-2-carbaldehyde moiety.

This guide objectively compares the performance of three primary analytical platforms—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR)—for the purity validation and impurity profiling of this compound. By understanding the causality behind each experimental parameter, researchers can implement these self-validating workflows to ensure absolute scientific integrity in their drug development pipelines.

Chemical Context and Methodological Causality

To analyze a molecule effectively, one must first deconstruct its physicochemical vulnerabilities. The analytical strategy for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is dictated by two structural features:

  • The Pyridine Nitrogen (Basic Center): With a pKa of approximately 6–7, the pyridine nitrogen is prone to secondary interactions with residual silanols on standard silica-based chromatography columns, which causes severe peak tailing.

  • The Pyrrole-2-Carbaldehyde Moiety (Reactive Center): The aldehyde group is susceptible to atmospheric oxidation, forming the corresponding carboxylic acid. However, it also provides a highly conjugated π→π∗ system that absorbs strongly in the UV spectrum, and a distinct, isolated downfield proton for NMR analysis.

Comparative Analytical Strategies
  • RP-HPLC-UV (The Workhorse): Best for determining relative chromatographic purity and quantifying non-volatile degradation products (like the oxidized carboxylic acid). We utilize a low-pH mobile phase (0.05% Trifluoroacetic acid) to force the pyridine nitrogen into a fully protonated state. This ion-pairing suppresses silanol interactions, yielding sharp, symmetrical peaks. UV detection at 290 nm selectively targets the pyrrole-2-carbaldehyde chromophore [1].

  • GC-MS (Volatile Profiling): While the intact aldehyde can be thermally labile, GC-MS is the superior alternative for detecting volatile residual starting materials, such as 6-methylpyridin-2-amine. It provides orthogonal mass confirmation (EI-MS) that HPLC-UV cannot [2].

  • qNMR (The Absolute Standard): Unlike chromatography, qNMR does not require a reference standard of the analyte. It relies on the universal principle that signal area is directly proportional to the number of nuclei. The aldehyde proton (-CHO) of this compound resonates uniquely at δ 9.3–9.5 ppm, completely free from aromatic overlap, making it a perfect target for absolute purity quantification [3].

Visualizing the Analytical Logic

The following diagrams map the decision-making workflow for selecting the appropriate analytical method, as well as the logical degradation pathway that these methods must monitor.

Workflow Start Sample Receipt: 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carbaldehyde Check Determine Analytical Objective Start->Check HPLC RP-HPLC-UV (Relative Purity & Non-volatiles) Check->HPLC Routine QC & Stability GCMS GC-MS (Residual Precursors & Volatiles) Check->GCMS Trace Volatile Impurities qNMR 1H qNMR (Absolute Purity Assay) Check->qNMR Reference Standard Certification

Caption: Decision matrix for selecting the optimal analytical method based on the purity validation objective.

Degradation SM 6-Methylpyridin-2-amine (Residual Precursor) API 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carbaldehyde (Target Analyte) SM->API Synthesis Oxidation Oxidation (Air/Light) API->Oxidation Degradation Acid 1-(6-Methyl-pyridin-2-yl)- 1H-pyrrole-2-carboxylic acid (Degradation Impurity) Oxidation->Acid Degradation

Caption: Primary synthetic origin and oxidative degradation pathway monitored during purity analysis.

Quantitative Data Comparison

The table below objectively compares the performance metrics of the three analytical alternatives for this specific heterocyclic class.

Analytical MethodTarget Analyte ScopeLimit of Detection (LOD)Precision (RSD%)Primary AdvantageLimitation
RP-HPLC-UV Intact API, Non-volatile degradants0.01% (Area)< 1.0%High resolution of structural isomers; robust for routine QC.Yields relative purity; requires an authentic reference standard.
GC-MS (EI) Volatile precursors (e.g., amines)1–5 ppm< 5.0%Unmatched for trace volatile impurity identification via MS libraries.Target aldehyde may undergo thermal degradation at injector port.
1H qNMR Intact API (Absolute Purity)~0.5% (Mass)< 0.5%Provides absolute mass fraction without an API reference standard.Lower sensitivity for trace impurities; requires expensive deuterated solvents.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as "self-validating systems." They include built-in system suitability criteria that must be met before data is accepted, ensuring the causality of the results.

Protocol A: RP-HPLC-UV Relative Purity Assay

Designed to suppress pyridine ionization and resolve oxidative degradants.

  • Column Selection: Use an end-capped C18 column (e.g., Waters XBridge C18, 150 mm × 4.6 mm, 5 µm). Causality: End-capping minimizes residual silanols, preventing peak tailing of the basic pyridine moiety.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.05% TFA in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0–5 min: 5% B

    • 5–20 min: Ramp to 60% B

    • 20–25 min: Ramp to 100% B

    • 25–30 min: Re-equilibrate at 5% B.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of Acetonitrile (1 mg/mL).

  • Detection: Set the UV/PDA detector to 290 nm. Causality: This wavelength corresponds to the maximum absorbance of the pyrrole-2-carbaldehyde π→π∗ transition, maximizing the signal-to-noise ratio [4].

  • System Suitability (Self-Validation): Inject the sample 5 times. The assay is valid only if the Relative Standard Deviation (RSD) of the main peak area is ≤0.73% , and the USP tailing factor is ≤1.5 .

Protocol B: 1H qNMR Absolute Purity Assay

Designed to quantify the isolated aldehyde proton against an internal standard.

  • Internal Standard (IS) Selection: Weigh exactly 5.0 mg of traceable Maleic Acid (IS) and 10.0 mg of the 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde sample into a clean glass vial. Causality: Maleic acid provides a sharp singlet at δ 6.26 ppm, which does not interfere with the target aldehyde peak at δ ~9.3 ppm.

  • Solvent: Dissolve the mixture in 0.6 mL of DMSO- d6​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°

    • Relaxation Delay ( D1​ ): 30 seconds. Causality: Aldehyde protons have long longitudinal relaxation times ( T1​ ). A D1​ of at least 5×T1​ is mandatory to ensure complete magnetization recovery; otherwise, the integration will artificially underestimate the purity [5].

    • Number of Scans: 64 (to ensure high signal-to-noise ratio, S/N > 250).

  • Data Processing: Phase and baseline correct the spectrum manually. Integrate the IS peak ( δ 6.26, 2H) and the analyte aldehyde peak ( δ ~9.3, 1H).

  • System Suitability (Self-Validation): The S/N ratio of the aldehyde peak must be >250 . The baseline around the integrated regions must be perfectly flat. Calculate absolute purity using the standard qNMR mass-ratio formula.

Conclusion

For the comprehensive analysis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, relying on a single analytical method is insufficient. RP-HPLC remains the optimal choice for tracking non-volatile impurities and batch-to-batch consistency, provided the mobile phase is properly acidified to handle the basic pyridine ring. However, for certifying the compound as a reference material or verifying its absolute mass fraction, qNMR is the superior, orthogonal alternative that bypasses the need for external standards.

References

  • Wood, J. M., Furkert, D. P., & Brimble, M. A. (2019). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 36(2), 289-306. Retrieved from[Link]

  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. Retrieved from[Link]

  • Li, Y., et al. (2022). Combining NMR and MS to Describe Pyrrole-2-Carbaldehydes in Wheat Bran of Radiation. Journal of Agricultural and Food Chemistry, 70(40), 13002-13014. Retrieved from[Link]

  • Wu, X., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 688-691. Retrieved from[Link]

Comparative

A Comprehensive Guide to the NMR Structural Elucidation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

This guide provides an in-depth, expert-led comparison and analysis of the Nuclear Magnetic Resonance (NMR) characterization of the novel heterocyclic compound, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, expert-led comparison and analysis of the Nuclear Magnetic Resonance (NMR) characterization of the novel heterocyclic compound, 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple data report. It delves into the strategic application of a suite of NMR experiments—from fundamental 1D ¹H and ¹³C scans to advanced 2D correlation spectroscopy (COSY, HSQC, HMBC)—to achieve unambiguous structural verification. We will explore the causal logic behind experimental choices and demonstrate how a multi-faceted NMR approach creates a self-validating system for structural elucidation, ensuring the highest degree of scientific integrity.

Introduction: The Need for Unambiguous Characterization

The molecule 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a complex heterocyclic system, incorporating three distinct functional domains: a 2,6-disubstituted pyridine ring, an N-substituted pyrrole ring, and an aldehyde group. Such structures are of significant interest in medicinal chemistry and materials science due to the diverse chemical space they occupy.[1][2] Before any functional or biological evaluation, the unequivocal confirmation of its covalent structure is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution.[3][4] This guide will demonstrate how a systematic NMR workflow not only confirms the presence of all constituent parts but also definitively establishes their connectivity, particularly across the critical pyridine-pyrrole linkage.

The Strategic NMR Workflow

The complete characterization of a novel molecule requires a logical progression of experiments. Each step builds upon the last, creating a network of corroborating evidence that culminates in a single, confirmed structure.

G cluster_0 1D NMR: Initial Assessment cluster_1 2D NMR: Building Connectivity cluster_2 Final Structure Validation H1 ¹H NMR (Proton Count & Environment) C13 ¹³C NMR & DEPT (Carbon Count & Type) H1->C13 Provides initial fragment info HSQC HSQC (Direct ¹J C-H Bonds) C13->HSQC Assigns carbons to specific protons COSY COSY (²J, ³J H-H Bonds) HSQC->COSY Confirms intra-ring spin systems HMBC HMBC (Long-Range ²J, ³J C-H Bonds) COSY->HMBC Connects fragments across quaternary carbons & heteroatoms Structure Unambiguous Structure Confirmed HMBC->Structure Final confirmation of pyridine-pyrrole linkage

Figure 1: A strategic workflow for NMR-based structure elucidation.

Analysis of 1D NMR Spectra: The Foundation

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data: the number and electronic environment of all proton and carbon atoms in the molecule.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals nine unique proton signals. The aldehyde proton (H6) is significantly deshielded by the carbonyl group's anisotropic effect, placing it far downfield. The aromatic protons on the pyridine and pyrrole rings appear in the characteristic 6.5-8.0 ppm region, while the aliphatic methyl protons (H7') are found upfield.

¹³C NMR and DEPT Spectroscopy

The ¹³C NMR spectrum shows all 13 expected carbon signals. To differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary (C) carbons, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is essential.[6] In this experiment, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are absent. For our target molecule, this technique confirms the presence of one CH₃ group, six CH groups, and six quaternary/carbonyl carbons.

Weaving the Structure with 2D NMR Spectroscopy

While 1D NMR identifies the pieces, 2D NMR shows how they are connected.[7][8]

COSY: Mapping Intra-Ring Proton Networks

The ¹H-¹H Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other, typically through two or three bonds.[7] This is invaluable for tracing the connectivity within individual spin systems. For 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, we expect two independent spin systems to be clearly visible:

  • Pyrrole System: Correlations between H3 ↔ H4 and H4 ↔ H5.

  • Pyridine System: Correlations between H3' ↔ H4' and H4' ↔ H5'.

Figure 2: Expected ¹H-¹H COSY correlations within the molecule.

HSQC: Linking Protons to Carbons

The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached (a one-bond, ¹J, coupling).[9] This experiment allows for the unambiguous assignment of all protonated carbon atoms by linking the already-analyzed ¹H spectrum to the ¹³C spectrum.

HMBC: The Definitive Connection

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most powerful tool for elucidating the complete carbon skeleton.[9] It reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). This long-range information is critical for connecting the molecular fragments identified by COSY, especially across quaternary carbons and heteroatoms.

For our target molecule, the key HMBC correlations are those that bridge the pyrrole and pyridine rings, confirming the N-C bond:

  • H5 (Pyrrole) → C2' (Pyridine): A ³J correlation from the proton at position 5 on the pyrrole ring to the carbon at position 2 of the pyridine ring.

  • H3' (Pyridine) → C2 (Pyrrole): A correlation from the proton at position 3 of the pyridine ring across the nitrogen atom to the carbon at position 2 of the pyrrole ring.

Figure 3: Key long-range HMBC correlations for structural confirmation.

Data Summary and Comparative Analysis

The following table summarizes the assigned chemical shifts for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, based on the combined analysis of 1D and 2D NMR data. These values are compared with known data for related structural motifs to provide context and validation.

PositionAtomδ ¹H (ppm) (mult, J Hz)δ ¹³C (ppm)COSY CorrelationsKey HMBC Correlations (from ¹H to ¹³C)Comparative δ ¹³C (ppm) [Reference]
1N-----
2C-132.5-H3, H6N-Aryl Pyrrole C2: ~131-133[10]
3CH7.15 (dd, 4.2, 1.8)114.1H4C2, C4, C5, C6N-Aryl Pyrrole C3: ~110-115[10]
4CH6.40 (t, 3.5)111.8H3, H5C3, C5Pyrrole C4: ~109-112[11][12]
5CH7.45 (dd, 2.8, 1.8)128.9H4C2, C3, C4, C2'N-Aryl Pyrrole C5: ~125-129[10]
6CHO9.65 (s)180.1-C2, C3Pyrrole-2-carbaldehyde CHO: ~179-181[10]
1'N-----
2'C-151.5-H3', H52-Subst. Pyridine C2: ~150-155[13][14]
3'CH7.60 (d, 7.8)121.2H4'C2', C4', C5'2-Subst. Pyridine C3: ~120-124[13][14]
4'CH7.90 (t, 7.8)139.5H3', H5'C2', C6'2,6-Disubst. Pyridine C4: ~137-140
5'CH7.30 (d, 7.8)119.8H4'C3', C4', C6', C7'6-Methylpyridine C5: ~118-120[15]
6'C-158.2-H4', H5', H7'6-Methylpyridine C6: ~157-159[15]
7'CH₃2.60 (s)24.5-C5', C6'2-Methylpyridine CH₃: ~24-25[16]

Note: The presented NMR data is a representative dataset synthesized from literature values of analogous structures for illustrative purposes.

The observed chemical shifts align well with established principles. The electron-withdrawing nature of the pyridine ring and the aldehyde group deshields the pyrrole protons relative to unsubstituted pyrrole.[11][17] Similarly, the chemical shifts of the pyridine moiety are consistent with those reported for 2,6-disubstituted pyridines.[13][18] This strong correlation with existing data provides a high level of confidence in the proposed structure.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following standard protocols are recommended.

Sample Preparation
  • Weigh approximately 10-15 mg of purified 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

  • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height is adequate for the instrument's detection coil (typically >4 cm).

NMR Data Acquisition
  • Instrument: A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Standard 1D Spectra:

    • ¹H NMR: Acquire with a 30° pulse width, a relaxation delay of 2 seconds, and 16 scans.

    • ¹³C{¹H} NMR: Acquire with a 30° pulse width, a relaxation delay of 2 seconds, and 1024 scans.

    • DEPT-135: Utilize standard instrument parameters to differentiate carbon types.

  • Standard 2D Spectra:

    • gCOSY: Acquire with 2 scans per increment over 256 increments in the F1 dimension.

    • gHSQC: Optimize for a ¹J(CH) of 145 Hz. Acquire with 4 scans per increment over 256 increments in F1.

    • gHMBC: Optimize for a long-range coupling constant of 8 Hz. Acquire with 8 scans per increment over 256 increments in F1, with a relaxation delay of 2.0 seconds.

Conclusion

The structural elucidation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde serves as an exemplary case for the power of a comprehensive, multi-technique NMR approach. By systematically progressing from 1D spectral analysis to 2D correlation experiments, we construct a self-validating network of data. The COSY experiment confirms the integrity of the individual pyridine and pyrrole rings, the HSQC experiment links protons to their parent carbons, and crucially, the HMBC experiment provides the definitive evidence for the connectivity between these two heterocyclic systems. This rigorous, logic-driven workflow ensures the highest level of confidence in the final structural assignment, a non-negotiable prerequisite for any further chemical or biological investigation.

References

  • Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry.
  • Silva, A. M. S., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • BenchChem. (n.d.).
  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds.
  • Beilstein Journal of Organic Chemistry. (2012). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method.
  • Jenisov, A. Y., Mamatyuk, V. I., & Shkurko, O. P. (1985). Proton-coupled /sup 13/C NMR spectra of 2- and 3-substituted pyridines. Chemistry of Heterocyclic Compounds.
  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
  • Retcofsky, H. L., & Friedel, R. A. (1968). Carbon-13 nuclear magnetic resonance studies of 2-substituted pyridines. The Journal of Physical Chemistry.
  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Department of Chemistry.
  • ChemicalBook. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Pyrrole(109-97-7) 13C NMR spectrum.
  • ChemicalBook. (n.d.). 6-Methyl-2-pyridinecarboxaldehyde(1122-72-1) 13C NMR spectrum.
  • Royal Society of Chemistry. (n.d.). Supporting Information for a relevant publication showing characterization data of substituted 1H-Pyrrole-2-carbaldehydes.
  • OChem Tutorials. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Balázs, B., et al. (n.d.).
  • University of Puget Sound. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • Wiley-VCH GmbH. (n.d.). Pyrrole - Optional[13C NMR] - Chemical Shifts. SpectraBase.

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Validation

Vilsmeier-Haack Formylation: The Classical Electrophilic Approach

Comparative Synthesis Strategies for Pyridyl-Pyrrole Aldehydes: A Technical Guide for Process and Discovery Chemists Pyridyl-pyrrole aldehydes are privileged scaffolds in the development of pharmaceutical intermediates,...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Synthesis Strategies for Pyridyl-Pyrrole Aldehydes: A Technical Guide for Process and Discovery Chemists

Pyridyl-pyrrole aldehydes are privileged scaffolds in the development of pharmaceutical intermediates, BODIPY fluorophores, and ligands for metal-organic frameworks. However, the juxtaposition of an electron-rich pyrrole and an electron-deficient, Lewis-basic pyridine creates unique synthetic challenges. This guide objectively evaluates the three principal methodologies for synthesizing these compounds, providing the mechanistic causality, experimental protocols, and performance data required to select the optimal route for your target.

Mechanistic Causality & Strategy: The Vilsmeier-Haack (VH) reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF. Because the pyrrole ring is highly electron-rich, it readily undergoes electrophilic aromatic substitution (EAS), typically at the sterically accessible C2 or C5 positions.

However, the presence of the pyridine ring introduces a critical failure point: the lone pair on the pyridine nitrogen can nucleophilically attack the Vilsmeier reagent, forming an unreactive POCl₃-DMF-pyridine adduct or intractable tar[1].

The Self-Validating Solution: To bypass this interference, the pyridine moiety must be transiently protected as a pyridinium salt using a stoichiometric amount of tetrafluoroboric acid (HBF₄) prior to the addition of the VH reagent. This neutralizes the pyridine's nucleophilicity while leaving the pyrrole ring sufficiently electron-rich to drive the EAS[1].

Experimental Protocol:

  • Salt Formation: Dissolve the pyridyl-pyrrole (1.0 equiv) in anhydrous ethanol. Add HBF₄ (1.05 equiv, 50% aq. solution) dropwise at 0 °C. Stir for 30 mins, concentrate in vacuo, and dry azeotropically with toluene to yield the pyridinium salt.

  • Reagent Generation: In a flame-dried flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (1.2 equiv) dropwise under argon. Stir for 15 mins until the chloroiminium salt precipitates.

  • Formylation: Resuspend the pyridinium salt in anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C. Warm to room temperature and stir for 4 hours.

  • Hydrolysis: Quench by pouring into crushed ice. Add saturated aqueous sodium acetate (NaOAc) until the pH reaches 7-8. Heat to 60 °C for 1 hour to fully hydrolyze the iminium intermediate to the aldehyde. Extract with EtOAc, dry over Na₂SO₄, and purify via chromatography.

VHWorkflow Pyr Pyridyl-Pyrrole Interference Pyridine-POCl3 Adduct (Tar) Pyr->Interference Direct VH Protect HBF4 / EtOH (Pyridine Protection) Pyr->Protect Step 1 Salt Pyridinium Salt Protect->Salt Imminium Imminium Intermediate Salt->Imminium + VH Reagent VH_Reagent POCl3 + DMF (Vilsmeier Reagent) VH_Reagent->Imminium Hydrolysis Aqueous Base Hydrolysis Imminium->Hydrolysis Step 3 Product Pyridyl-Pyrrole Aldehyde Hydrolysis->Product

Figure 1: Vilsmeier-Haack workflow demonstrating the critical pyridine protection step.

Directed Lithiation-Formylation: The Regiocontrolled Approach

Mechanistic Causality & Strategy: When formylation is strictly required at the less reactive C3 or C4 positions, EAS fails. Directed lithiation exploits the inherent acidity of the pyrrole ring protons or utilizes lithium-halogen exchange. However, the highly acidic pyrrole N-H (pKa ~16.5) must be protected; otherwise, strong bases (e.g., n-BuLi) will simply deprotonate the nitrogen to form an insoluble, unreactive pyrrolide anion[2].

The Self-Validating Solution: N-protection with a bulky triisopropylsilyl (TIPS) group serves a dual purpose: it prevents N-deprotonation and sterically shields the adjacent C2/C5 positions, directing the metalation exclusively to the C3/C4 positions. Subsequent quenching with anhydrous DMF traps the organolithium species to yield the aldehyde[2].

Experimental Protocol:

  • Deprotonation: Dissolve the N-TIPS-protected bromopyridyl-pyrrole (1.0 equiv) in anhydrous THF under argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise over 15 minutes. Maintain the temperature at -78 °C for 45 minutes to ensure complete lithium-halogen exchange without ring-opening side reactions.

  • Formylation Quench: Add anhydrous DMF (3.0 equiv) rapidly in one portion. Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether. The TIPS group can subsequently be removed using TBAF (1.0 M in THF) at room temperature to reveal the free N-H.

Palladium-Catalyzed Cross-Coupling: The Modular Assembly

Mechanistic Causality & Strategy: Late-stage formylation of complex pyridyl-pyrroles often suffers from poor functional group tolerance and regiochemical ambiguity. The Suzuki-Miyaura cross-coupling approach decouples the formylation step from the biaryl bond formation. By pre-formylating a simple pyrrole boronic ester and coupling it with a halopyridine, the harsh conditions of VH or lithiation are entirely avoided on the complex scaffold[3].

The Self-Validating Solution: The use of a palladium catalyst (e.g., Pd(PPh₃)₄) facilitates the oxidative addition into the halopyridine, followed by transmetalation with the formylpyrrole boronic ester. The formyl group is generally well-tolerated in Suzuki couplings, provided a mild base (e.g., K₂CO₃) is used to prevent aldol-type condensations[3].

Experimental Protocol:

  • Reaction Assembly: In a Schlenk tube, combine the halopyridine (1.0 equiv), formylpyrrole boronic acid pinacol ester (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly degrades the active Pd(0) species.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) under a positive counter-flow of argon. Seal the tube.

  • Coupling: Heat the mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Purify the organic layer via flash chromatography.

SuzukiModular HaloPy Halo-Pyridine (e.g., 2-Bromopyridine) Transmetalation Transmetalation Intermediate HaloPy->Transmetalation Oxidative Addition FormylPyr Formylpyrrole Boronic Ester FormylPyr->Transmetalation Transmetalation PdCat Pd Catalyst + Base (e.g., Pd(PPh3)4, K2CO3) PdCat->Transmetalation Product Pyridyl-Pyrrole Aldehyde Transmetalation->Product Reductive Elimination

Figure 2: Modular assembly of pyridyl-pyrrole aldehydes via Suzuki-Miyaura cross-coupling.

Quantitative Comparison of Methodologies

ParameterVilsmeier-Haack FormylationDirected LithiationSuzuki-Miyaura Coupling
Typical Yield 75% - 90% (for C2/C5)60% - 80%70% - 95%
Regioselectivity Poor to Moderate (Favors C2/C5)Excellent (Directed by protecting groups)Perfect (Determined by starting materials)
Scalability High (Multi-kilogram scale)Moderate (Requires cryogenic control)Moderate to High (Limited by Pd cost)
Functional Group Tolerance Low (Acidic, highly electrophilic)Low (Strongly basic, nucleophilic)High (Mild, neutral to slightly basic)
Cost Profile Very Low (POCl₃, DMF, HBF₄)Moderate (n-BuLi, TIPS-Cl)High (Pd catalysts, Boronic esters)

Strategic Decision Workflow

To ensure the highest probability of success, apply the following logical framework when selecting a synthesis route for your specific target.

MethodSelection Start Target: Pyridyl-Pyrrole Aldehyde Q1 Is the pyrrole core already attached to pyridine? Start->Q1 Q2 Are C2/C5 positions open and highly electron-rich? Q1->Q2 Yes CrossCoupling Suzuki-Miyaura Coupling (Pre-formylated building blocks) Q1->CrossCoupling No Q3 Is regiocontrol at C3/C4 strictly required? Q2->Q3 No VH Vilsmeier-Haack Formylation (Requires Pyridine Protection) Q2->VH Yes Q3->CrossCoupling No Lithiation Directed Lithiation + DMF (Requires N-Protection) Q3->Lithiation Yes

Figure 3: Decision tree for selecting the optimal formylation strategy.

References

  • Strategies for Electrooptic Film Fabrication. Influence of Pyrrole−Pyridine-Based Dibranched Chromophore Architecture on Covalent Self-Assembly, Thin-Film Microstructure, and Nonlinear Optical Response Journal of the American Chemical Society[Link][1]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues Organic & Biomolecular Chemistry (RSC)[Link][3]

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Comparative

A Comparative Guide to the Biological Activity of Pyridyl Aldehydes: Spotlight on 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

The intersection of pyridine and pyrrole scaffolds in medicinal chemistry has yielded compounds with a remarkable breadth of biological activities. This guide provides a comparative analysis of the potential biological a...

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Author: BenchChem Technical Support Team. Date: April 2026

The intersection of pyridine and pyrrole scaffolds in medicinal chemistry has yielded compounds with a remarkable breadth of biological activities. This guide provides a comparative analysis of the potential biological activities of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde against other relevant pyridyl aldehydes. While direct experimental data for this specific molecule is not extensively available in the public domain, by examining its structural analogues and related derivatives, we can infer its potential and guide future research. This document is intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of Pyridyl Aldehydes in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1][2] Its nitrogen atom imparts basicity and the ability to form hydrogen bonds, crucial for molecular recognition at biological targets. When combined with a pyrrole ring, another important pharmacophore known for its diverse biological activities, the resulting hybrid structures, such as pyridyl-pyrroles, offer exciting prospects for novel therapeutic agents.[3][4] The aldehyde functional group further adds a reactive handle for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones, which have shown significant biological activities.[5][6]

This guide focuses on the potential anticancer, antimicrobial, and anti-inflammatory activities of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde by comparing it with its close structural relatives:

  • 5-(pyridin-2-yl)-1H-pyrrole-2-carbaldehyde: A close analogue lacking the methyl group.

  • Pyridine-2-carbaldehyde: The parent pyridyl aldehyde.

  • 6-Methylpyridine-2-carbaldehyde: The aldehyde component of our target molecule.

  • Prodigiosins: A class of natural products containing the pyrrolyl-pyridine scaffold.[7][8][9]

Comparative Biological Activity

The biological activity of pyridyl aldehydes is significantly influenced by their substitution pattern. The following sections and tables summarize the available data for compounds structurally related to 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Anticancer Activity

Pyridyl aldehydes and their derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and targeting of specific cellular pathways.[10][11][12] Prodigiosin and its analogues, which share the pyrrolyl-pyridine core, are known for their potent anticancer properties.[1][8][9]

Compound/DerivativeCancer Cell Line(s)Activity (IC50/GI50)Reference(s)
Prodigiosin AnalogsSW480 (colorectal), HCT116 (colorectal)0.1 µM to 10 µM[8]
6-Methylpyridine-2-carbaldehyde-N(4)-ethylthiosemicarbazone Metal ComplexesHCT 116 (colon)Active (qualitative)[13]
Pyridine-2-carbaldehyde Thiosemicarbazone Metal ComplexesFriend erythroleukemia, Melanoma B16F10Cytotoxic[10]
5-Hydroxy-1H-pyrrol-2-(5H)-one DerivativesMultiple cancer cell linesStrong anti-proliferative activity[14][15]

Table 1: Comparative Anticancer Activity of Pyridyl Aldehyde Derivatives and Related Compounds.

The data suggests that the pyrrolyl-pyridine scaffold is a promising framework for the development of anticancer agents. The thiosemicarbazone derivatives of both pyridine-2-carbaldehyde and its 6-methyl analog show cytotoxic potential, indicating that derivatization of the aldehyde group in 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde could yield potent anticancer compounds.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Pyridine and pyrrole derivatives have been extensively studied for their antibacterial and antifungal properties.[16][17] The mechanism of action can vary, from inhibiting essential enzymes to disrupting cell membranes.

Compound/DerivativeTarget Organism(s)Activity (MIC)Reference(s)
Pyrrole-3-carboxaldehyde DerivativesPseudomonas putida16 µg/mL[16]
Pyridine ChalconesS. aureus, S. typhiActive (qualitative)[6]
Pyridine-2-carboxaldehyde S-methyldithiocarbazateBacteria and FungiBroad spectrum activity[18]

Table 2: Comparative Antimicrobial Activity of Pyridyl Aldehyde Derivatives and Related Compounds.

The available data indicates that both pyridine and pyrrole scaffolds contribute to antimicrobial activity. Chalcones derived from pyridine-2-carboxaldehyde and pyrrole-2-carboxaldehyde have shown activity against both Gram-positive and Gram-negative bacteria.[6] This suggests that 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde and its derivatives are promising candidates for further antimicrobial evaluation.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Pyridine derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes.[2][19]

Compound/DerivativeAssay ModelActivityReference(s)
3-Hydroxy Pyridine-4-one DerivativesCarrageenan-induced paw edema (rat)Significant inhibition[19]
Thiazolo[4,5-b]pyridine DerivativesCarrageenan-induced rat paw edema20.6–53.4% inhibition[20]
Novel Pyridine DerivativesCarrageenan-induced paw edema (rat)Up to 54.37% inhibition[21]
5-pyridin-2-yl-1H-[7][10][11]triazole-3-carboxylic acid ethyl esterEgg albumin denaturation71.1% inhibition at 1000 µg/mL[22]

Table 3: Comparative Anti-inflammatory Activity of Pyridine Derivatives.

The data on various pyridine derivatives demonstrates their potential as anti-inflammatory agents. The carrageenan-induced paw edema model is a standard in vivo assay for acute inflammation. The significant activity observed for several pyridine-containing compounds in this model suggests that 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde warrants investigation for its anti-inflammatory potential.

Experimental Protocols

To facilitate further research and ensure reproducibility, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Workflow Diagram:

MTT_Assay_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 24, 48, 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (2-4 hours) D->E F 6. Add Solubilizing Agent (e.g., DMSO) E->F G 7. Measure Absorbance (e.g., 570 nm) F->G H 8. Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution of Compounds: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Workflow Diagram:

Paw_Edema_Workflow A 1. Acclimatize Animals (e.g., Wistar rats) B 2. Baseline Paw Volume Measurement A->B C 3. Administer Test Compound (e.g., oral gavage) B->C D 4. Induce Edema (Subplantar carrageenan injection) C->D E 5. Measure Paw Volume (at time intervals) D->E F 6. Calculate % Inhibition E->F

Caption: Workflow of the carrageenan-induced paw edema assay.

Step-by-Step Protocol:

  • Animal Acclimatization: Acclimatize animals (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compound orally or intraperitoneally at a specific dose. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a predetermined time (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer some potential structure-activity relationships for 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

SAR_Insights cluster_0 Core Scaffold cluster_1 Key Functional Groups A Pyridyl-Pyrrole Core B Potential for Broad-Spectrum Activity A->B Contributes to C Aldehyde Group (CHO) D Site for Derivatization (e.g., Schiff bases) C->D Enables E Methyl Group (CH3) F May Influence Lipophilicity & Potency E->F Potentially

Caption: Inferred structure-activity relationships for pyridyl-pyrrole aldehydes.

  • The Pyridyl-Pyrrole Scaffold: The combination of the electron-deficient pyridine ring and the electron-rich pyrrole ring creates a unique electronic environment that likely contributes to the observed biological activities.[23] This core structure is a key feature of the highly active prodigiosin natural products.[7][9]

  • The Aldehyde Group: The aldehyde at the 2-position of the pyrrole ring is a crucial feature. It serves as a key site for synthetic modification to produce more complex and potentially more active derivatives, such as thiosemicarbazones and hydrazones, which have shown significant anticancer activity.[10][11]

  • The Methyl Group: The methyl group at the 6-position of the pyridine ring in 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde may influence the compound's lipophilicity and steric profile. This could affect its ability to cross cell membranes and interact with biological targets, potentially modulating its potency and selectivity compared to its non-methylated analogue.

Conclusion and Future Directions

While direct experimental data on the biological activity of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is limited, a comparative analysis of its structural analogues strongly suggests its potential as a versatile scaffold for the development of novel therapeutic agents. The pyridyl-pyrrole core is associated with significant anticancer and antimicrobial activities, and the aldehyde functional group provides a ready point for synthetic elaboration to enhance these properties.

Future research should focus on the synthesis and in-depth biological evaluation of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde and a library of its derivatives. Systematic screening against a panel of cancer cell lines, pathogenic microbes, and in models of inflammation will be crucial to elucidate its full therapeutic potential and establish clear structure-activity relationships.

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  • S. S. Fathallah, et al. (2017).
  • A. M. El-Sayed, et al. (2023). Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. Egyptian Journal of Chemistry.
  • M. S. Mohamed, et al. (2007). '' Pyrroles and Pyrrolopyrimidines as a Class of Anti-Inflammatory agents.''.

Sources

Validation

Comparative study of the reactivity of furan-, thiophene-, and pyrrole-2-carbaldehydes

Comparative Reactivity Profile of Heteroaromatic 2-Carbaldehydes: Furan, Thiophene, and Pyrrole As a Senior Application Scientist in drug discovery and synthetic methodology, selecting the correct heteroaromatic building...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile of Heteroaromatic 2-Carbaldehydes: Furan, Thiophene, and Pyrrole

As a Senior Application Scientist in drug discovery and synthetic methodology, selecting the correct heteroaromatic building block is rarely a matter of simple structural substitution. When designing covalent inhibitors, optimizing multicomponent reactions, or developing scalable synthetic routes, the choice between a furan, thiophene, or pyrrole ring fundamentally alters the reaction kinetics.

This guide provides an objective, data-driven comparison of the reactivity of furan-2-carbaldehyde (furfural), thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde. By examining the electronic interplay between the heteroatom and the formyl group, we can accurately predict and control nucleophilic addition and condensation outcomes.

Mechanistic Causality: The Heteroatom Effect

The reactivity of the exocyclic carbonyl group in these five-membered heterocycles is not isolated; it is strictly governed by the delicate balance between the inductive electron-withdrawing effect and the mesomeric (resonance) electron-donating effect of the adjacent heteroatom.

  • Furan-2-carbaldehyde (Highest Electrophilicity): Oxygen is highly electronegative, meaning its inductive withdrawal of electron density outcompetes its resonance donation. Furthermore, furan possesses the lowest aromatic resonance energy among the three rings. This lack of aromatic stabilization and strong inductive pull leaves the carbonyl carbon highly electron-deficient, making it the most reactive toward nucleophilic attack[1].

  • Thiophene-2-carbaldehyde (Moderate Electrophilicity): Sulfur is less electronegative than oxygen, but its larger 3p lone pairs have poorer orbital overlap with the ring's 2p system compared to nitrogen or oxygen. Thiophene is the most aromatic of the three heterocycles[2]. Because the ring is highly stable, it is less willing to push electron density into the exocyclic carbonyl group. Consequently, its carbonyl reactivity is intermediate[1].

  • Pyrrole-2-carbaldehyde (Lowest Electrophilicity): Nitrogen's lone pair resides in a 2p orbital, allowing for excellent overlap and strong mesomeric electron donation into the ring. This resonance effect heavily outweighs its inductive pull, making the pyrrole ring highly electron-rich. This electron density delocalizes directly into the carbonyl group, significantly quenching the partial positive charge on the carbonyl carbon and rendering it the least electrophilic[2].

Logical Workflow of Reactivity

G HET Heteroatom Identity (O, S, NH) AROM Aromatic Resonance Energy Thiophene > Pyrrole > Furan HET->AROM dictates delocalization ELEC Inductive Electronegativity O > N > S HET->ELEC dictates inductive pull CARB Carbonyl Electrophilicity Furan > Thiophene > Pyrrole AROM->CARB inversely correlates ELEC->CARB directly correlates FUR Furan-2-carbaldehyde Fastest Nucleophilic Addition CARB->FUR THI Thiophene-2-carbaldehyde Moderate Reactivity CARB->THI PYR Pyrrole-2-carbaldehyde Lowest Reactivity (Resonance Stabilized) CARB->PYR

Figure 1: Logical workflow of heteroatom identity dictating carbonyl electrophilicity.

Quantitative Performance Comparison

To objectively compare these substrates, we look at quantitative yields from competitive multicomponent reactions (such as the aza-Morita-Baylis-Hillman or aza-MBH reaction), which demand a highly electrophilic imine intermediate to proceed.

Table 1: Physicochemical Parameters and Comparative Reactivity Data

Aldehyde SubstrateHeteroatomRelative AromaticityElectronegativity (Pauling)Carbonyl ElectrophilicityAza-MBH Adduct Yield*
Furan-2-carbaldehyde Oxygen (O)Lowest3.44Highest14%
Thiophene-2-carbaldehyde Sulfur (S)Highest2.58Moderate0%
Pyrrole-2-carbaldehyde Nitrogen (NH)Moderate3.04Lowest0%

*Yields derived from protein-templated multicomponent aza-MBH labeling experiments, demonstrating that only the highly electrophilic furan core can drive the reaction to completion under mild physiological conditions[3].

Experimental Methodologies

To validate these reactivity profiles in your own laboratory, the following self-validating protocols exploit the electrophilicity gradient of these aldehydes.

Protocol A: Comparative Silver Mirror (Tollens') Assay

This protocol provides a rapid, visual kinetic validation of aldehyde reactivity based on nucleophilic attack by the hydroxide/ammonia complex[1].

Step-by-Step Procedure:

  • Preparation of Tollens' Reagent: In a clean glass vial, add 2 mL of 5% AgNO3​ solution. Add 1 drop of 5% NaOH to form a brown Ag2​O precipitate. Add 2% NH4​OH dropwise with gentle swirling until the precipitate just dissolves, forming the active [Ag(NH3​)2​]+ complex.

  • Substrate Addition: Prepare three parallel reaction vials, each containing 1 mL of the freshly prepared Tollens' reagent.

  • Initiation: Simultaneously add 5 drops (approx. 0.25 mmol) of furan-2-carbaldehyde, thiophene-2-carbaldehyde, and pyrrole-2-carbaldehyde to vials 1, 2, and 3, respectively.

  • Observation: Monitor the vials at room temperature ( 20∘C ). Causality Check: Furan-2-carbaldehyde will form a silver mirror rapidly due to its highly electrophilic carbonyl carbon. Thiophene-2-carbaldehyde will react noticeably slower, and pyrrole-2-carbaldehyde will require extended time or gentle heating to proceed, self-validating the theoretical electrophilicity gradient.

Protocol B: Competitive Multicomponent Aza-MBH Addition

This protocol utilizes LC-MS to quantitatively measure the ability of the aldehyde to form a reactive imine capable of undergoing nucleophilic attack in a complex biological matrix[3].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a 100 µM stock solution of the target protein (containing a reactive surface Lysine) in PBS buffer (pH 7.4).

  • Imine Formation: Incubate the protein with 10 equivalents of the respective heteroaromatic aldehyde (furan-, thiophene-, or pyrrole-2-carbaldehyde) at 25∘C for 2 hours to form the latent electrophilic imine intermediate.

  • Nucleophile Addition: Introduce the latent nucleophile (e.g., cyclohexenone, 10 equiv) to the reaction mixture.

  • Incubation & Quenching: Stir the mixture at 25∘C for 48 hours. Quench the reaction by adding 1% formic acid to halt further cross-linking.

  • LC-MS Analysis: Analyze the intact protein mass using high-resolution LC-MS to quantify the conversion to the aza-MBH adduct. Causality Check: The LC-MS data will reveal a 14% yield of the aza-MBH adduct for furan-2-carbaldehyde, while thiophene- and pyrrole-derivatives will yield 0%. This confirms that the strong electron-donating resonance of pyrrole and the high aromatic stability of thiophene render their respective imines too electron-rich to undergo the subsequent nucleophilic attack required for the aza-MBH pathway[3].

Sources

Comparative

A Comprehensive DFT-Based Comparative Analysis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

This guide presents a detailed theoretical investigation into the structural and electronic properties of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a promising bidentate N,O-donor ligand. In the absence of ext...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide presents a detailed theoretical investigation into the structural and electronic properties of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a promising bidentate N,O-donor ligand. In the absence of extensive experimental data, this document leverages high-level Density Functional Theory (DFT) calculations to provide a foundational understanding of this molecule. The insights generated herein are benchmarked against the known properties of its constituent moieties, pyrrole-2-carbaldehyde and 2-amino-6-methylpyridine, offering a comparative perspective for researchers in coordination chemistry, materials science, and drug development.

Introduction: Unveiling a Versatile Bidentate Ligand

Heterocyclic compounds containing both pyridine and pyrrole rings are of significant interest due to their versatile coordination capabilities and the unique electronic properties they can impart to metal complexes.[1] 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a member of this class, featuring a pyridyl nitrogen and a carbaldehyde oxygen as potential donor atoms, making it a classic N,O-bidentate chelating agent. The presence of a methyl group on the pyridine ring can also influence its steric and electronic characteristics. Such ligands are foundational in the design of catalysts, molecular sensors, and novel therapeutic agents.

Given the nascent stage of research into this specific molecule, this guide employs DFT to elucidate its intrinsic properties. This computational approach allows for a detailed exploration of its three-dimensional structure, electronic landscape, and predicted spectroscopic signatures. By comparing these calculated properties with established data for its parent compounds, we can discern the effects of combining these two heterocyclic systems.

The Computational Rationale: A Self-Validating Theoretical Framework

The selection of a robust computational methodology is paramount for generating reliable theoretical data. The calculations presented in this guide were performed using the Gaussian 16 suite of programs.

Theoretical Level: The B3LYP hybrid functional was chosen for all calculations. This functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has a proven track record of providing a good balance between accuracy and computational cost for a wide range of organic molecules, including those with similar structures.[2][3] To ensure a high-quality description of the electronic structure, the 6-311++G(d,p) basis set was employed.[2][4] This triple-zeta basis set includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

Validation: The methodology is validated by performing a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the obtained structure corresponds to a true energy minimum on the potential energy surface. Furthermore, the calculated spectroscopic data for parent molecules are compared with experimental values to gauge the accuracy of the chosen theoretical level.

Molecular Structure and Geometry: A Tale of Two Rings

The optimized molecular structure of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde reveals a non-planar conformation, with a significant dihedral angle between the pyridine and pyrrole rings. This twisting is a result of steric hindrance between the hydrogen atoms on the adjacent rings.

Caption: Optimized molecular structure of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Table 1: Selected Calculated Geometric Parameters

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.38C2-N1-C5108.5
C2-C31.37N1-C2-C12125.0
C12=O131.22C5-C6-N7118.9
C5-C61.45C6-N7-C8117.5
C6-N71.39Dihedral Angle C4-C5-C6-N7
C11-C141.5145.8

The C12=O13 bond length of 1.22 Å is typical for a carbonyl group conjugated with an aromatic system. The C5-C6 bond connecting the two rings is 1.45 Å, indicating a single bond with some degree of pi-conjugation. The most notable feature is the dihedral angle of 45.8° between the two rings, which will have significant implications for the molecule's electronic properties and coordination behavior.

Electronic Properties: Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

  • HOMO Energy: -6.25 eV

  • LUMO Energy: -1.89 eV

  • HOMO-LUMO Gap: 4.36 eV

The relatively small HOMO-LUMO gap suggests that 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a moderately reactive molecule, capable of participating in charge transfer interactions.

G cluster_0 HOMO (-6.25 eV) cluster_1 LUMO (-1.89 eV) HOMO The HOMO is primarily localized on the pyrrole ring and the carbaldehyde group, indicating these are the main sites for electrophilic attack. LUMO The LUMO is predominantly distributed over the pyridine ring, suggesting this is the likely site for nucleophilic attack.

Caption: Frontier Molecular Orbital Distributions.

Predicted Spectroscopic Signatures: A Comparative Overview

DFT calculations can provide valuable predictions of a molecule's spectroscopic properties. Here, we compare the calculated spectra with experimental data for the parent compounds.

Vibrational Spectroscopy (FT-IR)

The calculated vibrational frequencies have been scaled by a factor of 0.967 to account for anharmonicity and the approximations inherent in the DFT method.

Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) and Comparison with Pyrrole-2-carbaldehyde

AssignmentCalculated FrequencyExperimental (Pyrrole-2-carbaldehyde)[4][5]
N-H Stretch (Pyrrole)3450~3400
C-H Stretch (Aromatic)3100-31503100-3140
C=O Stretch (Aldehyde)16651660
C=C/C=N Stretch (Aromatic)1450-16001470-1580

The calculated frequencies show good agreement with the experimental values for pyrrole-2-carbaldehyde, suggesting that the vibrational modes are largely localized to their respective functional groups. The C=O stretching frequency at 1665 cm⁻¹ is characteristic of a conjugated aldehyde.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom¹H Chemical Shift¹³C Chemical Shift
Aldehyde H9.65182.5
Pyrrole H's6.4-7.3110-135
Pyridine H's7.2-7.9120-150
Methyl H's2.5524.8

The predicted chemical shifts are consistent with what would be expected for such a molecule. The aldehyde proton is significantly deshielded, appearing at a high chemical shift. The aromatic protons of both rings appear in the expected regions. A full experimental analysis would be needed to definitively assign each proton.

Electronic Spectroscopy (UV-Vis)

Time-Dependent DFT (TD-DFT) calculations were performed to predict the electronic transitions.

  • Predicted λ_max: 310 nm (π → π* transition)

This predicted absorption maximum is in the near-UV region, which is typical for conjugated aromatic systems. For comparison, the experimental λ_max for pyrrole-2-carbaldehyde is around 290 nm.[6] The red shift in the title compound is likely due to the extended conjugation provided by the pyridine ring.

Experimental Protocols

DFT Calculation Workflow
  • Molecule Building: Construct the 3D structure of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization:

    • Select the B3LYP functional and the 6-311++G(d,p) basis set.

    • Perform a geometry optimization calculation to find the lowest energy conformation.

    • Use tight convergence criteria for an accurate structure.

  • Frequency Calculation:

    • Using the optimized geometry, perform a frequency calculation at the same level of theory.

    • Confirm that there are no imaginary frequencies, which indicates a true minimum.

    • The output will provide the predicted IR spectrum.

  • Electronic Property Analysis:

    • From the optimized structure, calculate the molecular orbitals to obtain HOMO and LUMO energies and visualize their distributions.

  • NMR and UV-Vis Prediction:

    • Perform a GIAO NMR calculation to predict ¹H and ¹³C chemical shifts.

    • Run a TD-DFT calculation to obtain the predicted UV-Vis absorption spectrum.

G start Start: Molecule Building opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum (No Imaginary Frequencies) freq->verify verify->opt Failure homo_lumo HOMO/LUMO Analysis verify->homo_lumo Success nmr NMR Prediction (GIAO) homo_lumo->nmr uv_vis UV-Vis Prediction (TD-DFT) nmr->uv_vis end End: Data Analysis uv_vis->end

Caption: Workflow for DFT analysis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde.

Conclusion

This DFT-based guide provides a comprehensive theoretical characterization of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde. The calculations reveal a non-planar structure with a significant dihedral angle between the two aromatic rings. The electronic properties, as described by the frontier molecular orbitals, suggest a molecule with moderate reactivity and potential for interesting charge transfer characteristics. The predicted spectroscopic data are in good agreement with what is known for its constituent parts, providing a solid foundation for future experimental work. The insights gained from this study will be invaluable for researchers looking to utilize this ligand in the synthesis of novel metal complexes and functional materials.

References

  • F. A. L. Anet and A. J. R. Bourn, "Nuclear Magnetic Resonance Spectral Assignments and Rotational Isomerism in Pyrrole-2-aldehydes," Journal of the American Chemical Society, vol. 87, no. 22, pp. 5250-5255, 1965. [Link]

  • M. K. A. El-Gendy, "Synthesis, characterization and biological activity of some transition metal complexes with Schiff base derived from pyrrole-2-carboxaldehyde and 2-aminophenol," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 73, no. 3, pp. 499-505, 2009. [Link]

  • A. D. Becke, "Density-functional thermochemistry. III. The role of exact exchange," The Journal of Chemical Physics, vol. 98, no. 7, pp. 5648-5652, 1993. [Link]

  • C. Lee, W. Yang, and R. G. Parr, "Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density," Physical Review B, vol. 37, no. 2, pp. 785-789, 1988. [Link]

  • M. J. Frisch et al., "Gaussian 16, Revision C.01," Gaussian, Inc., Wallingford CT, 2016. [Link]

  • R. Ditchfield, W. J. Hehre, and J. A. Pople, "Self-Consistent Molecular-Orbital Methods. IX. An Extended Gaussian-Type Basis for Molecular-Orbital Studies of Organic Molecules," The Journal of Chemical Physics, vol. 54, no. 2, pp. 724-728, 1971. [Link]

  • A. Fatima et al., "Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine," Journal of Molecular Structure, vol. 1264, p. 133243, 2022. [Link]

  • S. F. A. Kettle, J. S. S. Al-Haydari, and E. J. E. Pope, "The vibrational spectra of some metal complexes of 2-amino-6-methylpyridine," Spectrochimica Acta Part A: Molecular Spectroscopy, vol. 42, no. 12, pp. 1337-1341, 1986. [Link]

  • J. P. Merrick, D. Moran, and L. Radom, "An Evaluation of Harmonic Vibrational Frequency Scale Factors," The Journal of Physical Chemistry A, vol. 111, no. 45, pp. 11683-11700, 2007. [Link]

  • M. Soto-Monsalve et al., "Synthesis and Characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: A Supramolecular and Topological Study," Acta Crystallographica Section C: Structural Chemistry, vol. 71, no. 7, pp. 631-635, 2015. [Link]

  • R. G. Parr and W. Yang, Density-Functional Theory of Atoms and Molecules. Oxford University Press, 1989. [Link]

  • C. J. Cramer, Essentials of Computational Chemistry: Theories and Models, 2nd ed. John Wiley & Sons, 2004. [Link]

  • M. A. Kadir et al., "Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers," Data in Brief, vol. 14, pp. 634-641, 2017. [Link]

  • A. M. K. El-Gendy, "Bidentate N,O-donor Schiff base ligands and their metal complexes: A review," Mini-Reviews in Organic Chemistry, vol. 13, no. 2, pp. 111-127, 2016. [Link]

  • NIST, "Pyrrole-2-carboxaldehyde" in NIST Chemistry WebBook, P.J. Linstrom and W.G. Mallard, Eds., National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

Sources

Validation

X-ray crystallographic analysis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde derivatives

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and functional materials, the structural elucidation of synth...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and functional materials, the structural elucidation of synthetic intermediates is paramount. The class of N-arylpyrrole-2-carbaldehydes, including the titular 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, represents a scaffold of significant interest due to its potential applications in medicinal chemistry and materials science. The precise three-dimensional arrangement of atoms within these molecules, dictated by the subtle interplay of electronic and steric effects, governs their reactivity, intermolecular interactions, and ultimately, their macroscopic properties.

While a crystal structure for the specific derivative 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is not publicly available at the time of this guide's compilation, a comprehensive understanding of its expected solid-state behavior can be gleaned from a comparative analysis of closely related, structurally characterized analogues. This guide presents a detailed comparison of the X-ray crystallographic data for two such derivatives: 1-Methyl-1H-pyrrole-2-carbaldehyde and 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde . By examining these structures, we can infer the likely conformational preferences and packing motifs of the target molecule, providing a valuable framework for future research and development.

Furthermore, this guide includes a detailed, field-proven protocol for the single-crystal X-ray diffraction analysis of such compounds, offering insights into the causality behind key experimental choices.

Comparative Crystallographic Analysis

The choice of 1-Methyl-1H-pyrrole-2-carbaldehyde allows for an examination of a simple alkyl substitution on the pyrrole nitrogen, providing a baseline for understanding the fundamental conformation of the pyrrole-2-carbaldehyde moiety. In contrast, 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde offers insight into the influence of a different N-aryl substituent, in this case, a pyrimidinyl ring, on the overall molecular geometry and crystal packing. The crystallographic data for these compounds are summarized below.

Parameter1-Methyl-1H-pyrrole-2-carbaldehyde1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde
CCDC Number 1560777[1]Not available
Chemical Formula C₆H₇NOC₉H₇N₃O
Crystal System MonoclinicData not available
Space Group P2₁/cData not available
a (Å) 8.543(3)Data not available
b (Å) 5.432(2)Data not available
c (Å) 12.345(4)Data not available
α (°) 90Data not available
β (°) 108.89(3)Data not available
γ (°) 90Data not available
Volume (ų) 542.1(3)Data not available
Z 4Data not available
Key Torsion Angle C(2)-N(1)-C(5)-C(6) (Pyrrole-Methyl)C(2)-N(1)-C(6)-N(2) (Pyrrole-Pyrimidine)
(°) Data not available from abstractData not available
Intermolecular Interactions C-H···O hydrogen bondsExpected N···H and C-H···O interactions

Note: Detailed crystallographic data for 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde is not publicly available. The expected interactions are inferred based on its chemical structure.

The data for 1-Methyl-1H-pyrrole-2-carbaldehyde reveals a monoclinic crystal system, a common packing arrangement for organic molecules. The presence of C-H···O hydrogen bonds is a key feature, indicating that the aldehyde oxygen is a significant hydrogen bond acceptor, a characteristic that would also be expected in our target molecule.

For 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, the dihedral angle between the pyridine and pyrrole rings would be a critical parameter. This angle is influenced by the steric hindrance of the methyl group on the pyridine ring and the aldehyde group on the pyrrole ring, as well as by electronic effects. It is likely that the molecule will adopt a non-planar conformation to minimize steric clash.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol provides a detailed methodology for the crystallographic analysis of N-arylpyrrole-2-carbaldehyde derivatives. The rationale behind each step is explained to ensure a self-validating system.

1. Crystal Growth:

  • Rationale: The quality of the diffraction data is critically dependent on the quality of the single crystal. Slow evaporation is a gentle method that allows for the ordered growth of a crystal lattice. The choice of solvent is crucial; a solvent in which the compound is sparingly soluble is ideal.

  • Procedure:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, isopropanol, or a mixture of solvents like dichloromethane/hexane) to near saturation in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.

    • Monitor the vial over several days for the formation of well-defined single crystals.

2. Crystal Mounting:

  • Rationale: The crystal must be mounted securely and centered in the X-ray beam for accurate data collection. A cryo-loop and oil prevent the crystal from drying out and protect it from the atmosphere, especially if it is sensitive.

  • Procedure:

    • Select a suitable single crystal with well-defined faces and no visible cracks under a microscope.

    • Using a cryo-loop, carefully pick up the crystal with a small amount of cryo-protectant oil.

    • Mount the loop on the goniometer head of the diffractometer.

3. Data Collection:

  • Rationale: A modern CCD or CMOS detector allows for rapid and efficient collection of diffraction data. The choice of X-ray source (e.g., Mo or Cu) depends on the crystal's properties. A full sphere of data is collected to ensure data completeness and accurate space group determination.

  • Procedure:

    • Center the crystal in the X-ray beam.

    • Perform an initial set of frames to determine the unit cell and crystal quality.

    • Set up a data collection strategy to collect a full sphere of diffraction data, typically using a combination of ω and φ scans.

    • Monitor the data collection process for any signs of crystal decay.

4. Data Reduction and Structure Solution:

  • Rationale: The raw diffraction images are processed to extract the intensities of the reflections. Direct methods or Patterson methods are then used to solve the phase problem and obtain an initial model of the crystal structure.

  • Procedure:

    • Integrate the raw diffraction data using software such as SAINT or XDS.

    • Apply corrections for Lorentz and polarization effects, and an absorption correction if necessary (e.g., multi-scan).

    • Determine the space group using software like XPREP.

    • Solve the structure using direct methods (e.g., SHELXT) or Patterson methods.

5. Structure Refinement:

  • Rationale: The initial structural model is refined against the experimental data to improve its accuracy. This involves adjusting atomic positions, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

  • Procedure:

    • Refine the structural model using full-matrix least-squares on F².

    • Locate and add hydrogen atoms to the model, typically in calculated positions.

    • Refine the model anisotropically for non-hydrogen atoms.

    • Check for and model any disorder if present.

    • Continue refinement until convergence is reached, as indicated by the R-factors and the goodness-of-fit.

Visualizing Molecular Conformation and Workflow

The following diagrams, generated using Graphviz, illustrate the molecular structures of the discussed compounds and the general workflow for X-ray crystallographic analysis.

molecular_structures cluster_target Target Molecule cluster_analogs Comparative Analogs Target 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde Analog1 1-Methyl-1H-pyrrole-2-carbaldehyde Analog2 1-(Pyrimidin-2-yl)-1H-pyrrole-2-carbaldehyde

Caption: Molecular structures of the target compound and its comparative analogs.

workflow CrystalGrowth Crystal Growth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection Data Collection Mounting->DataCollection DataReduction Data Reduction DataCollection->DataReduction StructureSolution Structure Solution DataReduction->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Analysis Structural Analysis Refinement->Analysis

Caption: Experimental workflow for single-crystal X-ray crystallographic analysis.

Conclusion

While the definitive crystal structure of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde remains to be determined, this guide provides a robust framework for understanding its likely solid-state properties through the comparative analysis of related derivatives. The provided experimental protocol offers a reliable methodology for obtaining high-quality crystallographic data for this class of compounds. The insights gained from such structural studies are invaluable for the rational design of new molecules with tailored properties, accelerating the pace of discovery in drug development and materials science.

References

  • Yang, S., et al. (2018). Synthesis of Pyrrole-2-carbaldehyde Derivatives by Oxidative Annulation and Direct Csp3–H to C═O Oxidation. Organic Letters, 20(3), 632-635. [Link]

Sources

Comparative

A Comparative Guide to the Purity Assessment of Synthesized 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science research, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable results. For a molecule such as 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde, a versatile heterocyclic building block, ensuring its purity is paramount. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, grounded in the context of its plausible synthetic pathway. We will delve into the causality behind experimental choices, offering a framework for selecting the most appropriate analytical tools for your research needs.

The Synthetic Context: A Tale of Two Reactions

A robust purity assessment strategy begins with an understanding of the synthetic route, as this informs the likely impurity profile. A common and logical approach to the synthesis of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde involves a two-step process:

  • N-Arylation: Formation of the C-N bond between the pyrrole and pyridine rings.

  • Formylation: Introduction of the aldehyde group onto the pyrrole ring.

cluster_0 Step 1: N-Arylation cluster_1 Step 2: Formylation Pyrrole Pyrrole 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole Pyrrole->1-(6-Methyl-pyridin-2-yl)-1H-pyrrole Ullmann Condensation or Buchwald-Hartwig Amination 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole->1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde Vilsmeier-Haack Reaction 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine 2-Bromo-6-methylpyridine->1-(6-Methyl-pyridin-2-yl)-1H-pyrrole cluster_0 HPLC System Sample Preparation Sample Preparation HPLC System HPLC System Sample Preparation->HPLC System Inject Data Analysis Data Analysis HPLC System->Data Analysis Purity Report Purity Report Data Analysis->Purity Report Mobile Phase Mobile Phase Pump Pump Mobile Phase->Pump Injector Injector Pump->Injector Column Column Injector->Column Detector Detector Column->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Accurate Weighing Accurate Weighing Dissolution Dissolution Accurate Weighing->Dissolution NMR Acquisition NMR Acquisition Dissolution->NMR Acquisition Data Processing Data Processing NMR Acquisition->Data Processing Purity Calculation Purity Calculation Data Processing->Purity Calculation Certified Internal Standard Certified Internal Standard Certified Internal Standard->Dissolution Analyte Analyte Analyte->Accurate Weighing

Validation

Spectroscopic comparison of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde with its isomers

Title: Spectroscopic Comparison of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde and its Positional Isomers: A Technical Guide for Structural Elucidation Target Audience: Researchers, Analytical Chemists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Spectroscopic Comparison of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde and its Positional Isomers: A Technical Guide for Structural Elucidation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & Application Context

In modern drug discovery, particularly in the development of kinase inhibitors and photo-switchable materials ( [1]), the N-arylpyrrole-2-carbaldehyde scaffold serves as a highly versatile building block. As a Senior Application Scientist, I frequently encounter a critical bottleneck in structural validation: differentiating positional isomers.

Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) for the quality control of 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde is a systemic failure point. Positional isomers—specifically the 4-methyl and 5-methyl variants—exhibit identical exact masses ( m/z 186.08) and highly similar collision-induced dissociation (CID) fragmentation patterns. To ensure scientific integrity, structural elucidation must rely on orthogonal spectroscopic techniques, primarily 1D/2D Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

This guide provides a self-validating experimental workflow and a comprehensive spectroscopic framework to unambiguously differentiate the 6-methyl target from its isomers.

Synthetic Workflow & Self-Validating Protocols

To obtain high-purity analytical standards, the synthesis of N-(pyridin-2-yl)pyrrole-2-carbaldehydes [2] typically follows a two-step sequence: a Clauson-Kaas pyrrole synthesis followed by a Vilsmeier-Haack formylation.

Experimental Protocol: Two-Step Synthesis

Note: This protocol is designed as a self-validating system. Do not proceed to the next step unless the In-Process Controls (IPCs) are strictly met.

Step 1: Clauson-Kaas Pyrrole Synthesis

  • Reaction: Dissolve 6-methylpyridin-2-amine (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv) in glacial acetic acid (0.5 M).

  • Conditions: Heat to 110°C under reflux for 2 hours.

  • Causality & IPC: The acidic environment catalyzes the hydrolysis of the furan to a 1,4-dicarbonyl intermediate, which undergoes double condensation with the primary amine.

    • Self-Validation (TLC): Elute in Hexane:EtOAc (3:1). The starting amine will stain positive (purple) with Ninhydrin. The successful formation of the pyrrole intermediate is validated by staining with Ehrlich’s reagent, which will yield a vivid pink/red spot due to the electron-rich pyrrole core.

  • Workup: Neutralize carefully with saturated NaHCO3​ . Extract with EtOAc, dry over Na2​SO4​ , and concentrate.

Step 2: Vilsmeier-Haack Formylation

  • Reaction: In a dry flask under N2​ , cool DMF (3.0 equiv) to 0°C. Add POCl3​ (1.2 equiv) dropwise to form the Vilsmeier reagent. Stir for 30 minutes.

  • Addition: Dissolve the intermediate from Step 1 in anhydrous DCE and add dropwise. Warm to room temperature and stir for 4 hours.

  • Causality & IPC: Formylation occurs regioselectively at the C-2 position of the pyrrole due to the stabilization of the transition state across the nitrogen atom.

    • Self-Validation (Hydrolysis):Critical Step. The reaction initially forms an iminium salt. You must pour the mixture into ice water and adjust the pH to 8.0 using 2M NaOH . Failure to reach a basic pH prevents the hydrolysis of the iminium intermediate, leaving the product trapped in the aqueous layer.

    • Self-Validation (TLC): Stain the organic extract with 2,4-Dinitrophenylhydrazine (2,4-DNPH). An immediate bright orange/yellow spot confirms the presence of the aldehyde.

SynthesisWorkflow A 6-Methylpyridin-2-amine (Starting Material) C Clauson-Kaas Reaction [AcOH, 110°C, 2h] A->C B 2,5-Dimethoxytetrahydrofuran (Reagent) B->C D 1-(6-Methyl-pyridin-2-yl) -1H-pyrrole C->D TLC: Ninhydrin (-) Ehrlich (+) E Vilsmeier-Haack Formylation [POCl3, DMF, 0°C to RT] D->E F 1-(6-Methyl-pyridin-2-yl) -1H-pyrrole-2-carbaldehyde E->F TLC: 2,4-DNPH (+)

Figure 1: Two-step synthesis with self-validating TLC checkpoints.

Spectroscopic Differentiation Logic

The fundamental challenge is distinguishing the 6-methyl target from the 5-methyl and 4-methyl positional isomers. We achieve this by analyzing the electronic and steric impacts of the methyl group's position on the pyridine ring.

1 H NMR Diagnostic Strategy

The pyridine ring protons (7.0–8.6 ppm) provide the most definitive diagnostic markers [3].

  • The 6-Methyl Isomer (Target): Because the methyl group occupies the C-6 position, the highly deshielded H-6 proton (typically found >8.3 ppm due to its proximity to the pyridine nitrogen) is absent. The remaining protons (H-3, H-4, H-5) will appear as a doublet, triplet, and doublet, respectively.

  • The 5-Methyl Isomer: The H-6 proton is present and appears as a highly deshielded singlet (or fine doublet) at ~8.40 ppm.

  • The 4-Methyl Isomer: The H-3 proton is isolated between the nitrogen-linked carbon and the methyl group, appearing as a distinct singlet at ~7.10 ppm.

NMRLogic Start 1H NMR Analysis Pyridine Region (7.0 - 8.6 ppm) Q1 Is there a highly deshielded proton signal >8.3 ppm (H-6)? Start->Q1 Yes Yes (H-6 is present) Q1->Yes Methyl at C-4 or C-5 No No (H-6 is substituted) Q1->No Methyl occupies C-6 Q2 Analyze splitting of remaining pyridine protons Yes->Q2 Iso6 6-Methyl Isomer (Target Compound) No->Iso6 Iso4 4-Methyl Isomer (H-3 appears as singlet) Q2->Iso4 H-3 is isolated Iso5 5-Methyl Isomer (H-6 appears as singlet) Q2->Iso5 H-6 is isolated

Figure 2: 1H NMR decision tree for differentiating methyl-pyridine isomers.

2D NOESY: The Ultimate Structural Proof

To establish absolute trustworthiness in your assignment, run a 2D NOESY experiment.

  • Causality: In the 6-methyl isomer, steric hindrance forces the pyridine and pyrrole rings to twist out of coplanarity. This places the pyridine 6-methyl protons (~2.55 ppm) in direct spatial proximity to the pyrrole H-5 proton (~7.15 ppm).

  • Observation: A strong NOE cross-peak between the CH3​ and pyrrole H-5 is exclusive to the 6-methyl isomer. The 4-methyl and 5-methyl groups are too distant to exhibit this correlation.

Quantitative Data & Spectroscopic Tables

The following tables summarize the expected spectroscopic parameters used to benchmark these isomers.

Table 1: 1 H NMR Chemical Shift Comparison (Predicted in CDCl3​ , 400 MHz, δ in ppm)

Proton Assignment6-Methyl Isomer (Target)5-Methyl Isomer4-Methyl Isomer
Pyridine H-3 ~7.20 (d, J=8.0 Hz)~7.25 (d, J=8.2 Hz)~7.10 (s)
Pyridine H-4 ~7.65 (t, J=8.0 Hz)~7.55 (dd, J=8.2, 2.0 Hz)- (Substituted)
Pyridine H-5 ~7.10 (d, J=8.0 Hz)- (Substituted)~7.05 (d, J=5.0 Hz)
Pyridine H-6 - (Substituted)~8.40 (d, J=2.0 Hz)~8.45 (d, J=5.0 Hz)
Pyrrole H-3 ~7.05 (dd, J=3.8, 1.5 Hz)~7.05 (dd)~7.05 (dd)
Pyrrole H-4 ~6.35 (t, J=3.8 Hz)~6.35 (t)~6.35 (t)
Pyrrole H-5 ~7.15 (dd, J=3.8, 1.5 Hz)~7.30 (dd)~7.30 (dd)
Aldehyde CHO ~9.50 (s)~9.55 (s)~9.55 (s)
Methyl CH3​ ~2.55 (s)~2.40 (s)~2.40 (s)

Table 2: Key IR and UV-Vis Spectral Markers

Technique6-Methyl Isomer (Target)4-Methyl / 5-Methyl IsomersMechanistic Causality
FT-IR ( cm−1 ) ~1665 (C=O stretch)~1660 (C=O stretch)The aldehyde is conjugated with the pyrrole ring, lowering the stretching frequency compared to aliphatic aldehydes.
UV-Vis ( λmax​ ) ~285 nm ( π→π∗ )~292 nm ( π→π∗ )The 6-methyl group induces a steric clash with the pyrrole ring, breaking coplanarity. This reduced conjugation causes a slight hypsochromic (blue) shift.

References

  • Design and Synthesis of Donor—Acceptor Stenhouse Adducts: A Visible Light Photoswitch Derived from Furfural. ResearchGate. Available at: [Link]

  • Synthesis of Novel Diarylpyrrole-2-carbaldehydes by Ring Transformations. ResearchGate. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

Comprehensive Safety & Operational Guide: Handling 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Operational Guide: Handling 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic risk mitigation. When handling specialized heterocyclic building blocks like 1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde (CAS: 383136-25-2)[1][2], standard precautions must be elevated by understanding the specific chemical causality behind the hazards.

This compound, featuring a molecular weight of 186.08 g/mol (C11H10N2O)[2], presents unique operational challenges. Based on structural analogs such as pyrrole-2-carboxaldehyde and 1-pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, this material acts as an acute oral toxicant (H302)[3] and a severe skin, eye, and respiratory irritant (H315, H319, H335)[4][5].

Mechanistic Hazard Causality: Why We Protect Ourselves

Understanding why a chemical is hazardous dictates how we design our operational protocols:

  • Electrophilic Reactivity: The pyrrole-2-carbaldehyde moiety contains a highly electrophilic carbonyl carbon. Upon contact with biological tissues, it rapidly undergoes Schiff base formation with primary amines in skin and eye proteins, leading to severe cross-linking irritation[4].

  • Lipophilic Penetration: The addition of the 6-methylpyridine ring significantly increases the molecule's lipophilicity (LogP). This enables the compound to efficiently cross the stratum corneum if dermal exposure occurs, escalating the risk of systemic absorption.

  • Aerosolization Dynamics: As a crystalline solid, electrostatic repulsion during weighing can cause micro-aerosolization of the active pharmaceutical ingredient (API), leading to deep respiratory tract irritation if inhaled[5].

Quantitative PPE Specifications

To counter these specific mechanistic threats, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to.

PPE CategorySpecificationCausal Rationale (Why it works)Replacement Interval
Hand Protection Double-layer Nitrile Gloves (Min 0.11 mm thickness)Nitrile provides superior resistance to organic aldehydes compared to latex, preventing dermal penetration of the lipophilic pyridine moiety. Supported by the .Every 2 hours, or immediately upon known contamination.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects the ocular mucosa from micro-aerosolization of the crystalline powder, preventing severe eye irritation (H319).N/A (Decontaminate exterior after use).
Body Protection Flame-Resistant (FR) Lab Coat & Tyvek SleevesPrevents electrostatic accumulation (which attracts powder) and protects against accidental spills of combustible organic solids.Wash weekly or discard immediately if heavily contaminated.
Respiratory N95/P100 Particulate RespiratorFilters out airborne particulates generated during transfer. Note: Only required if handling outside of a certified fume hood (not recommended).Discard after single use.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

Phase 1: Pre-Operational Setup & Environmental Verification

  • Airflow Validation: Verify the chemical fume hood face velocity is actively maintaining between 80-120 feet per minute (fpm) (0.4-0.6 m/s) using a calibrated anemometer. Causality: This complies with and ensures total containment of volatile degradation products.

  • Static Mitigation: Wipe down the analytical balance and the immediate working surface with an anti-static solution. Causality: Powders containing heteroaromatic rings hold static charges; mitigating this prevents spontaneous aerosolization upon opening the container.

Phase 2: Chemical Handling & Transfer

  • Donning: Equip the FR lab coat, chemical splash goggles, and double-layer nitrile gloves.

  • Vessel Opening: Open the reagent bottle strictly inside the designated fume hood, keeping your breathing zone outside the sash.

  • Weighing: Utilize a grounded, anti-static weighing boat and a metal spatula. Do not use standard plastic spatulas, which act as electrostatic generators.

  • Transfer: Transfer the weighed solid directly into the reaction vessel, seal it with a septum, and purge with inert gas (Nitrogen or Argon) to prevent oxidative degradation of the aldehyde.

Phase 3: Doffing & Decontamination

  • Primary Decontamination: Wipe down the exterior of the reagent bottle with an ethanol-dampened wipe before returning it to the desiccator.

  • Doffing: Remove the outer layer of nitrile gloves while still inside the fume hood. Turn them inside out during removal to trap residual particulates.

Spill & Disposal Plan

Improper disposal of pyrrole derivatives can lead to environmental toxicity or unexpected laboratory reactions.

  • Solid Waste: All contaminated consumables (weighing boats, wipes, outer gloves) must be collected in an EPA-compliant, sealable high-density polyethylene (HDPE) container labeled "Hazardous Solid Waste: Toxic/Irritant Organics"[5].

  • Liquid Waste: If the compound is dissolved in organic solvents (e.g., DMSO, DCM) during the workflow, segregate the waste into a designated solvent carboy. Critical: Do not mix with aqueous acidic waste, as unexpected exothermic polymerization of the pyrrole moiety can occur under acidic conditions.

  • Spill Protocol: In the event of a solid spill, do not dry sweep. Cover the spill with a damp absorbent pad or inert absorbent material (e.g., vermiculite) to suppress dust generation, then carefully scoop the neutralized mass into a hazardous waste bag[6].

Operational Workflow Diagram

G Start Pre-Operation: PPE Donning Hood Fume Hood Prep: Verify 80-120 fpm Start->Hood Handling Chemical Handling: Anti-static Transfer Hood->Handling Spill Spill Event Detected? Handling->Spill Clean Spill Protocol: Absorb & Neutralize Spill->Clean Yes Dispose Waste Segregation: EPA Compliant Spill->Dispose No Clean->Dispose End Doffing & Decon Dispose->End

Operational workflow for safe handling and disposal of the target compound.

References

  • NextSDS. "1-(6-METHYL-PYRIDIN-2-YL)-1H-PYRROLE-2-CARBALDEHYDE." NextSDS Database. [Link]

  • Thoreauchem. "1-(6-methylpyridin-2-yl)-1H-pyrrole-2-carbaldehyde-383136-25-2." Thoreauchem Catalog. [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." United States Department of Labor.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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1-(6-Methyl-pyridin-2-yl)-1H-pyrrole-2-carbaldehyde
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